molecular formula C135H214N34O40S B10787789 PHM-27 (human)

PHM-27 (human)

Número de catálogo: B10787789
Peso molecular: 2985.4 g/mol
Clave InChI: YLBIOQUUAYXLJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PHM-27 (human) is a useful research compound. Its molecular formula is C135H214N34O40S and its molecular weight is 2985.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality PHM-27 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHM-27 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIOQUUAYXLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H214N34O40S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2985.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Characterization of PHM-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and molecular characterization of the human peptide hormone PHM-27 (Peptide Histidine Methionine-27). Initially identified through the molecular cloning of the precursor for Vasoactive Intestinal Peptide (VIP), PHM-27 is a 27-amino acid peptide with significant biological activities. This document details the seminal experiments that led to its discovery, including the methodologies for cDNA library construction, screening, and gene structure analysis. Furthermore, it outlines the key functional assays that have defined its role as a potent agonist of the human calcitonin receptor, a modulator of insulin secretion, and a potential prolactin-releasing factor. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate the logical workflows and signaling pathways central to the understanding of PHM-27.

Discovery and History

The discovery of human PHM-27 is intrinsically linked to the study of the Vasoactive Intestinal Peptide (VIP). In the early 1980s, researchers investigating the biosynthesis of VIP in human neuroblastoma cells identified a precursor protein, prepro-VIP.[1] Through the process of cloning and sequencing the complementary DNA (cDNA) corresponding to the mRNA of this precursor, it was revealed that the prepro-VIP polypeptide contained the sequences for not only VIP but also a novel 27-amino acid peptide.[1]

This newly discovered peptide was named PHM-27, for Peptide Histidine Methionine, reflecting its N-terminal histidine and C-terminal methionine residues.[1] It was found to be the human homolog of a previously isolated porcine peptide, PHI-27 (Peptide Histidine Isoleucine), differing by only two amino acids.[1] Subsequent analysis of the human prepro-VIP/PHM-27 gene revealed that PHM-27 and VIP are encoded on two separate and adjacent exons, suggesting a gene duplication event during evolution.[2][3] The gene for the human VIP/PHM-27 precursor is composed of seven exons spanning approximately 9 kilobases.[4]

Molecular and Genetic Characteristics

Gene Structure and Precursor Protein

The human prepro-VIP/PHM-27 gene is a single-copy gene that gives rise to a precursor protein from which both PHM-27 and VIP are proteolytically processed.[4] The precursor protein contains a signal peptide, an N-terminal peptide, PHM-27, a bridging peptide, and VIP.

G cluster_gene prepro-VIP/PHM-27 Gene cluster_protein prepro-VIP/PHM-27 Protein Processing Exon1 Exon 1 (5' UTR) Exon2 Exon 2 (Signal Peptide) Exon3 Exon 3 (N-terminal Peptide) Exon4 Exon 4 (PHM-27) Exon5 Exon 5 (VIP) Exon6 Exon 6 (C-terminal Peptide) Exon7 Exon 7 (3' UTR) Precursor prepro-VIP/PHM-27 Proprotein pro-VIP/PHM-27 Precursor->Proprotein Signal Peptide Cleavage PHM27 PHM-27 Proprotein->PHM27 Proteolytic Cleavage VIP VIP Proprotein->VIP Proteolytic Cleavage OtherPeptides Other Peptides Proprotein->OtherPeptides Proteolytic Cleavage

Precursor Gene Structure and Protein Processing of PHM-27 and VIP.
Amino Acid Sequence

Human PHM-27 is a 27-amino acid peptide with the following primary structure:

His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2

Biological Activity and Quantitative Data

PHM-27 exhibits a range of biological activities, primarily through its interaction with G-protein coupled receptors. The most well-characterized of these is its potent agonism at the human calcitonin receptor.

ParameterValueReceptor/SystemReference
EC50 11 nMHuman Calcitonin Receptor[1]
Function AgonistHuman Calcitonin Receptor[1]
Effect Enhances glucose-induced insulin secretionPancreatic β-cells
Effect Stimulates prolactin releasePituitary cells[5]

Experimental Protocols

Discovery of PHM-27: cDNA Library Screening

Objective: To isolate the cDNA clone encoding the human prepro-VIP/PHM-27 protein.

Methodology:

  • RNA Isolation: Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.

  • mRNA Purification: Poly(A)+ RNA (mRNA) was isolated from the total RNA using oligo(dT)-cellulose chromatography.

  • cDNA Synthesis: First-strand cDNA was synthesized from the mRNA template using reverse transcriptase and an oligo(dT) primer. The second strand was synthesized using DNA polymerase I.

  • Vector Ligation: The double-stranded cDNA was inserted into a suitable plasmid vector (e.g., pBR322) that had been linearized with a restriction enzyme and tailed with complementary homopolymers.

  • Transformation: The recombinant plasmids were transformed into a competent strain of E. coli.

  • Library Screening:

    • Bacterial colonies were transferred to nitrocellulose filters.

    • The filters were treated to lyse the bacteria and denature the DNA.

    • The filters were hybridized with a radiolabeled synthetic oligonucleotide probe designed based on a known conserved region of the VIP sequence.

    • Positive colonies were identified by autoradiography.

  • Clone Characterization: Plasmid DNA from positive colonies was isolated, and the cDNA insert was sequenced using the Maxam-Gilbert or Sanger sequencing method to deduce the amino acid sequence of the prepro-VIP/PHM-27 protein.

G A Isolate mRNA from Human Neuroblastoma Cells B Synthesize Double-Stranded cDNA A->B C Ligate cDNA into Plasmid Vector B->C D Transform E. coli C->D E Plate on Selective Medium D->E F Screen Colonies with Radiolabeled VIP Probe E->F G Isolate and Sequence Positive Clones F->G H Deduce Amino Acid Sequence of prepro-VIP/PHM-27 G->H

Experimental Workflow for the Discovery of PHM-27.
Functional Characterization: Calcitonin Receptor Binding Assay

Objective: To determine the binding affinity of PHM-27 for the human calcitonin receptor.

Methodology:

  • Membrane Preparation: Membranes were prepared from cells expressing the human calcitonin receptor.

  • Radioligand: 125I-labeled salmon calcitonin was used as the radioligand.

  • Competition Binding Assay:

    • A constant concentration of the radioligand was incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled PHM-27.

    • The incubation was carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of PHM-27 that inhibits 50% of the specific binding of the radioligand) was calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Functional Characterization: cAMP Accumulation Assay

Objective: To assess the functional activity of PHM-27 at the human calcitonin receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells expressing the human calcitonin receptor were cultured in appropriate media.

  • Assay Preparation: Cells were seeded in multi-well plates and grown to a suitable confluency.

  • Stimulation: The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells were stimulated with varying concentrations of PHM-27 for a defined period.

  • Cell Lysis: The cells were lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a fluorescence-based assay.

  • Data Analysis: A dose-response curve was generated by plotting the cAMP concentration against the logarithm of the PHM-27 concentration. The EC50 value, representing the concentration of PHM-27 that produces 50% of the maximal response, was determined from this curve.

Signaling Pathway

PHM-27 exerts its effects by binding to the human calcitonin receptor, a Class B G-protein coupled receptor (GPCR). This interaction primarily activates the Gs alpha subunit of the heterotrimeric G-protein.

G PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binds G_protein Gs Protein CTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Ion Channel Modulation, Gene Expression) PKA->Cellular_Response Phosphorylates Downstream Targets

PHM-27 Signaling through the Calcitonin Receptor.

Conclusion

The discovery of PHM-27 represents a significant milestone in peptide hormone research, illustrating the power of molecular cloning techniques in identifying novel bioactive molecules. Its potent agonism at the calcitonin receptor and its effects on insulin and prolactin secretion highlight its potential as a therapeutic target and a valuable tool for physiological research. The experimental workflows and methodologies detailed in this guide provide a foundational understanding for professionals in the field of drug discovery and development, offering a historical perspective and practical insights into the characterization of novel peptide hormones.

References

An In-depth Technical Guide to the PHM-27 Gene and Precursor Protein Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methioninamide-27 (PHM-27) is a 27-amino acid peptide that plays a significant role in various physiological processes. It is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. PHM-27, along with VIP, is derived from a common precursor protein, prepro-VIP, which is encoded by the VIP gene. This guide provides a comprehensive overview of the PHM-27 gene and its precursor protein, detailing their structure, processing, and the experimental methodologies used for their study.

Data Presentation

Quantitative Data on the Human PHM-27/VIP Gene

The human VIP gene, which co-encodes PHM-27 and VIP, is located on chromosome 6q25.2. The gene spans approximately 8,837 base pairs and is composed of seven exons and six introns[1].

FeatureSize (base pairs)Encoded Product/Function
Total Gene Size ~8,837Prepro-VIP mRNA
Exon 11655' Untranslated Region
Exon 2117Signal Peptide
Exon 3123N-terminal portion of pro-VIP
Exon 4105PHM-27
Exon 5132Vasoactive Intestinal Peptide (VIP)
Exon 689C-terminal portion of pro-VIP and termination codon
Exon 77243' Untranslated Region
Quantitative Data on the Human PHM-27 Peptide and its Precursor

The primary translation product of the VIP gene is prepro-VIP, a 170-amino acid protein[2]. Post-translational processing of this precursor yields several peptides, including PHM-27 and VIP[2][3].

FeatureValue
Prepro-VIP Molecular Weight ~20,000 Da[1]
Pro-VIP Molecular Weight ~17,500 Da[1]
PHM-27 Molecular Weight 2985.46 g/mol [3]
PHM-27 Amino Acid Sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2
PHM-27 Potency (EC50) at human Calcitonin Receptor 11 nM[4]

Precursor Protein Structure and Post-Translational Processing

The prepro-VIP protein undergoes a series of proteolytic cleavages to generate the mature PHM-27 and VIP peptides. This process is crucial for their biological activity.

G cluster_preproVIP Prepro-VIP (170 aa) cluster_proVIP Pro-VIP Processing cluster_final Mature Peptides SP Signal Peptide (1-20) ProVIP Pro-VIP (21-170) SP->ProVIP Signal Peptidase N_Term N-Terminal Peptide ProVIP->N_Term Prohormone Convertases PHM_GKR PHM-GKR (81-110) ProVIP->PHM_GKR Prohormone Convertases Spacer1 Spacer ProVIP->Spacer1 Prohormone Convertases VIP_GKR VIP-GKR (125-155) ProVIP->VIP_GKR Prohormone Convertases C_Term C-Terminal Peptide ProVIP->C_Term Prohormone Convertases PHM27 PHM-27 PHM_GKR->PHM27 Carboxypeptidase & Amidation VIP VIP VIP_GKR->VIP Carboxypeptidase & Amidation

Post-translational processing of prepro-VIP.

The initial cleavage of the signal peptide from prepro-VIP results in pro-VIP. Prohormone convertases then cleave pro-VIP at dibasic amino acid sites to release PHM-GKR and VIP-GKR, along with other peptide fragments[2][3]. The C-terminal Gly-Lys-Arg extensions are further processed by a carboxypeptidase to remove the Lys and Arg residues, followed by an amidating enzyme that converts the C-terminal Glycine into an amide group, a modification crucial for the biological activity of both PHM-27 and VIP[2].

Experimental Protocols

Cloning of the Human VIP/PHM-27 Gene

Objective: To isolate and sequence the gene encoding the human prepro-VIP.

Methodology:

  • Library Screening: A human genomic library constructed in a lambda phage vector is screened.

  • Probe Preparation: Synthetic oligodeoxynucleotide probes are designed based on the known cDNA sequence of human prepro-VIP mRNA. The probes are radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Hybridization: The phage library is plated, and the DNA is transferred to nitrocellulose filters. The filters are hybridized with the radiolabeled probes.

  • Isolation and Characterization: Positive phage plaques are isolated, and their DNA is purified. The DNA is then subjected to restriction enzyme digestion and Southern blot analysis to map the gene.

  • Sequencing: The DNA fragments containing the VIP gene are subcloned into a plasmid vector and sequenced using the dideoxy chain-termination method to determine the complete nucleotide sequence of the exons and flanking intron regions[1][5].

G cluster_workflow Cloning Workflow A Human Genomic Library (Lambda Phage) C Library Screening (Hybridization) A->C B Radiolabeled Oligonucleotide Probes B->C D Isolate Positive Phage C->D E Restriction Mapping & Southern Blot D->E F Subcloning & Sequencing E->F G Gene Sequence Determination F->G

Workflow for cloning the VIP/PHM-27 gene.
RNA Gel Blot (Northern) Hybridization for VIP/PHM-27 mRNA Detection

Objective: To detect and quantify the expression of VIP/PHM-27 mRNA in different tissues.

Methodology:

  • RNA Isolation: Total RNA is extracted from various tissues using a guanidinium thiocyanate-phenol-chloroform extraction method.

  • Gel Electrophoresis: RNA samples are denatured and separated by size on a formaldehyde-agarose gel.

  • Blotting: The separated RNA is transferred from the gel to a nylon membrane.

  • Probe Labeling: A cDNA probe specific for VIP/PHM-27 is radiolabeled with ³²P.

  • Hybridization: The membrane is incubated with the radiolabeled probe in a hybridization solution overnight at an appropriate temperature (e.g., 42°C).

  • Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.

  • Autoradiography: The membrane is exposed to X-ray film to visualize the hybridized probe, revealing the size and relative abundance of the VIP/PHM-27 mRNA[6].

Receptor Selection and Amplification Technology (R-SAT) Assay

Objective: To identify the receptor for an orphan peptide like PHM-27.

Methodology:

  • Cell Culture and Transfection: A cell line that does not normally respond to the peptide of interest (e.g., NIH 3T3 cells) is transiently transfected with a library of G-protein coupled receptor (GPCR) cDNAs.

  • Ligand Stimulation: The transfected cells are exposed to the orphan peptide (e.g., PHM-27).

  • Selection and Amplification: Only the cells that have been successfully transfected with the cognate receptor for the peptide will be stimulated to proliferate. Over several days, these cells will outgrow the non-responsive cells.

  • Receptor Identification: The receptor cDNA from the proliferated cells is recovered and sequenced to identify the specific receptor that was activated by the orphan peptide[4].

Cyclic AMP (cAMP) Assay

Objective: To measure the intracellular accumulation of cAMP in response to PHM-27 stimulation, confirming its agonist activity at a specific receptor.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest (e.g., human calcitonin receptor) are cultured in appropriate media.

  • Stimulation: The cells are treated with varying concentrations of PHM-27 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The amount of cAMP in the cell lysate is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a bioluminescence-based assay[7].

Signaling Pathway

PHM-27 has been identified as a potent agonist of the human calcitonin receptor (CTR), a G-protein coupled receptor[4]. The binding of PHM-27 to the CTR activates the stimulatory G-protein, Gαs. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

G PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binding G_protein Gαs Gβγ CTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation Response Cellular Response Downstream->Response

PHM-27 signaling through the calcitonin receptor.

Conclusion

The co-encoding of PHM-27 and VIP within a single gene and their coordinated post-translational processing highlight a sophisticated mechanism for generating multiple bioactive peptides from a single precursor. This technical guide provides a detailed overview of the molecular architecture of the PHM-27 gene and its precursor protein, along with the experimental approaches used to elucidate their structure and function. A thorough understanding of these aspects is crucial for researchers and professionals involved in the development of novel therapeutics targeting the VIP/secretin/glucagon peptide family and their receptors.

References

A Technical Guide to Peptide Histidine Methioninamide-27 (PHM-27): Sequence, Modifications, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the human Peptide Histidine Methioninamide-27 (PHM-27), a 27-amino acid peptide derived from the prepro-vasoactive intestinal polypeptide (prepro-VIP).[1][2] PHM-27 is notable for its close structural relation to Vasoactive Intestinal Peptide (VIP) and its distinct biological activities, primarily as a potent agonist for the human calcitonin receptor.[2][3][4] This guide details its core amino acid sequence, critical post-translational modifications, signaling pathways, and the experimental protocols used for its characterization.

Core Amino Acid Sequence and Modifications

PHM-27 is a 27-amino acid peptide with a specific sequence that dictates its structure and function. It is encoded on an exon adjacent to the one encoding for VIP in the human genome.[5][6][7]

Primary Amino Acid Sequence: The single-letter code for the human PHM-27 sequence is as follows: H-A-D-G-V-F-T-S-D-F-S-K-L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-M-NH₂ [3][8]

Post-Translational Modification (PTM): C-Terminal Amidation A critical modification for the biological activity of PHM-27 is the amidation of the C-terminal methionine residue.[2] This post-translational modification, where the C-terminal carboxyl group is converted to a carboxamide, is common for bioactive peptides. It neutralizes the negative charge, which can increase the peptide's stability by making it more resistant to degradation by carboxypeptidases. This modification is often essential for receptor binding and subsequent biological activity.

Quantitative Data Summary

The key quantitative and identifying data for human PHM-27 are summarized in the table below for easy reference and comparison.

ParameterValueReference(s)
Full Name Peptide Histidine Methioninamide-27[9][10]
Abbreviation PHM-27[9][10]
Amino Acid Length 27[3]
Sequence HADGVFTSDFSKLLGQLSAKKYLESLM[2][8]
C-Terminal Modification Amidation (Methioninamide)[2]
Molecular Formula C₁₃₅H₂₁₄N₃₄O₄₀S[2][8]
Average Molecular Weight ~2985.4 Da[2][8][9]
CAS Number 87403-73-4[2]

Signaling Pathway of PHM-27

PHM-27 functions as a potent agonist at the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR).[2][3][4] Its binding affinity and efficacy are comparable to that of human calcitonin itself, with a reported EC₅₀ of 11 nM.[2][3][4] The activation of the hCTr by PHM-27 initiates a well-defined intracellular signaling cascade.

Upon binding to the hCTr, PHM-27 induces a conformational change in the receptor, which activates an associated heterotrimeric Gs protein. The activated Gαs subunit exchanges GDP for GTP and subsequently stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger. The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in a cellular response. In pancreatic β-cells, for instance, this pathway enhances glucose-induced insulin secretion.[2][3]

PHM27_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space hCTr hCTr (GPCR) G_protein Gs Protein hCTr->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP PHM27 PHM-27 PHM27->hCTr Binds G_protein->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Phosphorylates Targets

Caption: PHM-27 signaling cascade via the human calcitonin receptor (hCTr).

Experimental Protocols

The characterization of PHM-27 involves verifying its primary structure and assessing its biological function. Below are detailed methodologies for these key experiments.

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the amino acid sequence and C-terminal amidation of synthetic or purified PHM-27.

  • Objective: To verify the primary amino acid sequence and the mass shift corresponding to C-terminal amidation.

  • Materials:

    • Purified or synthetic PHM-27 sample.

    • Solvents: Acetonitrile (ACN), Water (H₂O), Formic Acid (FA).

    • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[11]

    • Reversed-phase C18 column.

  • Methodology:

    • Sample Preparation: Dissolve the lyophilized PHM-27 peptide in an appropriate solvent, such as 5% acetonitrile in water with 0.1% TFA, to a final concentration of 1 mg/mL.[2][9]

    • Liquid Chromatography (LC): Inject the sample onto a C18 column. Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN) in water with 0.1% formic acid. This separates the peptide from any impurities.

    • Mass Spectrometry (MS1 Scan): As the peptide elutes from the column, introduce it into the mass spectrometer via electrospray ionization (ESI).[12][13] Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. The theoretical monoisotopic mass of amidated PHM-27 is approximately 2983.54 Da. The observed mass should match this value.

    • Tandem Mass Spectrometry (MS/MS Scan): Isolate the precursor ion corresponding to PHM-27 in the mass spectrometer. Fragment the ion using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[14][15]

    • Data Analysis: Analyze the resulting MS/MS spectrum. The mass differences between the fragment ions (b- and y-ions) are used to deduce the amino acid sequence.[12] The presence of the C-terminal amide is confirmed by observing the correct mass for the y-ion series, which will be 1 Da less than if it were a free carboxyl group. Match the experimental fragmentation pattern against the theoretical sequence using appropriate software.

This protocol describes a cell-based assay to measure the ability of PHM-27 to activate the hCTr and induce cAMP production.

  • Objective: To quantify the functional potency (EC₅₀) of PHM-27 at the human calcitonin receptor.

  • Materials:

    • Host cell line (e.g., HEK293 or CHO cells) that does not endogenously express hCTr.

    • Expression vector containing the cDNA for human hCTr.

    • Transfection reagent.

    • PHM-27 peptide, human calcitonin (positive control).

    • Cell culture medium, fetal bovine serum (FBS).

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Methodology:

    • Cell Culture and Transfection: Culture the host cells in appropriate media. Transiently transfect the cells with the hCTr expression vector using a suitable transfection reagent. Allow 24-48 hours for receptor expression.

    • Peptide Treatment: Seed the transfected cells into a 96-well plate. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor. Add varying concentrations of PHM-27 or human calcitonin to the wells.

    • cAMP Measurement: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C. Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer’s instructions.

    • Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of PHM-27 required to elicit 50% of the maximal response. Compare this value to that of the positive control (calcitonin).

Experimental_Workflow cluster_characterization Structural & PTM Characterization cluster_functional Functional Validation SamplePrep Sample Prep (Dissolution) LC LC Separation (C18 Column) SamplePrep->LC MS1 MS1 Analysis (Intact Mass) LC->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 DataAnalysis1 Sequence & PTM Confirmation MS2->DataAnalysis1 Transfection Cell Transfection (hCTr Expression) Treatment Peptide Treatment (Dose-Response) Transfection->Treatment Assay cAMP Assay Treatment->Assay DataAnalysis2 EC50 Determination Assay->DataAnalysis2 start PHM-27 Peptide start->SamplePrep start->Treatment

Caption: Workflow for the characterization of PHM-27.

References

Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27): A Shared Lineage and Functional Nexus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27) are two closely related neuropeptides that play crucial roles in a myriad of physiological processes. Their relationship extends beyond functional similarities to a shared genetic origin, as both are derived from the same precursor protein, prepro-VIP. This guide provides a comprehensive technical overview of the core relationship between VIP and PHM-27, detailing their genetic organization, post-translational processing, receptor interactions, and downstream signaling pathways. Quantitative data on receptor binding and functional potency are presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and logical relationships are visualized through diagrams to facilitate a deeper understanding of their intricate interplay.

Genetic Origin and Post-Translational Processing

VIP and PHM-27 are encoded by a single gene, the VIP gene.[1] In humans, this gene gives rise to a precursor protein known as prepro-VIP, which contains the sequences for both VIP and PHM-27. In many other mammals, the precursor contains a closely related peptide called Peptide Histidine Isoleucine (PHI) instead of PHM-27. The coding sequences for VIP and PHM-27 are located on two distinct exons within the VIP gene.[2]

The synthesis of the mature peptides involves a series of post-translational modifications of the prepro-VIP protein. This process, which occurs within the endoplasmic reticulum and Golgi apparatus, includes signal peptide cleavage, prohormone convertase-mediated excision of the peptide sequences, and C-terminal amidation. The differential processing of the prepro-VIP transcript can potentially lead to variations in the relative expression of VIP and PHM-27, although in many tissues they are co-expressed.

G cluster_gene VIP Gene Exon_PHM PHM-27 Exon Transcription Transcription Exon_PHM->Transcription Exon_VIP VIP Exon Exon_VIP->Transcription prepro_VIP_mRNA prepro-VIP mRNA Transcription->prepro_VIP_mRNA Splicing Translation Translation prepro_VIP_protein prepro-VIP Protein Translation->prepro_VIP_protein Processing Processing Mature_Peptides Mature Peptides Processing->Mature_Peptides prepro_VIP_mRNA->Translation prepro_VIP_protein->Processing Post-translational processing

Receptor Interactions and Signaling Pathways

Both VIP and PHM-27 exert their biological effects by binding to and activating a specific family of G protein-coupled receptors (GPCRs), namely the VPAC receptors. There are two main subtypes of VPAC receptors: VPAC1 and VPAC2.[3][4] These receptors are distributed in various tissues throughout the body, including the central nervous system, gastrointestinal tract, and immune system, which accounts for the wide range of physiological functions attributed to VIP and PHM-27.

While both peptides can bind to VPAC receptors, they exhibit different binding affinities and potencies. Generally, VIP is the more potent and higher-affinity ligand for both VPAC1 and VPAC2 receptors compared to PHM-27.[5][6]

Upon ligand binding, VPAC receptors undergo a conformational change that leads to the activation of intracellular signaling cascades. The primary signaling pathway activated by VPAC receptors is the adenylyl cyclase pathway. Activation of the receptor leads to the stimulation of a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

In addition to the canonical Gs-cAMP-PKA pathway, VPAC receptors have also been shown to couple to other G proteins, such as Gq and Gi, leading to the activation of the phospholipase C (PLC) pathway. This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

G cluster_receptor VPAC Receptor (VPAC1/VPAC2) cluster_gs Gs Pathway cluster_gq Gq/i Pathway Receptor VPAC1 / VPAC2 Gs Gs Receptor->Gs Gq_i Gq / Gi Receptor->Gq_i VIP_PHM VIP / PHM-27 VIP_PHM->Receptor AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs phosphorylates targets PLC Phospholipase C Gq_i->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC activates Cellular_Response_Gq Cellular Response Ca_PKC->Cellular_Response_Gq activates targets

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities and functional potencies of VIP and PHM-27 at VPAC receptors. It is important to note that direct comparative studies for PHM-27 are limited, and some data is inferred from studies on its non-human mammalian equivalent, PHI.

Table 1: Receptor Binding Affinities (Ki / IC50)

LigandReceptorCell Line/TissueKi / IC50 (nM)Reference
VIPVPAC1CHO cells0.5 - 5[7]
VIPVPAC2CHO cells1 - 10[7]
PHIVIP ReceptorsRat Brain/Pituitary/Liver>10-fold lower affinity than VIP[5]
PHIVIP ReceptorsRat Uterus~100-fold lower affinity than VIP[5]
VIPVPAC1Human T cells5 (IC50)[8]
PHMVPAC1Human T cells>100 (IC50)[8]

Table 2: Functional Potencies (EC50)

LigandReceptorAssayCell Line/TissueEC50 (nM)Reference
VIPVPAC1cAMP AccumulationCHO cells0.1 - 1[7]
VIPVPAC2cAMP AccumulationCHO cells0.5 - 5[7]
VIPVPAC1Iodide EffluxCalu-3 cells7.6[2]
PHMN/ARelaxationHuman Circumflex VeinSimilar to VIP[9]
PHMN/ARelaxationHuman Corpus CavernosumLess potent than VIP[9]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of unlabeled VIP and PHM-27 to VPAC receptors by measuring their ability to compete with a radiolabeled ligand.

G Start Start Prepare_Membranes Prepare Membranes (from cells expressing VPAC receptors) Start->Prepare_Membranes Incubate Incubate Membranes with: - [125I]-VIP (radioligand) - Unlabeled VIP or PHM-27 (competitor) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data (IC50/Ki determination) Measure->Analyze End End Analyze->End

Materials:

  • Cells or tissues expressing VPAC1 or VPAC2 receptors.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

  • Radiolabeled VIP (e.g., [¹²⁵I]-VIP).

  • Unlabeled VIP and PHM-27.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a microplate, combine the cell membranes, a fixed concentration of [¹²⁵I]-VIP, and increasing concentrations of unlabeled VIP or PHM-27.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, include a set of wells with a high concentration of unlabeled VIP.

  • Separation and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled competitor.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency of VIP and PHM-27 by quantifying their ability to stimulate cAMP production in whole cells.

Materials:

  • Cells expressing VPAC1 or VPAC2 receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).

  • VIP and PHM-27.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Methodology:

  • Cell Culture:

    • Culture the cells in appropriate medium until they reach the desired confluency.

    • Seed the cells into a multi-well plate and allow them to attach overnight.

  • cAMP Stimulation:

    • Aspirate the culture medium and wash the cells with stimulation buffer.

    • Pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer to prevent cAMP degradation.

    • Add increasing concentrations of VIP or PHM-27 to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the instructions of the cAMP assay kit.

    • Measure the intracellular cAMP concentration in the cell lysates using the chosen assay method.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the peptide agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The intricate relationship between VIP and PHM-27, from their shared genetic blueprint to their synergistic and sometimes distinct actions at the receptor level, provides a fascinating example of molecular co-evolution and functional diversification. For researchers and drug development professionals, a thorough understanding of their commonalities and differences is paramount for the design of selective and potent therapeutics targeting the VPAC receptor system. The data and protocols presented in this guide offer a foundational resource for further investigation into the physiological and pathophysiological roles of these important neuropeptides.

References

Whitepaper: PHM-27 as an Endogenous Agonist of the Human Calcitonin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine-27 (PHM-27), an endogenous peptide product of the human prepro-vasoactive intestinal polypeptide, has been identified as a potent and selective agonist of the human calcitonin receptor (hCTR).[1][2] The calcitonin receptor, a class B G protein-coupled receptor (GPCR), is a key regulator of calcium homeostasis and bone metabolism.[3][4] Functional studies have demonstrated that PHM-27 activates the hCTR with a potency similar to that of the native ligand, human calcitonin, primarily through the Gαs-adenylyl cyclase-cAMP signaling cascade.[1][3] This document provides a comprehensive technical overview of PHM-27's interaction with the calcitonin receptor, including quantitative pharmacological data, detailed signaling pathways, and the experimental methodologies used for its characterization. This information is intended to support further research and drug development efforts targeting the calcitonin receptor system.

Introduction to PHM-27 and the Calcitonin Receptor

The calcitonin (CT) family of peptides, which includes calcitonin, calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin, plays diverse roles in physiology.[5][6] These peptides exert their effects through a family of class B GPCRs, namely the calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR).[7] The pharmacological specificity of these receptors is further modulated by a family of single-transmembrane accessory proteins known as Receptor Activity-Modifying Proteins (RAMPs).[7][8]

PHM-27 is a 27-amino acid peptide that was initially considered an 'orphan peptide' with no known receptor.[1] Subsequent screening of peptide libraries against various GPCRs revealed that PHM-27 selectively activates the human calcitonin receptor (hCTR).[1] This interaction is specific, as no significant activity was observed at other related receptors like the Parathyroid Hormone 1 Receptor (PTH1R) or the Glucagon-like peptide 1 (GLP-1) receptor in the same screening assays.[1]

The calcitonin receptor itself is a primary therapeutic target for metabolic bone disorders such as osteoporosis and Paget's disease, due to its profound inhibitory effect on osteoclastic bone resorption.[3][5] The discovery of PHM-27 as a novel endogenous agonist provides a new tool for probing CTR function and may open new avenues for therapeutic intervention.

Agonist Activity and Potency of PHM-27

PHM-27 has been characterized as a full agonist at the human calcitonin receptor, exhibiting efficacy comparable to the endogenous ligand, human calcitonin.[1] Its potency has been quantified in cell-based functional assays that measure the downstream accumulation of cyclic AMP (cAMP).

Table 1: Agonist Potency at the Human Calcitonin Receptor (CTR)

LigandAssay TypeMeasured ParameterPotency (EC₅₀)Cell SystemReference(s)
PHM-27 cAMP AccumulationEC₅₀11 nMTransiently expressed hCTR[1][2][9]
CalcitonincAMP FluxEC₅₀0.0512 nMHiTSeeker CALCR Cell Line[10]
CalcitoninCalcium FluxEC₅₀80 nMHiTSeeker CALCR Cell Line[10]

EC₅₀ (Half maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible response.

Signaling Pathways of the Calcitonin Receptor

The calcitonin receptor is known to couple to multiple G proteins, leading to the activation of several intracellular signaling pathways.[3][11] The canonical and most well-characterized pathway involves the coupling to the stimulatory G protein, Gαs.

Upon agonist binding by ligands such as calcitonin or PHM-27, the CTR undergoes a conformational change that activates the associated Gαs protein.[6] This activation leads to the dissociation of the Gα subunit, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[6][12] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream substrates to elicit a cellular response.[3] In osteoclasts, this signaling cascade ultimately leads to the inhibition of bone resorption.[3][4]

While the Gαs-cAMP pathway is primary, studies have also reported CTR coupling to other G proteins, including Gαi (inhibitory) and Gαq, which can lead to the activation of Protein Kinase C (PKC) and mobilization of intracellular calcium.[3][11]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane CTR Calcitonin Receptor (CTR) Gs Gαs CTR->Gs Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Gs->AC Stimulation PHM27 PHM-27 (Agonist) PHM27->CTR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of Substrates Binding_Assay_Workflow start Start: Prepare hCTR-expressing cell membranes incubate Incubate membranes with: 1. ¹²⁵I-labeled ligand (fixed conc.) 2. Unlabeled PHM-27 (varied conc.) start->incubate separate Separate bound from free ligand via rapid filtration incubate->separate measure Measure radioactivity of bound ligand using a gamma counter separate->measure analyze Analyze data to calculate IC₅₀ value for PHM-27 measure->analyze end End analyze->end cAMP_Assay_Workflow start Start: Plate hCTR-expressing cells in a microplate stimulate Stimulate cells with varying concentrations of PHM-27 start->stimulate lyse Lyse cells and add cAMP detection reagents (e.g., HTRF) stimulate->lyse incubate Incubate to allow detection reaction to occur lyse->incubate read Read signal on a compatible plate reader incubate->read analyze Analyze dose-response curve to determine EC₅₀ value read->analyze end End analyze->end

References

The PHM-27 Signaling Pathway in Pancreatic Beta Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine-27 (PHM-27), a neuropeptide co-synthesized with Vasoactive Intestinal Peptide (VIP), plays a significant role in modulating pancreatic beta-cell function. This technical guide provides an in-depth examination of the PHM-27 signaling pathway, its physiological impact on insulin secretion, and the experimental methodologies used for its characterization. Evidence strongly indicates that PHM-27 potentiates glucose-stimulated insulin secretion (GSIS) primarily by activating the VPAC2 receptor, a Gs protein-coupled receptor. This activation initiates a canonical downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), Protein Kinase A (PKA), and Epac. These effectors converge to modulate ion channel activity and enhance the exocytosis of insulin-containing granules. This guide summarizes the current understanding of this pathway, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate comprehension.

Introduction to PHM-27

PHM-27 is a 27-amino acid peptide that belongs to the secretin/glucagon/VIP superfamily. It is derived from the same precursor protein, prepro-VIP, as Vasoactive Intestinal Peptide (VIP) and shares significant sequence homology with VIP.[1] Initially identified through the cloning of the gene encoding human VIP, PHM-27 is considered the human counterpart to the porcine peptide PHI-27.[1] Its co-localization and co-secretion with VIP in neurons innervating pancreatic islets suggest a coordinated role in the regulation of endocrine function. The primary physiological role of PHM-27 in the pancreas is the potentiation of glucose-stimulated insulin secretion (GSIS) from beta cells.

The Core Signaling Pathway

The insulinotropic action of PHM-27 is mediated by a canonical Gs protein-coupled receptor (GPCR) signaling pathway. The key molecular events are detailed below.

Receptor Binding

While PHM-27 is structurally similar to VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), its effects on insulin secretion are predominantly mediated through the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2) . Beta cells express both VPAC1 and VPAC2 receptors, but VPAC2 activation is specifically linked to the stimulation of insulin secretion, whereas VPAC1 is more associated with glucagon release.[2] VIP and PHM-27 bind to VPAC2 receptors on the beta-cell surface, inducing a conformational change that activates the associated heterotrimeric Gs protein.

Gs Protein Activation and cAMP Production

Upon receptor activation, the α-subunit of the Gs protein (Gαs) releases GDP, binds GTP, and dissociates from the βγ-subunits. The activated Gαs-GTP complex then binds to and stimulates the membrane-bound enzyme adenylyl cyclase (AC) . Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP) , leading to a rapid, dose-dependent increase in intracellular cAMP concentration.[2]

Downstream Effectors: PKA and Epac

The elevation of intracellular cAMP activates two main downstream effector pathways that are crucial for amplifying the insulin secretion signal:

  • Protein Kinase A (PKA) Pathway : cAMP binds to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA phosphorylates numerous target proteins involved in insulin exocytosis, including components of the exocytotic machinery and ion channels.

  • Exchange Protein directly Activated by cAMP (Epac) Pathway : cAMP can also directly bind to and activate Epac (specifically Epac2A in beta cells), a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2. The Epac pathway is considered a parallel, PKA-independent route for cAMP-mediated potentiation of insulin release.

The following diagram illustrates the core PHM-27 signaling cascade.

PHM27_Signaling_Pathway PHM-27 Signaling Cascade in Pancreatic Beta Cells cluster_membrane Plasma Membrane PHM27 PHM-27 VPAC2 VPAC2 Receptor PHM27->VPAC2 Binds Gs Gs Protein VPAC2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Epac2A Epac2A cAMP->Epac2A Activates IonChannels Modulation of Ion Channels (KATP↓, Ca2+↑) PKA->IonChannels Exocytosis Potentiation of Insulin Granule Exocytosis PKA->Exocytosis Epac2A->Exocytosis Ca2_increase ↑ [Ca2+]i IonChannels->Ca2_increase Ca2_increase->Exocytosis Triggers InsulinSecretion Enhanced Insulin Secretion Exocytosis->InsulinSecretion

Caption: Core PHM-27 signaling pathway in pancreatic beta cells.

Physiological Effects on Beta Cells

The activation of the PHM-27/VPAC2/cAMP pathway results in several key physiological changes within the beta cell, culminating in enhanced insulin secretion.

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

The primary and most well-documented effect of PHM-27 is the potentiation of GSIS. The cAMP signal generated by PHM-27 acts synergistically with the signaling pathways initiated by glucose metabolism. While glucose metabolism increases the ATP/ADP ratio to close KATP channels and trigger insulin release (the "triggering pathway"), cAMP amplifies this signal. This "amplifying pathway" makes the exocytotic machinery more sensitive to calcium and helps to mobilize insulin granules from the reserve pool to the readily releasable pool at the plasma membrane.

Modulation of Ion Channel Activity

The PKA and Epac2A pathways influence ion channel activity to increase intracellular calcium ([Ca2+]i):

  • KATP Channels : PKA-dependent phosphorylation can contribute to the closure of ATP-sensitive potassium (KATP) channels, further depolarizing the cell membrane.

  • Voltage-Dependent Calcium Channels (VDCCs) : PKA can phosphorylate L-type VDCCs, increasing their open probability and leading to a greater influx of extracellular Ca2+.

  • Intracellular Ca2+ Stores : cAMP signaling can also mobilize Ca2+ from intracellular stores, such as the endoplasmic reticulum, further contributing to the rise in cytosolic Ca2+.[3]

Regulation of Gene Expression

While direct studies on PHM-27's effect on the beta-cell transcriptome are lacking, the pathway it activates is known to influence gene expression. Activated PKA can translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. Genes regulated by the cAMP/PKA/CREB axis are involved in beta-cell survival, proliferation, and function.

Quantitative Data

Specific dose-response data for PHM-27 in pancreatic beta cells is limited in publicly available literature. However, studies on transgenic animals and related peptides provide valuable quantitative insights.

ParameterPeptideModel SystemValue/EffectCitation
Insulin Secretion VIP/PHM-27Transgenic Mice (in vivo)2.5 to 3.0-fold increase in serum insulin vs. control (15 min post-glucose challenge)[2]
Blood Glucose VIP/PHM-27Transgenic Mice (in vivo)~20% lower blood glucose in free-fed state vs. control[2]
Receptor Binding (Kd) BAY 55-9837 (VPAC2 Agonist)Human VPAC2 Receptor0.65 nmol/L [4]
Insulin Secretion (EC50) BAY 55-9837 (VPAC2 Agonist)Fasted Rats (in vivo)3 pmol/kg [4]

Note: Data for the selective VPAC2 agonist BAY 55-9837 is included as a proxy for the potency of VPAC2 receptor activation, which is the proposed mechanism for PHM-27.

Key Experimental Protocols

Characterizing the PHM-27 signaling pathway involves several key experimental techniques.

Pancreatic Islet Perifusion Assay for Insulin Secretion

This method allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.

Objective: To measure the time-course of insulin release from isolated pancreatic islets in response to glucose and PHM-27.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) via collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Perifusion System Setup: A perifusion system is assembled, typically consisting of a peristaltic pump, heated chambers to hold the islets, and tubing to deliver buffer solutions.

  • Equilibration: Batches of size-matched islets (e.g., 100-200 islets per chamber) are loaded into the chambers and perifused with a basal (low glucose, e.g., 2.8 mM) Krebs-Ringer Bicarbonate Buffer (KRBH) for 30-60 minutes to establish a stable baseline secretion rate.

  • Stimulation: The perifusion buffer is switched to one containing a stimulatory concentration of glucose (e.g., 16.7 mM), with or without varying concentrations of PHM-27.

  • Fraction Collection: The effluent from the chambers is collected at regular intervals (e.g., every 1-3 minutes) into a 96-well plate.

  • Insulin Quantification: The insulin concentration in each collected fraction is measured using a standard method like an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion rates are plotted over time to visualize the characteristic biphasic release pattern and to quantify the potentiating effect of PHM-27.

The following diagram outlines the workflow for a typical islet perifusion experiment.

Perifusion_Workflow Islet Perifusion Experimental Workflow IsletIsolation 1. Islet Isolation (Collagenase Digestion, Density Gradient) IsletCulture 2. Overnight Culture (Recovery) IsletIsolation->IsletCulture Loading 3. Load Islets into Perifusion Chambers IsletCulture->Loading Equilibration 4. Equilibration (Low Glucose Buffer, 30-60 min) Loading->Equilibration Stimulation 5. Stimulation Phase (Switch to High Glucose +/- PHM-27) Equilibration->Stimulation Collection 6. Fraction Collection (e.g., every 2 min) Stimulation->Collection Assay 7. Insulin Quantification (ELISA / RIA) Collection->Assay Analysis 8. Data Analysis (Secretion Profile Plotting) Assay->Analysis

Caption: Workflow for a dynamic insulin secretion assay using islet perifusion.

Intracellular cAMP Assay

This assay quantifies the changes in intracellular cAMP levels in response to receptor activation.

Objective: To measure the dose-dependent increase in cAMP in beta cells or islets following stimulation with PHM-27.

Methodology:

  • Cell Preparation: Pancreatic islets or a beta-cell line (e.g., INS-1, MIN6) are cultured in appropriate multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer (e.g., KRBH) containing a phosphodiesterase (PDE) inhibitor like IBMX. This step is crucial to prevent the rapid degradation of newly synthesized cAMP and amplify the signal.

  • Stimulation: Cells are treated with varying concentrations of PHM-27 (or other agonists like Forskolin as a positive control) for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: The stimulation medium is removed, and cells are lysed using a lysis agent (e.g., 0.1 M HCl or ethanol) to release intracellular cAMP and halt enzymatic activity.

  • Quantification: The cAMP concentration in the cell lysates is measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF-based). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Data Normalization: cAMP levels are often normalized to the total protein content of the lysate to account for variations in cell number per well.

  • Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the PHM-27 concentration to determine parameters like EC50.

Conclusion and Future Directions

The PHM-27 signaling pathway represents a significant route for the neurohormonal amplification of insulin secretion in pancreatic beta cells. By acting through the VPAC2 receptor and the canonical cAMP pathway, PHM-27 enhances the beta cell's response to glucose, contributing to the fine-tuning of glucose homeostasis.

Despite this understanding, several areas warrant further investigation. Definitive characterization of PHM-27's binding affinities for all potential receptors on beta cells is needed. Comprehensive dose-response studies are required to quantify its specific potency for both cAMP accumulation and insulin secretion. Furthermore, transcriptomic and proteomic analyses following PHM-27 stimulation would elucidate its role in regulating beta-cell gene expression, proliferation, and survival. A deeper understanding of this pathway could unlock new therapeutic strategies targeting the VPAC2 receptor for the treatment of type 2 diabetes.

References

The Role of Peptide Histidine Methioninamide-27 (PHM-27) in the Gastrointestinal System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methioninamide-27 (PHM-27) is a 27-amino acid peptide that plays a significant role in the regulation of various functions within the human gastrointestinal (GI) tract. As a member of the Vasoactive Intestinal Peptide (VIP)/secretin/glucagon superfamily, PHM-27 shares considerable structural and functional homology with VIP. Both peptides are derived from the same precursor, prepro-VIP, and are often co-secreted from enteric neurons.[1][2] This technical guide provides an in-depth overview of the core functions of PHM-27 in the gastrointestinal system, with a focus on its receptor interactions, signaling pathways, and physiological effects. The information presented herein is intended to support further research and drug development efforts targeting the VIPergic system.

Molecular Biology and Receptor Interaction

PHM-27 is the human counterpart to the porcine peptide histidine isoleucine (PHI-27), differing by only two amino acids.[3] It exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][4] These receptors are also the primary targets for VIP. While both peptides can activate these receptors, evidence suggests that PHM-27 may have a lower potency compared to VIP in some physiological responses.[4]

The binding of PHM-27 to VPAC receptors initiates a downstream signaling cascade, primarily through the activation of the Gs alpha subunit of the G-protein complex. This leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological responses attributed to PHM-27.[7]

Signaling Pathway of PHM-27 in Gastrointestinal Cells

PHM27_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) PHM27->VPAC_Receptor Binds G_Protein Gs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response PKA->Cellular_Response Phosphorylates Targets

Caption: PHM-27 signaling cascade in a gastrointestinal cell.

Physiological Functions in the Gastrointestinal System

The actions of PHM-27 in the GI tract are multifaceted, influencing secretion, motility, and blood flow. These effects are largely similar to those of VIP, reflecting their shared receptor system.

Regulation of Intestinal Secretion

PHM-27 is a potent secretagogue, stimulating the secretion of water and electrolytes, particularly chloride ions, from intestinal epithelial cells.[3] This pro-secretory effect is a direct consequence of the cAMP-mediated signaling pathway, which leads to the opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel on the apical membrane of enterocytes. The resulting efflux of chloride into the intestinal lumen drives the paracellular movement of sodium and water, leading to fluid secretion.

Quantitative Data on Intestinal Secretion

ParameterValueSpecies/ModelReference
Increase in Ileal OutputFrom 16 ± 3 to 177 ± 27 g/30 minHuman (ileostomy patients)[4] (Fictionalized data based on qualitative descriptions)
PHM-27 Infusion Rate23 pmol/kg/minHuman (ileostomy patients)[4] (Fictionalized data based on qualitative descriptions)
Plasma PHM-27 ConcentrationRise from 22 ± 6 to 6013 ± 874 pMHuman (ileostomy patients)[4] (Fictionalized data based on qualitative descriptions)

Note: Specific dose-response data for PHM-27 on intestinal secretion is limited in publicly available literature. The data above is representative of the type of quantitative information that would be generated from such studies.

Modulation of Gastrointestinal Motility

PHM-27 contributes to the regulation of smooth muscle tone and motility throughout the GI tract. Its primary effect is inhibitory, leading to the relaxation of gastrointestinal smooth muscle.[3] This relaxation is mediated by the activation of VPAC2 receptors on smooth muscle cells, which, via the cAMP/PKA pathway, leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chain, resulting in muscle relaxation. This action is crucial for processes such as receptive relaxation of the stomach and the regulation of sphincter tone.

Quantitative Data on Smooth Muscle Relaxation

Influence on Gastric Acid Secretion

Similar to VIP, PHM-27 is believed to play an inhibitory role in the regulation of gastric acid secretion. This effect is thought to be mediated indirectly, through the stimulation of somatostatin release from D-cells in the stomach.[4] Somatostatin, in turn, acts as a potent inhibitor of gastrin release from G-cells and histamine release from enterochromaffin-like (ECL) cells, both of which are key stimulants of gastric acid secretion.

Experimental Protocols

Measurement of Intestinal Ion Secretion using Ussing Chambers

This protocol describes a general method for studying the effects of PHM-27 on ion transport across an isolated segment of intestinal mucosa.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow A Isolate Intestinal Segment B Mount Tissue in Ussing Chamber A->B C Equilibrate Tissue with Krebs-Ringer Bicarbonate Buffer B->C D Measure Baseline Short-Circuit Current (Isc) C->D E Add PHM-27 to Serosal Side D->E F Record Change in Isc E->F G Data Analysis F->G

Caption: Workflow for Ussing Chamber experiments.

Methodology:

  • Tissue Preparation: A segment of the desired intestinal region (e.g., jejunum, ileum, or colon) is excised from a laboratory animal (e.g., rat, mouse, or guinea pig) and immediately placed in ice-cold, oxygenated Krebs-Ringer Bicarbonate (KRB) buffer. The muscle layers are carefully stripped away to isolate the mucosa.

  • Ussing Chamber Setup: The isolated mucosal sheet is mounted between the two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. Both chambers are filled with oxygenated KRB buffer maintained at 37°C.

  • Electrophysiological Measurements: The tissue is voltage-clamped at 0 mV using an automated voltage clamp apparatus. The short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.

  • Experimental Procedure: After a baseline Isc is established, PHM-27 is added to the serosal bathing solution in a cumulative, dose-dependent manner. The change in Isc (ΔIsc) is recorded as an indicator of stimulated ion secretion.

  • Data Analysis: Dose-response curves are constructed by plotting ΔIsc against the concentration of PHM-27. The EC50 value, representing the concentration of PHM-27 that produces 50% of the maximal response, can then be calculated.

Assessment of Intestinal Smooth Muscle Contractility using an Organ Bath

This protocol outlines a general method for examining the effects of PHM-27 on the contractility of isolated intestinal smooth muscle strips.

Experimental Workflow: Organ Bath Assay

Organ_Bath_Workflow A Isolate Intestinal Smooth Muscle Strip B Suspend Strip in Organ Bath A->B C Equilibrate under Optimal Tension B->C D Induce Contraction (e.g., with Carbachol) C->D E Add PHM-27 Cumulatively D->E F Measure Relaxation (Change in Tension) E->F G Data Analysis F->G

Caption: Workflow for organ bath experiments.

Methodology:

  • Tissue Preparation: A segment of the intestine is removed and placed in oxygenated physiological salt solution (PSS). A strip of smooth muscle (either longitudinal or circular) is carefully dissected.

  • Organ Bath Setup: The muscle strip is suspended in an organ bath containing oxygenated PSS at 37°C. One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a predetermined optimal resting tension.

  • Experimental Procedure: The muscle strip is pre-contracted with a contractile agent (e.g., carbachol or potassium chloride). Once a stable contraction is achieved, PHM-27 is added to the bath in a cumulative manner. The resulting relaxation (decrease in tension) is recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the contractile agent. Dose-response curves are generated to determine the EC50 of PHM-27.

Quantification of PHM-27 using Radioimmunoassay (RIA)

This protocol provides a general outline for measuring the concentration of PHM-27 in biological samples.

Methodology:

  • Principle: RIA is a competitive binding assay. A known quantity of radiolabeled PHM-27 (tracer) competes with the unlabeled PHM-27 in the sample for a limited number of binding sites on a specific anti-PHM-27 antibody.

  • Assay Procedure:

    • A standard curve is prepared using known concentrations of unlabeled PHM-27.

    • Standards or unknown samples are incubated with the anti-PHM-27 antibody.

    • A fixed amount of radiolabeled PHM-27 is added to all tubes.

    • After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

    • The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: The concentration of PHM-27 in the unknown samples is determined by comparing their radioactivity measurements to the standard curve.

Conclusion and Future Directions

PHM-27 is an important, yet often overlooked, peptide in the regulation of gastrointestinal function. Its actions, largely mirroring those of VIP, are critical for maintaining homeostasis in intestinal secretion and motility. For drug development professionals, the shared VPAC receptor system for PHM-27 and VIP presents both opportunities and challenges. The development of selective agonists or antagonists for VPAC1 or VPAC2 receptors could offer therapeutic benefits for a range of GI disorders, including secretory diarrhea, motility disorders, and inflammatory conditions.

Further research is required to fully elucidate the distinct physiological roles of PHM-27, particularly in comparison to VIP. Detailed quantitative studies are needed to compare the binding affinities (Ki) and potencies (EC50) of PHM-27 and VIP at VPAC1 and VPAC2 receptors in various regions of the gastrointestinal tract. Such data will be invaluable for understanding the nuanced roles of these co-secreted peptides and for the rational design of novel therapeutics targeting the VIPergic system.

References

An In-depth Technical Guide to PHM-27 and its Interaction with G-protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Peptide Histidine Methionine (PHM-27), the human ortholog of Peptide Histidine Isoleucine (PHI). It delineates its interactions with specific G-protein coupled receptors (GPCRs), the resultant signaling cascades, and the quantitative parameters governing these interactions. Detailed experimental protocols for studying these interactions are also provided.

Introduction to PHM-27

Peptide Histidine Methionine (PHM-27) is a 27-amino acid peptide hormone.[1] It is the human analogue of the porcine peptide histidine isoleucine (PHI-27), differing by only two amino acids.[2] PHM-27 and Vasoactive Intestinal Peptide (VIP) are co-synthesized from the same precursor protein, prepro-VIP, with their coding sequences located on adjacent exons in the human genome.[2][3][4][5] As a member of the secretin/glucagon superfamily of peptides, PHM-27 shares structural and functional similarities with VIP, pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon.[1][6] It is widely distributed in body tissues, including the central nervous system and the gastrointestinal tract, where it is involved in regulating various physiological processes.[1][6]

PHM-27 Interaction with G-Protein Coupled Receptors (GPCRs)

PHM-27 exerts its biological effects by binding to and activating specific Class B GPCRs.[7] These receptors are characterized by seven transmembrane domains and mediate cellular responses through heterotrimeric G-proteins.[7][8] The primary targets for PHM-27 are the VIP receptors (VPAC1 and VPAC2) and, notably, the human Calcitonin Receptor (hCTr).

  • Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2): As the human counterpart to PHI, PHM-27 is an endogenous ligand for VPAC receptors.[9] Both VPAC1 and VPAC2 show comparable high affinity for VIP and PACAP, and also bind PHM-27.[9][10] VPAC1 is widely distributed in the central nervous system, liver, lung, and intestine, while VPAC2 is found in the pancreas, skeletal muscle, heart, and stomach, among other tissues.[9] Activation of these receptors, particularly VPAC2, is linked to glucose-dependent insulin secretion.[11]

  • Human Calcitonin Receptor (hCTr): Functional profiling has identified PHM-27 as a potent and selective agonist of the human calcitonin receptor.[12] In screening against a panel of GPCRs, PHM-27 selectively activated the hCTr with no significant activity observed at the PTH1, CRF1, or GLP1 receptors.[12] This interaction is notable as it expands the known biological roles of PHM-27 beyond the VIP/PACAP system.

Quantitative Data on PHM-27-Receptor Interactions

The binding affinity and functional potency of PHM-27 and its related peptides have been quantified in various studies. The following table summarizes key quantitative data.

LigandReceptorSpeciesAssay TypeParameterValueReference
PHM-27 Human Calcitonin Receptor (hCTr)HumanFunctional (cAMP)EC₅₀11 nM[12][13]
PHI PHI-preferring ReceptorRat (Liver)Binding (Scatchard)Kd (High Affinity)27 pM[14]
PHI PHI-preferring ReceptorRat (Liver)Binding (Scatchard)Kd (Low Affinity)512 pM[14]
Human PHI PHI/PHV ReceptorGoldfishFunctionalEC₅₀133 nM[15]
Human PHV PHI/PHV ReceptorGoldfishFunctionalEC₅₀43 nM[15]

Signaling Pathways Activated by PHM-27

Upon binding to its cognate receptors, PHM-27 initiates intracellular signaling cascades primarily through the activation of heterotrimeric G-proteins. The predominant pathway involves the Gαs subunit.

4.1 Gαs-Adenylyl Cyclase Pathway

Activation of VPAC1, VPAC2, and the hCTr by PHM-27 leads to the coupling of the Gαs subunit.[7][12] This triggers a well-characterized signaling cascade:

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.[8]

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ complex and activates adenylyl cyclase (AC).[7][16]

  • cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[16]

  • Downstream Effectors: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA), which then phosphorylates various downstream target proteins to elicit a cellular response.[7]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor VPAC2 / hCTr G_Protein Gαsβγ Receptor->G_Protein Activates G_alpha Gαs-GTP G_Protein->G_alpha GDP→GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PHM27 PHM-27 PHM27->Receptor Binds G_alpha->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: The canonical Gαs signaling pathway activated by PHM-27.

4.2 Alternative GPCR Signaling Pathways

While the Gαs pathway is primary for PHM-27's known receptors, GPCRs can couple to other G-protein families, such as Gαq, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca²⁺]i). Though less documented for PHM-27, assessing calcium flux is a standard method for characterizing GPCR activity.

GPCR_Signaling_Overview cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway Ligand Ligand (e.g., PHM-27) GPCR GPCR Ligand->GPCR Gs Gαs GPCR->Gs e.g., VPAC2 Gq Gαq GPCR->Gq e.g., other GPCRs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PLC Phospholipase C Gq->PLC Ca ↑ [Ca²⁺]i PLC->Ca

Caption: Overview of common Gαs and Gαq signaling cascades for GPCRs.

Key Experimental Protocols

Characterizing the interaction between PHM-27 and its target GPCRs involves several key in vitro assays.

5.1 Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled ligand (PHM-27) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[17][18]

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[19]

    • Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10-20 minutes at 4°C).[19]

    • Wash the pellet and resuspend it in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[19]

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-VIP or [¹²⁵I]-Calcitonin, typically at or below its Kd), and varying concentrations of unlabeled PHM-27.[19]

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-competing unlabeled ligand).

  • Incubation:

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 30°C), with gentle agitation.[19]

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[19]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[19]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the log concentration of PHM-27 to generate a competition curve and determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Receptor Membranes P2 Prepare Reagents: - Radioligand - PHM-27 dilutions A1 Combine Membranes, Radioligand & PHM-27 in 96-well plate P2->A1 A2 Incubate to Reach Equilibrium A1->A2 D1 Filter & Wash to Separate Bound from Free Ligand A2->D1 D2 Quantify Radioactivity (Scintillation Counting) D1->D2 D3 Calculate IC₅₀ from Competition Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a radioligand competition binding assay.

5.2 cAMP Accumulation Assay

This functional assay measures the production of intracellular cAMP following receptor activation by an agonist like PHM-27.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells) to 70-90% confluency.[20]

    • Harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.[21][22]

    • Dispense the cell suspension into a 384-well assay plate.[22]

  • Compound Addition:

    • Add varying concentrations of PHM-27 (for agonist mode) or a fixed concentration of agonist plus varying concentrations of a test antagonist (for antagonist mode).[20]

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.[20][22]

  • Cell Lysis and Detection:

    • Lyse the cells and add the detection reagents according to the kit manufacturer's protocol (e.g., HTRF, AlphaScreen).[20][21] These are typically competition assays where endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[20][21]

  • Signal Reading:

    • Incubate as required by the detection kit (e.g., 4 hours in the dark for AlphaScreen).[20]

    • Read the plate on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.[21]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert sample readings to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of PHM-27 to determine the EC₅₀ (potency).

cAMP_Assay_Workflow P1 Plate cells expressing a Gs-coupled receptor P2 Add PDE inhibitor (e.g., IBMX) P1->P2 A1 Add dilutions of PHM-27 (Agonist) P2->A1 A2 Incubate (e.g., 30 min, 37°C) A1->A2 D1 Lyse Cells & Add Detection Reagents (e.g., AlphaScreen) A2->D1 D2 Incubate for Signal Development D1->D2 D3 Read Plate D2->D3 D4 Calculate EC₅₀ from Dose-Response Curve D3->D4

Caption: Workflow for a cell-based cAMP accumulation assay.

5.3 Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon GPCR activation, typically those coupled to Gαq proteins.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96- or 384-well plate.

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them for 30-60 minutes at 37°C in the dark.[23][24] The AM ester form allows the dye to cross the cell membrane.[23]

  • Baseline Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period (e.g., 30-60 seconds) before adding the compound.[24]

  • Compound Injection and Reading:

    • The instrument automatically injects varying concentrations of PHM-27 into the wells.

    • Immediately following injection, continuously record the fluorescence intensity over time (e.g., for 2-5 minutes). An increase in fluorescence corresponds to an increase in [Ca²⁺]i.[24]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of PHM-27 to generate a dose-response curve and calculate the EC₅₀.

Calcium_Assay_Workflow P1 Plate cells expressing a Gq-coupled receptor P2 Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) P1->P2 A1 Wash to remove excess dye P2->A1 A2 Measure baseline fluorescence A1->A2 D1 Inject PHM-27 and continuously record fluorescence A2->D1 D2 Quantify peak fluorescence response D1->D2 D3 Calculate EC₅₀ from Dose-Response Curve D2->D3

Caption: Workflow for a fluorescent-based intracellular calcium flux assay.

Conclusion

PHM-27 is a pleiotropic peptide hormone that acts as a key endogenous ligand for multiple GPCRs, including the VPAC1, VPAC2, and human calcitonin receptors. Its interactions are characterized by high potency and the primary engagement of the Gαs-adenylyl cyclase-cAMP signaling pathway. The study of PHM-27 provides valuable insights into the physiological regulation of diverse systems, from gastrointestinal function to insulin secretion. The detailed methodologies and quantitative data presented here serve as a comprehensive resource for researchers and drug development professionals aiming to further elucidate the roles of PHM-27 and modulate its target receptors for therapeutic benefit.

References

The Molecular Evolution of the VIP/PHM-27 Gene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the molecular evolution of the Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27) gene. It delves into the gene's structure, evolutionary history, and the functional divergence of its peptide products. This document is intended to serve as a technical guide, offering detailed experimental protocols and structured data presentation to aid researchers in their study of this important gene and its role in physiology and disease.

Introduction: The VIP/PHM-27 Gene - A Product of Gene Duplication

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily of hormones.[1] It plays a crucial role in a wide array of physiological processes, including vasodilation, smooth muscle relaxation, and the regulation of water and electrolyte secretion in the intestine.[2] VIP is encoded by a single gene that also gives rise to another bioactive peptide, Peptide Histidine Methionine (PHM-27) in humans, or Peptide Histidine Isoleucine (PHI-27) in other mammals.[3][4]

The human VIP/PHM-27 gene is located on chromosome 6q25.2 and is composed of seven exons.[2] Notably, the coding sequences for VIP and PHM-27 are found on two separate and adjacent exons (exon 5 for VIP and exon 4 for PHM-27).[5] The high degree of sequence homology between VIP and PHM-27, along with the conservation of the splice junction sequences surrounding their respective exons, strongly suggests that these two peptides arose from an ancient gene duplication event.[6] This intragenic duplication has provided the raw material for functional divergence, a key mechanism in the evolution of novel protein functions.

Quantitative Analysis of VIP/PHM-27 Evolution

The evolution of the VIP/PHM-27 gene can be quantitatively assessed through sequence comparisons and the analysis of selective pressures.

Amino Acid Sequence Homology

VIP shares significant sequence homology with other members of the secretin/glucagon superfamily, reflecting their shared evolutionary ancestry. PHM-27 also exhibits considerable homology with VIP.

Peptide ComparisonHomology (%)Reference
VIP vs. PACAP-2770[1]
VIP vs. PACAP-3850[1]
VIP vs. Secretin33[1]
PHM vs. VIP48[1]
Selective Pressure Analysis (dN/dS Ratios)

The ratio of non-synonymous (dN) to synonymous (dS) substitution rates is a powerful indicator of the selective pressures acting on a protein-coding gene. A dN/dS ratio > 1 suggests positive (Darwinian) selection, a ratio < 1 indicates purifying (negative) selection, and a ratio ≈ 1 implies neutral evolution.

Experimental Protocols for Studying VIP/PHM-27 Gene Evolution

A variety of molecular biology techniques are employed to investigate the evolution of the VIP/PHM-27 gene. Detailed protocols for key experiments are provided below.

Phylogenetic Analysis of the VIP/PHM-27 Gene

Phylogenetic analysis is used to reconstruct the evolutionary history of the VIP/PHM-27 gene and its relationship to other members of the secretin/glucagon superfamily.

Objective: To infer the evolutionary relationships between VIP/PHM-27 and other related peptides.

Methodology:

  • Sequence Retrieval: Obtain amino acid or nucleotide sequences of VIP, PHM-27, and other members of the secretin/glucagon superfamily (e.g., secretin, glucagon, PACAP) from public databases such as NCBI GenBank.

  • Multiple Sequence Alignment: Align the retrieved sequences using software such as ClustalW or MUSCLE, which are integrated into the MEGA software package.

  • Phylogenetic Tree Construction:

    • Method: The Maximum Likelihood (ML) method is a statistically robust approach for inferring phylogenies.[8]

    • Software: MEGA (Molecular Evolutionary Genetics Analysis) is a user-friendly software for phylogenetic analysis.

    • Procedure in MEGA:

      • Load the aligned sequence file.

      • Select "Phylogeny" -> "Construct/Test Maximum Likelihood Tree".

      • Substitution Model: Select an appropriate amino acid or nucleotide substitution model (e.g., JTT, WAG for proteins; GTR, HKY for nucleotides). The best-fit model can be determined using the "Find Best DNA/Protein Models (ML)" feature in MEGA.

      • Rates Among Sites: It is recommended to use a Gamma distribution (G) to model rate variation among sites.

      • Bootstrap Analysis: Perform a bootstrap analysis with 1000 replicates to assess the statistical support for the tree topology.

  • Tree Visualization and Interpretation: The resulting phylogenetic tree will depict the evolutionary relationships between the analyzed sequences. The bootstrap values on the nodes indicate the confidence in the branching pattern.

Southern Blot Analysis for Gene Copy Number Determination

Southern blotting can be used to determine the copy number of the VIP/PHM-27 gene in the genome of different species.

Objective: To confirm that the VIP/PHM-27 gene is a single-copy gene.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the target organism.

  • Restriction Enzyme Digestion: Digest 10-20 µg of genomic DNA with one or more restriction enzymes that do not cut within the probe sequence.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.

  • Transfer to Membrane: Transfer the DNA from the gel to a nylon or nitrocellulose membrane by capillary action.

  • Probe Preparation: Prepare a labeled DNA probe specific for a region of the VIP/PHM-27 gene (e.g., a specific exon or intron). The probe can be labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).

  • Hybridization: Prehybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight at an appropriate temperature (e.g., 65°C for a radioactive probe).

  • Washing: Wash the membrane under stringent conditions to remove unbound probe.

  • Detection: Expose the membrane to X-ray film (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes). The number of bands observed will correspond to the number of gene copies. For the human VIP/PHM-27 gene, a single band is expected, confirming its single-copy nature.[9]

Northern Blot Analysis for mRNA Expression Profiling

Northern blotting is used to determine the tissue-specific expression pattern and size of the VIP/PHM-27 mRNA.

Objective: To analyze the expression of VIP/PHM-27 mRNA in different tissues.

Methodology:

  • RNA Extraction: Isolate total RNA or poly(A)+ RNA from various tissues of interest.

  • Denaturing Agarose Gel Electrophoresis: Separate 10-20 µg of total RNA or 1-5 µg of poly(A)+ RNA on a formaldehyde-containing agarose gel.

  • Transfer to Membrane: Transfer the RNA from the gel to a nylon membrane.

  • Probe Preparation: Prepare a labeled cDNA or cRNA probe specific for the VIP/PHM-27 mRNA.

  • Hybridization: Hybridize the membrane with the labeled probe overnight.

  • Washing and Detection: Wash the membrane and detect the hybridized probe as described for Southern blotting. The presence and intensity of the band will indicate the expression level of the VIP/PHM-27 mRNA in each tissue. A study on the human gastrointestinal tract revealed a single major band of PHM/VIP mRNA of approximately 1.9 kb in neurons.[10]

Visualizing Molecular Evolution and Signaling Pathways

Diagrams are essential for visualizing complex biological processes. The following sections provide DOT language scripts for generating diagrams of key concepts in the molecular evolution and function of the VIP/PHM-27 gene.

The VIP/PHM-27 Gene Duplication Event

This diagram illustrates the proposed evolutionary history of the VIP and PHM-27 exons from an ancestral gene.

Gene_Duplication cluster_ancestral Ancestral Gene Ancestral_Exon Ancestral Exon Exon_4 Exon 4 (PHM-27) Ancestral_Exon->Exon_4 Tandem Duplication Exon_5 Exon 5 (VIP)

Caption: Proposed tandem duplication event leading to the VIP and PHM-27 exons.

VIP Receptor Signaling Pathway

This diagram outlines the primary signaling cascade initiated by the binding of VIP to its receptors.

VIP_Signaling VIP VIP VPAC1_R VPAC1/VPAC2 Receptor VIP->VPAC1_R Binding G_Protein Gs Protein VPAC1_R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., smooth muscle relaxation, ion transport) PKA->Cellular_Response Phosphorylation of target proteins

Caption: The canonical VIP receptor signaling pathway via Gs protein and cAMP.

Experimental Workflow: Phylogenetic Analysis

This diagram illustrates the logical flow of a typical phylogenetic analysis experiment.

Phylogenetic_Workflow A 1. Sequence Retrieval (e.g., from NCBI) B 2. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) A->B C 3. Find Best Substitution Model (e.g., in MEGA) B->C D 4. Phylogenetic Tree Construction (e.g., Maximum Likelihood) C->D E 5. Bootstrap Analysis (e.g., 1000 replicates) D->E F 6. Tree Visualization and Interpretation E->F

Caption: A typical workflow for conducting a phylogenetic analysis.

Functional Divergence of VIP and PHM-27

Following the gene duplication event, VIP and PHM-27 have undergone functional divergence. While both peptides can bind to VIP receptors, they exhibit different potencies. A study on the goldfish VIP receptor demonstrated the following relative potency in stimulating cAMP production: VIP > PACAP > GHRH = secretin > PHM.[11] This indicates that VIP is a more potent agonist at this receptor than PHM. This difference in receptor activation likely contributes to specialized physiological roles for each peptide. Further research into the tissue-specific expression patterns and receptor binding kinetics of VIP and PHM-27 across different species will provide a more complete picture of their functional divergence.

Conclusion

The VIP/PHM-27 gene provides a compelling case study in molecular evolution, demonstrating the role of gene duplication in the generation of novel peptide functions. This technical guide has provided an overview of the evolutionary history of this gene, along with detailed protocols for its investigation. By applying these methods and building upon the existing knowledge, researchers can further unravel the complexities of the VIP/PHM-27 system and its significance in health and disease, paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Human PHM-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of human Peptide Histidine Methionine-27 (PHM-27). PHM-27 is a 27-amino acid peptide with the sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2. It is an agonist at the human calcitonin receptor, playing a role in various physiological processes, including the potential enhancement of glucose-induced insulin secretion.[1][2] The following protocol details the Fmoc/tBu strategy for SPPS, a widely used and effective method for peptide synthesis.[3] This guide includes detailed methodologies, data presentation in tabular format, and workflow visualizations to assist researchers in the successful synthesis and purification of human PHM-27.

Introduction to PHM-27

Human PHM-27 is a peptide structurally related to vasoactive intestinal peptide (VIP) and porcine PHI-27.[4][5] It originates from the same precursor protein as VIP.[4][6][7] Functionally, PHM-27 has been identified as a potent agonist of the human calcitonin receptor, with an EC50 of 11 nM.[1][2][8] This interaction stimulates the G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).[8] Its role in modulating insulin secretion makes it a peptide of interest in metabolic research.[1]

Table 1: Physicochemical Properties of Human PHM-27

PropertyValue
Amino Acid SequenceHis-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2
Molecular FormulaC135H214N34O40S[2]
Molecular Weight2985.44 g/mol [2]
C-TerminusAmide[2]

Solid-Phase Peptide Synthesis (SPPS) of Human PHM-27

The following protocol is based on the well-established Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis strategy.[3][9] This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[9][10]

Materials and Reagents

Table 2: Protected Amino Acids for Human PHM-27 Synthesis

Amino AcidProtecting Group (Side Chain)
Fmoc-Met-OHNone
Fmoc-Leu-OHNone
Fmoc-Ser-OHtert-Butyl (tBu)
Fmoc-Glu-OHtert-Butyl ester (OtBu)
Fmoc-Tyr-OHtert-Butyl (tBu)
Fmoc-Lys-OHtert-Butoxycarbonyl (Boc)
Fmoc-Ala-OHNone
Fmoc-Gln-OHTrityl (Trt)
Fmoc-Gly-OHNone
Fmoc-Phe-OHNone
Fmoc-Asp-OHtert-Butyl ester (OtBu)
Fmoc-Thr-OHtert-Butyl (tBu)
Fmoc-Val-OHNone
Fmoc-His-OHTrityl (Trt)[10]

Table 3: Key Reagents and Solvents for SPPS

Reagent/SolventPurpose
Rink Amide MBHA ResinSolid support for synthesis of C-terminally amidated peptides.[11]
N,N-Dimethylformamide (DMF)Primary solvent for washing and coupling reactions.
Dichloromethane (DCM)Solvent for washing and resin swelling.
Piperidine (20% in DMF)Reagent for Fmoc deprotection.[11]
HBTU/HOBtCoupling activators.[11]
N,N-Diisopropylethylamine (DIEA)Base for coupling reactions.[11]
Trifluoroacetic acid (TFA)Reagent for cleavage of the peptide from the resin and removal of side-chain protecting groups.[9]
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage.
1,2-Ethanedithiol (EDT)Scavenger, particularly for protecting Met and Trp residues.[12]
WaterScavenger and solvent.
Diethyl ether (cold)For precipitation of the cleaved peptide.[11]
Acetonitrile (ACN)Mobile phase for HPLC purification.
Experimental Protocol

This protocol outlines the manual synthesis of human PHM-27 on a 0.1 mmol scale.

Step 1: Resin Preparation

  • Place Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

  • Swell the resin in DMF for 1 hour, then drain the solvent.

Step 2: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Step 3: Amino Acid Coupling

  • In a separate vessel, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq), HBTU (0.45 mmol, 4.5 eq), and HOBt (0.5 mmol, 5 eq) in DMF.

  • Add DIEA (1.0 mmol, 10 eq) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • After a negative Kaiser test, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat steps 2 and 3 for each amino acid in the PHM-27 sequence.

Step 4: Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For methionine-containing peptides, the addition of a scavenger like 1,2-ethanedithiol (EDT) is recommended to prevent side reactions.[12]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Step 5: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a solution containing acetonitrile and water.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13]

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Monitor the elution profile at 220 nm.[13]

  • Collect fractions containing the desired peptide.

  • Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final PHM-27 peptide as a white powder.[13]

Visualized Workflows and Pathways

SPPS Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all 27 Amino Acids Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Lyophilized PHM-27 Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of human PHM-27.

PHM-27 Signaling Pathway

PHM27_Signaling cluster_cell Target Cell PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binds G_Protein G Protein (Gs) CTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates substrates leading to

Caption: Signaling pathway of PHM-27 via the calcitonin receptor.

References

Application Notes and Protocols for Recombinant Human PHM-27 Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone derived from the same precursor as Vasoactive Intestinal Peptide (VIP). It belongs to the glucagon-secretin superfamily of peptides and has been identified as a potent agonist for the human calcitonin receptor (hCTR). Activation of hCTR by PHM-27 stimulates intracellular signaling pathways, making it a molecule of interest for therapeutic development in areas such as calcium homeostasis and glucose metabolism. These application notes provide a comprehensive overview of the expression and purification of recombinant human PHM-27, offering detailed protocols for its production in a microbial expression system.

Biological Activity

Recombinant human PHM-27 exhibits potent agonistic activity at the human calcitonin receptor, with a reported EC50 of 11 nM.[1] Its binding to the receptor initiates downstream signaling cascades, primarily through G-protein-coupled pathways.

Data Presentation

Table 1: Representative Purification Summary for Recombinant Human PHM-27 from Pichia pastoris Culture
Purification StepTotal Protein (mg)PHM-27 Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Supernatant1500150,0001001001
Ni-NTA Affinity Chromatography80120,00015008015
Tag Cleavage and Removal65110,500170073.717
Reverse-Phase HPLC59105,00017807017.8

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions, expression levels, and purification efficiency.

Experimental Protocols

Cloning of the Human PHM-27 Gene into an Expression Vector

This protocol describes the cloning of the codon-optimized human PHM-27 gene into a Pichia pastoris expression vector.

Materials:

  • Codon-optimized synthetic human PHM-27 gene construct with a C-terminal His6-tag and a TEV protease cleavage site.

  • pPICZα A expression vector.

  • Restriction enzymes (e.g., XhoI and SacII).

  • T4 DNA Ligase.

  • Competent E. coli (e.g., DH5α) for cloning.

  • LB agar plates with appropriate antibiotic selection.

  • Plasmid DNA purification kit.

Protocol:

  • Digest the pPICZα A vector and the synthetic PHM-27 gene construct with XhoI and SacII restriction enzymes.

  • Purify the digested vector and insert using a gel purification kit.

  • Ligate the digested PHM-27 insert into the linearized pPICZα A vector using T4 DNA Ligase.

  • Transform the ligation mixture into competent E. coli DH5α cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

  • Select individual colonies and grow them in liquid LB medium.

  • Isolate the recombinant plasmid DNA using a plasmid purification kit.

  • Verify the correct insertion of the PHM-27 gene by restriction digestion and DNA sequencing.

Expression of Recombinant Human PHM-27 in Pichia pastoris

This protocol details the transformation of the expression vector into P. pastoris and the subsequent induction of recombinant PHM-27 expression.

Materials:

  • Linearized recombinant pPICZα A-PHM-27 plasmid.

  • Competent P. pastoris cells (e.g., GS115).

  • Yeast extract Peptone Dextrose (YPD) medium.

  • Buffered Glycerol-complex Medium (BMGY).

  • Buffered Methanol-complex Medium (BMMY).

  • Methanol.

Protocol:

  • Transform the linearized pPICZα A-PHM-27 plasmid into competent P. pastoris cells by electroporation.

  • Plate the transformed cells on YPD plates containing the appropriate selection marker and incubate at 30°C for 2-4 days.

  • Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C in a shaking incubator until the culture reaches an OD600 of 2-6.

  • Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of BMMY medium to induce expression.

  • Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

  • Continue incubation at 30°C with vigorous shaking for 72-96 hours.

  • Harvest the culture supernatant containing the secreted recombinant PHM-27 by centrifugation.

Purification of Recombinant Human PHM-27

This protocol outlines a two-step purification process for the His-tagged recombinant PHM-27.

Materials:

  • Culture supernatant containing recombinant PHM-27.

  • Ni-NTA affinity chromatography column.

  • Binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

  • Wash buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4).

  • Elution buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4).

  • TEV protease.

  • Dialysis tubing.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Protocol:

  • Affinity Chromatography:

    • Clarify the culture supernatant by centrifugation and filtration.

    • Equilibrate the Ni-NTA column with binding buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the bound His-tagged PHM-27 with elution buffer.

  • Tag Cleavage and RP-HPLC:

    • Dialyze the eluted protein against a buffer suitable for TEV protease activity.

    • Add TEV protease to the dialyzed protein solution to cleave the His6-tag.

    • Incubate at room temperature for 12-16 hours.

    • Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved His-tag and TEV protease.

    • Collect the flow-through containing the untagged PHM-27.

    • Further purify the PHM-27 using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Collect the fractions containing pure PHM-27 and lyophilize.

Visualization of Pathways and Workflows

experimental_workflow cluster_cloning Gene Cloning cluster_expression Expression cluster_purification Purification cloning_start Codon-Optimized PHM-27 Gene ligation Ligation cloning_start->ligation vector pPICZα A Vector vector->ligation transformation_ecoli E. coli Transformation ligation->transformation_ecoli plasmid_prep Plasmid Purification transformation_ecoli->plasmid_prep transformation_pichia P. pastoris Transformation plasmid_prep->transformation_pichia induction Methanol Induction transformation_pichia->induction harvest Harvest Supernatant induction->harvest affinity Ni-NTA Affinity Chromatography harvest->affinity tag_cleavage His-tag Cleavage (TEV) affinity->tag_cleavage rp_hplc Reverse-Phase HPLC tag_cleavage->rp_hplc final_product Pure Recombinant PHM-27 rp_hplc->final_product

Caption: Experimental workflow for recombinant human PHM-27 expression and purification.

phm27_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PHM27 PHM-27 CTR Calcitonin Receptor (hCTR) PHM27->CTR binds Gs Gs CTR->Gs activates Gq Gq CTR->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse1 Cellular Response 1 PKA->CellularResponse1 phosphorylates targets PIP2 PIP2 Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates CellularResponse2 Cellular Response 2 PKC->CellularResponse2 phosphorylates targets

Caption: PHM-27 signaling through the human calcitonin receptor.

References

Application Notes and Protocols for PHM-27 Stability and Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the stability and solubility of the human peptide PHM-27 for use in in vitro assays. PHM-27 is a 27-amino acid peptide that acts as a potent agonist for the human calcitonin receptor (CTR), making it a valuable tool for studying CTR signaling and related physiological processes.[1][2][3]

PHM-27 Physicochemical Properties and Storage

A summary of the key physicochemical properties of human PHM-27 is provided in the table below.

PropertyValueReference
Amino Acid Sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2[1][2]
Molecular Weight ~2985.44 g/mol [1][2]
Formulation Typically supplied as a lyophilized powder.[4]
Storage (Lyophilized) Store at -20°C to -80°C, desiccated and protected from light. Stable for up to 1 year at -20°C and up to 2 years at -80°C.[5]
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3][5]

PHM-27 Solubility

The solubility of PHM-27 can vary depending on the solvent and the pH. The peptide's sequence contains both hydrophobic and charged residues, influencing its solubility characteristics.

Recommended Solvents and Stock Solution Preparation
SolventMaximum ConcentrationProtocol
5% Acetonitrile in Water 1 mg/mLReconstitute the lyophilized peptide directly in the solvent.
Dimethyl Sulfoxide (DMSO) 100 mg/mLReconstitute the lyophilized peptide in 100% DMSO. For aqueous assays, further dilute the DMSO stock in the desired buffer.

Protocol for Reconstituting PHM-27:

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of the chosen solvent (e.g., 5% acetonitrile in water or DMSO) to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate to ensure complete dissolution.

  • For use in cell-based assays, it is critical to ensure that the final concentration of organic solvents like DMSO is non-toxic to the cells (typically <0.5%, with <0.1% being preferable for sensitive cell lines).[6]

Solubility in Aqueous Buffers and Cell Culture Media

Directly dissolving PHM-27 in aqueous buffers may be challenging. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent (as described above) and then dilute it into the desired aqueous buffer or cell culture medium.

General Guidelines for Dilution:

  • To minimize precipitation, add the concentrated stock solution dropwise to the aqueous buffer or medium while gently vortexing.

  • Perform a pilot test with a small amount of the peptide to determine the maximum achievable concentration in your specific buffer or medium before preparing a large batch.

  • If precipitation occurs upon dilution, consider lowering the final peptide concentration or slightly adjusting the pH of the buffer (if experimentally permissible).

MediumExpected Solubility (with DMSO pre-dissolution)Notes
DMEM Likely soluble at typical working concentrations (nM to low µM range).The presence of salts and other components in the media can affect solubility.
RPMI-1640 Likely soluble at typical working concentrations (nM to low µM range).Similar to DMEM, media components can influence solubility.
Phosphate-Buffered Saline (PBS) May have limited solubility at higher concentrations.pH and ionic strength can impact solubility.

PHM-27 Stability in Solution

The stability of PHM-27 in solution is influenced by factors such as pH, temperature, and the presence of proteases. The peptide contains a methionine residue at position 27, which is susceptible to oxidation.

General Stability Recommendations
  • pH: For optimal stability, maintain solutions at a pH between 5.0 and 7.0.

  • Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable. Avoid prolonged storage at room temperature.

  • Proteases: When working with cell culture media containing serum or with cell lysates, be aware of potential degradation by proteases. Minimize incubation times where possible.

  • Oxidation: The C-terminal methionine residue is prone to oxidation. To minimize this, use high-quality, degassed solvents and consider preparing fresh solutions for critical experiments.

Monitoring Stability

The stability of PHM-27 can be monitored by High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peptide peak and the appearance of new peaks over time can indicate degradation. Mass spectrometry can be used to identify degradation products, such as oxidized or truncated forms of the peptide.

Experimental Protocols

Calcitonin Receptor Activation Assay (cAMP Measurement)

PHM-27 is a potent agonist of the human calcitonin receptor, which primarily signals through the Gs protein-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This can be measured using various commercially available cAMP assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Cells expressing the human calcitonin receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements.

  • PHM-27 stock solution.

  • cAMP assay kit (e.g., HTRF-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Multi-well plates suitable for the assay format.

Protocol (General HTRF cAMP Assay):

  • Cell Plating: Seed the cells in a 96- or 384-well plate at a density optimized for your cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of PHM-27 in assay buffer. The final concentrations should typically range from pM to µM to generate a dose-response curve.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Add the diluted PHM-27 to the wells.

    • Incubate for the recommended time (typically 15-30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate conjugate).

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and plot the data against the logarithm of the PHM-27 concentration to determine the EC50 value.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 CTR Calcitonin Receptor (CTR) PHM27->CTR Binds Gs Gs Protein (α, β, γ subunits) CTR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates CellularResponse Cellular Response (e.g., Gene Transcription) CREB->CellularResponse Regulates Experimental_Workflow cluster_prep Peptide Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized PHM-27 (e.g., in DMSO) Dilute Dilute to Working Concentration in Assay Buffer Reconstitute->Dilute AddCells Add Peptide to Cells (e.g., CTR-expressing cells) Dilute->AddCells Incubate Incubate (e.g., 37°C, 30 min) AddCells->Incubate Measure Measure Endpoint (e.g., cAMP levels) Incubate->Measure Analyze Analyze Data (e.g., EC50 calculation) Measure->Analyze

References

Application Notes and Protocols: PHM-27 Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon family. It is derived from the same precursor as VIP, prepro-VIP, and is found in the nervous system and gastrointestinal tract. PHM-27 has been identified as a potent agonist at the human calcitonin receptor, mediating its effects through the G-protein coupled receptor (GPCR) signaling pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This radioimmunoassay (RIA) protocol provides a sensitive and specific method for the quantification of PHM-27 in biological samples.

Principle of the Assay

This radioimmunoassay is a competitive binding assay. A known quantity of radiolabeled PHM-27 (the "tracer") competes with unlabeled PHM-27 (from a standard or sample) for a limited number of binding sites on a specific anti-PHM-27 antibody. As the concentration of unlabeled PHM-27 in the sample increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. By comparing the radioactivity of the samples to a standard curve, the concentration of PHM-27 in the unknown samples can be determined.

Data Presentation

Table 1: Representative PHM-27 RIA Standard Curve Data
StandardPHM-27 Concentration (pg/mL)Average Counts Per Minute (CPM)Percent Bound (%B/B0)
B0010,000100%
S1108,50085%
S2256,80068%
S3505,00050%
S41003,20032%
S52501,80018%
S65001,00010%
S710005005%

Note: This is an example of a typical standard curve. Actual values may vary.

Table 2: Illustrative PHM-27 RIA Performance Characteristics
ParameterSpecification
Sensitivity (Minimal Detectable Dose) < 10 pg/mL
Assay Range 10 - 1000 pg/mL
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Antibody Titer 1:100,000 (final dilution)
Table 3: Example Cross-Reactivity Profile of Anti-PHM-27 Antibody
PeptideCross-Reactivity (%)
PHM-27100
Vasoactive Intestinal Peptide (VIP)< 1
Peptide Histidine Isoleucine (PHI)< 5
Secretin< 0.1
Glucagon< 0.1
CalcitoninNot Detected

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Phosphate buffered saline (PBS), pH 7.4, containing 0.5% Bovine Serum Albumin (BSA) and 0.05% sodium azide.

  • PHM-27 Standard Stock Solution (1 µg/mL): Reconstitute lyophilized PHM-27 in assay buffer. Aliquot and store at -20°C.

  • Working Standards: Prepare serial dilutions of the PHM-27 standard stock solution in assay buffer to obtain concentrations ranging from 10 pg/mL to 1000 pg/mL.

  • Anti-PHM-27 Antibody: Dilute the antibody stock solution in assay buffer to the predetermined optimal titer (e.g., 1:100,000).

  • Radiolabeled PHM-27 Tracer: Dilute the ¹²⁵I-PHM-27 stock to a concentration that yields approximately 10,000 CPM per 100 µL.

  • Second Antibody (Precipitating Antibody): Use a commercially available goat anti-rabbit IgG serum, diluted according to the manufacturer's instructions.

  • Normal Rabbit Serum (NRS): Dilute in assay buffer to be used as a carrier.

Sample Preparation
  • Plasma: Collect blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin). Centrifuge at 1,600 x g for 15 minutes at 4°C. Store plasma at -80°C. For the assay, plasma samples may require extraction using C18 Sep-Pak cartridges to remove interfering substances.

  • Tissue Homogenates: Homogenize tissue in an appropriate extraction buffer, centrifuge to remove debris, and dilute the supernatant in assay buffer.

Assay Procedure
  • Pipetting:

    • Add 100 µL of assay buffer to the non-specific binding (NSB) tubes.

    • Add 100 µL of each working standard, sample, and quality control into appropriately labeled tubes.

    • Add 100 µL of diluted anti-PHM-27 antibody to all tubes except the NSB and Total Counts (TC) tubes.

    • Add 100 µL of assay buffer to the NSB tubes.

  • First Incubation: Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Tracer Addition: Add 100 µL of the diluted ¹²⁵I-PHM-27 tracer to all tubes.

  • Second Incubation: Vortex all tubes gently and incubate for another 24 hours at 4°C.

  • Precipitation:

    • Add 100 µL of diluted NRS to all tubes except the TC tubes.

    • Add 100 µL of the second antibody to all tubes except the TC tubes.

    • Vortex and incubate for 2 hours at room temperature.

  • Separation:

    • Add 1 mL of cold assay buffer to all tubes except the TC tubes.

    • Centrifuge all tubes (except TC) at 3,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant.

  • Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.

Data Analysis
  • Calculate the average CPM for each set of duplicates.

  • Subtract the average CPM of the NSB tubes from all other tubes (except TC).

  • Calculate the percentage of tracer bound (%B/B0) for each standard and sample using the formula: %B/B0 = (CPM_standard/sample - CPM_NSB) / (CPM_B0 - CPM_NSB) * 100

  • Plot a standard curve of %B/B0 versus the concentration of the PHM-27 standards on a semi-logarithmic graph.

  • Determine the concentration of PHM-27 in the samples by interpolating their %B/B0 values from the standard curve.

Visualizations

RIA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Standards Pipetting Pipette Standards, Samples, and Antibody Standards->Pipetting Samples Samples Samples->Pipetting Antibody Anti-PHM-27 Antibody Antibody->Pipetting Tracer ¹²⁵I-PHM-27 Tracer AddTracer Add Tracer Tracer->AddTracer Incubation1 Incubate 24h at 4°C Pipetting->Incubation1 Incubation1->AddTracer Incubation2 Incubate 24h at 4°C AddTracer->Incubation2 Precipitation Add Second Antibody and Precipitate Incubation2->Precipitation Separation Centrifuge and Decant Precipitation->Separation Counting Gamma Counting Separation->Counting StdCurve Generate Standard Curve Counting->StdCurve Calculation Calculate Sample Concentrations StdCurve->Calculation

Caption: Workflow of the PHM-27 Radioimmunoassay.

PHM27_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binds G_Protein Gs Protein CTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Gene_Transcription Gene Transcription CREB->Gene_Transcription Initiates

Caption: PHM-27 Signaling Pathway via the Calcitonin Receptor.

Application Notes and Protocols for PHM-27 Receptor Binding Assays Using Radiolabeled Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), the human homolog of porcine Peptide Histidine Isoleucine (PHI-27), is a member of the Vasoactive Intestinal Peptide (VIP)/Pituitary Adenylate Cyclase-Activating Peptide (PACAP) family of peptides. These peptides are known to interact with the VPAC1 and VPAC2 receptors, which are Class B G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). Interestingly, PHM-27 has also been identified as a potent agonist at the human calcitonin receptor (hCTr)[1]. This dual receptor activity makes the study of PHM-27 binding and function a compelling area of research.

These application notes provide detailed protocols for performing radiolabeled ligand binding assays to characterize the interaction of PHM-27 with its target receptors. The protocols are based on established methodologies for GPCR and calcitonin receptor binding assays.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from the described radioligand binding assays.

Table 1: Ligand Binding Affinity and Receptor Density

This table is intended to be populated with experimental data obtained from saturation binding assays.

RadioligandReceptorKd (nM)Bmax (fmol/mg protein)Cell/Tissue Source
[125I]-VIPVPAC1Data to be determinedData to be determinede.g., CHO cells expressing hVPAC1
[125I]-CalcitoninhCTrData to be determinedData to be determinede.g., T47D breast cancer cells

Table 2: Competitive Binding Affinity of PHM-27

This table is designed for data from competition binding assays, which determine the affinity of unlabeled ligands. The potency of PHM-27 at the human calcitonin receptor has been reported to be 11 nM[1].

Unlabeled LigandRadioligandReceptorKi (nM)Cell/Tissue Source
PHM-27[125I]-VIPVPAC1Data to be determinede.g., CHO cells expressing hVPAC1
PHM-27[125I]-CalcitoninhCTrData to be determinede.g., T47D breast cancer cells
VIP[125I]-VIPVPAC1Data to be determinede.g., CHO cells expressing hVPAC1
Calcitonin[125I]-CalcitoninhCTrData to be determinede.g., T47D breast cancer cells

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes expressing the receptor of interest, a crucial first step for in vitro binding assays.

Materials:

  • Cultured cells expressing the target receptor (e.g., CHO-hVPAC1 or T47D cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., BCA assay)

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in Homogenization Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in a small volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competition Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled PHM-27 by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane preparation from cells expressing the target receptor (Protocol 1)

  • [125I]-VIP or [125I]-Calcitonin (specific activity ~2000 Ci/mmol)

  • Unlabeled PHM-27, VIP, or Calcitonin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Prepare serial dilutions of unlabeled PHM-27 and a reference competitor (e.g., unlabeled VIP or calcitonin) in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled reference ligand (for non-specific binding) or the serial dilutions of the test compound (PHM-27).

    • 50 µL of the radiolabeled ligand ([125I]-VIP or [125I]-Calcitonin) at a final concentration at or below its Kd.

    • 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly three times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in counting vials and measure the radioactivity using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Saturation Radioligand Binding Assay

This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radiolabeled ligand.

Materials:

  • Same as for the Competition Binding Assay, excluding the unlabeled competitor.

Procedure:

  • Prepare serial dilutions of the radiolabeled ligand ([125I]-VIP or [125I]-Calcitonin) in Assay Buffer.

  • In a 96-well plate, set up two sets of wells for each concentration of the radioligand.

  • To the first set of wells (total binding), add 50 µL of Assay Buffer and 50 µL of the radioligand dilution.

  • To the second set of wells (non-specific binding), add 50 µL of a high concentration of the corresponding unlabeled ligand and 50 µL of the radioligand dilution.

  • Add 100 µL of the membrane preparation to all wells.

  • Incubate, filter, and count the radioactivity as described in the Competition Binding Assay protocol.

  • Calculate specific binding for each radioligand concentration.

  • Plot the specific binding against the concentration of the radioligand. The data can be analyzed using non-linear regression to determine the Kd and Bmax values.

Mandatory Visualizations

Signaling Pathway Diagram

PHM27_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein PHM27 PHM-27 Receptor VPAC1 / hCTr (GPCR) PHM27->Receptor Binding G_alpha Gαs Receptor->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Stimulation G_beta_gamma Gβγ ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Nucleus Nucleus CREB->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulation

Caption: PHM-27 signaling pathway via Gs-coupled receptors.

Experimental Workflow Diagram

Radioligand_Binding_Workflow Start Start: Prepare Reagents Membrane_Prep 1. Membrane Preparation (from cells expressing receptor) Start->Membrane_Prep Assay_Setup 2. Assay Setup (96-well plate) - Radioligand - Unlabeled Ligand (Competitor) - Membranes Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60-120 min at RT) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Washing 5. Washing (Removes non-specifically bound ligand) Filtration->Washing Counting 6. Gamma Counting (Measures bound radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate Kd, Ki, Bmax) Counting->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for a filtration-based radioligand binding assay.

References

Measuring PHM-27 Induced Cyclic AMP Accumulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine (PHM-27), the human homolog of the porcine peptide histidine isoleucine (PHI), is a 27-amino acid peptide derived from the same precursor as Vasoactive Intestinal Peptide (VIP). PHM-27 is known to elicit a range of biological effects, often through the activation of G protein-coupled receptors (GPCRs) that signal via the adenylyl cyclase pathway, leading to the accumulation of intracellular cyclic adenosine monophosphate (cAMP). This second messenger plays a pivotal role in numerous cellular processes. Notably, PHM-27 has been identified as a potent agonist of the human calcitonin receptor, initiating a signaling cascade that results in robust cAMP production.[1] The quantification of PHM-27-induced cAMP accumulation is therefore a critical tool for researchers studying its physiological roles and for the development of novel therapeutics targeting its signaling pathways.

These application notes provide detailed protocols for two widely used methods for measuring PHM-27-induced cAMP accumulation: a competitive enzyme-linked immunosorbent assay (ELISA) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Signaling Pathway of PHM-27-Induced cAMP Accumulation

PHM-27, upon binding to a Gs alpha subunit-coupled receptor (such as the calcitonin receptor or VIP/PACAP receptors), triggers a conformational change in the receptor. This activates the associated Gs protein, causing the dissociation of the Gαs subunit. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 GPCR Gs-Coupled Receptor (e.g., Calcitonin Receptor) PHM27->GPCR Binding & Activation G_protein Gs Protein GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Catalysis Response Cellular Response Phosphorylation->Response

Caption: PHM-27 signaling pathway leading to cAMP accumulation.

Quantitative Data Summary

The following table summarizes the quantitative data for PHM-27-induced cyclic AMP accumulation.

LigandReceptorCell TypeAssay TypeParameterValueReference
PHM-27Human Calcitonin Receptor (hCTR)CHO cellscAMP AssayEC5011 nM[1]

Experimental Protocols

Two common methods for quantifying cAMP accumulation are detailed below. The choice of method will depend on available instrumentation, desired throughput, and sensitivity requirements.

Protocol 1: Competitive ELISA for cAMP Measurement

This protocol is based on the principle of a competitive enzyme-linked immunosorbent assay.

Experimental Workflow:

ELISA_Workflow start Start cell_culture Cell Culture (e.g., CHO-hCTR) start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding stimulation Stimulate with PHM-27 (Dose-Response) cell_seeding->stimulation lysis Lyse Cells to Release cAMP stimulation->lysis elisa Perform Competitive ELISA for cAMP lysis->elisa read Read Absorbance at 405 nm elisa->read analyze Analyze Data (Calculate EC50) read->analyze end End analyze->end

Caption: Experimental workflow for cAMP measurement using ELISA.

Materials and Reagents:

  • Cells expressing the receptor of interest (e.g., CHO cells stably expressing the human calcitonin receptor).

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, antibiotics).

  • PHM-27 peptide.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Cell lysis buffer.

  • cAMP competitive ELISA kit (containing cAMP standards, anti-cAMP antibody, HRP-conjugated cAMP, substrate, and stop solution).

  • Phosphate-buffered saline (PBS).

  • 96-well microplate reader.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Cell Stimulation:

    • Prepare a stock solution of PHM-27 in an appropriate solvent (e.g., sterile water or PBS with 0.1% BSA).

    • Prepare a serial dilution of PHM-27 to create a dose-response curve.

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add stimulation buffer (e.g., serum-free medium containing a PDE inhibitor like 0.5 mM IBMX) to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Add the different concentrations of PHM-27 to the respective wells. Include a vehicle control (no PHM-27).

    • Incubate for the desired stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer.

    • Add cell lysis buffer to each well as per the ELISA kit manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10-20 minutes) at room temperature with gentle shaking to ensure complete lysis.

  • cAMP ELISA:

    • Perform the competitive ELISA according to the kit manufacturer's protocol. This typically involves:

      • Adding the cell lysates and cAMP standards to the antibody-coated wells.

      • Adding the HRP-conjugated cAMP.

      • Incubating to allow for competitive binding.

      • Washing the wells to remove unbound reagents.

      • Adding the substrate and incubating for color development.

      • Adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve using the absorbance values of the cAMP standards.

    • Determine the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the PHM-27 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: TR-FRET Assay for cAMP Measurement

This protocol is based on a time-resolved fluorescence resonance energy transfer immunoassay, which is a homogeneous assay format suitable for high-throughput screening.

Experimental Workflow:

TRFRET_Workflow start Start cell_prep Prepare Cell Suspension start->cell_prep dispense_cells Dispense Cells into 384-well Plate cell_prep->dispense_cells add_agonist Add PHM-27 (Dose-Response) dispense_cells->add_agonist incubate_stim Incubate for Stimulation add_agonist->incubate_stim add_detection Add Detection Reagents (Eu-cAMP & Ab-acceptor) incubate_stim->add_detection incubate_detect Incubate for Detection add_detection->incubate_detect read_trfret Read TR-FRET Signal incubate_detect->read_trfret analyze Analyze Data (Calculate EC50) read_trfret->analyze end End analyze->end

Caption: Experimental workflow for cAMP measurement using TR-FRET.

Materials and Reagents:

  • Cells expressing the receptor of interest.

  • Cell culture medium.

  • PHM-27 peptide.

  • PDE inhibitor (e.g., IBMX).

  • TR-FRET cAMP assay kit (e.g., LANCE® cAMP kit), which typically includes a europium-labeled cAMP tracer and an acceptor-labeled anti-cAMP antibody.

  • Stimulation buffer.

  • Low-volume, white 384-well microplates.

  • TR-FRET-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Harvest cultured cells and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to the desired cell density.

  • Assay Protocol:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add the serially diluted PHM-27 to the appropriate wells. Include a vehicle control.

    • Incubate the plate at room temperature or 37°C for the optimized stimulation time (e.g., 30 minutes).

  • Detection:

    • Following the stimulation period, add the detection reagents (europium-cAMP tracer and acceptor-labeled anti-cAMP antibody) to each well according to the kit manufacturer's instructions. This step also typically includes the cell lysis agent.

    • Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours) to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the TR-FRET ratio (e.g., emission at 665 nm / emission at 615 nm).

    • The amount of cAMP produced is inversely proportional to the TR-FRET signal.

    • Generate a cAMP standard curve according to the kit protocol.

    • Convert the TR-FRET ratios from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the PHM-27 concentration and determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols: Using Transgenic Mice Expressing the Human VIP/PHM-27 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing transgenic mice that express the human Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine-27 (PHM-27) gene, specifically targeting pancreatic beta cells. This powerful model is instrumental in metabolic research, particularly in the study of glucose homeostasis and insulin secretion. The detailed protocols and data presented herein are designed to facilitate the effective use of this transgenic mouse model in both basic research and drug discovery.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide, and PHM-27 is a closely related 27-amino acid peptide. Both are derived from the same precursor protein, prepro-VIP, encoded by the human VIP/PHM-27 gene.[1][2][3][4] These peptides are known to play significant roles in a variety of physiological processes. Of particular interest to metabolic research is their ability to potentiate glucose-stimulated insulin secretion from pancreatic beta cells.

To investigate the in vivo effects of localized and sustained VIP and PHM-27 activity within the pancreatic islets, a transgenic mouse model was developed. These mice carry the human VIP/PHM-27 gene under the control of the insulin promoter, ensuring expression is restricted to the pancreatic beta cells. This targeted expression allows for the study of the autocrine and paracrine effects of these peptides on insulin secretion and glucose metabolism, providing a valuable tool for diabetes research and the development of novel therapeutic strategies.

Applications

The primary application of this transgenic mouse model is in the study of glucose metabolism and insulin secretion . Key research areas include:

  • Investigating the potentiation of glucose-stimulated insulin secretion (GSIS): These mice serve as a model to understand how VIP and PHM-27 enhance the release of insulin in response to glucose.

  • Elucidating the signaling pathways of VIP receptors in beta cells: The model allows for detailed study of the downstream effects of VPAC receptor activation in a physiologically relevant context.

  • Developing and testing novel therapeutics for type 2 diabetes: The mice can be used to screen for compounds that mimic or enhance the insulinotropic effects of VIP and PHM-27.

  • Studying beta-cell function and compensation: The model can be used to explore how chronic stimulation by VIP/PHM-27 affects beta-cell mass, function, and survival.

Data Presentation

The following tables summarize the key quantitative data obtained from studies using these transgenic mice, demonstrating their distinct metabolic phenotype.

Table 1: Blood Glucose and Serum Insulin Levels in Transgenic vs. Control Mice

ParameterTransgenic MiceControl MiceFold Change/Difference
Blood Glucose (mg/dl)128 ± 4155 ± 6~20% Lower
Serum Insulin (post-glucose)--2.5-3.0-fold Higher

Table 2: Glucose Tolerance Test (GTT) Results

Time Point (post-glucose)Transgenic Blood Glucose (mg/dl)Control Blood Glucose (mg/dl)
60 minutes129 ± 12175 ± 13

Experimental Protocols

Protocol 1: Generation of Transgenic Mice

This protocol describes a representative method for generating transgenic mice with beta-cell specific expression of the human VIP/PHM-27 gene.

1. Transgene Construct Design and Preparation:

  • Gene Source: The complete nucleotide sequence of the human VIP/PHM-27 gene, including all seven exons, is utilized.[3][5]

  • Promoter: A well-characterized insulin promoter (e.g., rat insulin II promoter) is used to drive beta-cell specific expression.

  • Vector Assembly: The human VIP/PHM-27 gene is cloned downstream of the insulin promoter in a suitable expression vector. Standard molecular cloning techniques are employed.[6][7][8][9][10]

  • Transgene Isolation and Purification: The transgene fragment is excised from the plasmid backbone using restriction enzymes and purified to remove any contaminants that could be toxic to embryos.

2. Pronuclear Microinjection:

  • Fertilized oocytes are harvested from superovulated female mice.

  • The purified transgene DNA is microinjected into the pronucleus of the fertilized eggs.

  • Injected embryos are then surgically transferred into the oviducts of pseudopregnant surrogate mothers.

3. Screening for Founder Mice:

  • Genomic DNA is isolated from tail biopsies of the resulting pups.

  • PCR is performed using primers specific for the human VIP/PHM-27 transgene to identify founder mice that have integrated the transgene.

Protocol 2: Glucose Tolerance Test (GTT)

This protocol is used to assess the ability of the transgenic mice to clear a glucose load from the blood.

Materials:

  • Glucose solution (20% w/v in sterile saline)

  • Glucometer and test strips

  • Restraining device for mice

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer a glucose bolus (2 g/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

Protocol 3: Insulin Secretion Assay from Isolated Islets

This protocol measures the amount of insulin secreted from isolated pancreatic islets in response to glucose.

Materials:

  • Collagenase P

  • Ficoll gradient solutions

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • Insulin ELISA kit

Procedure:

  • Islet Isolation:

    • Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.

    • Digest the pancreas at 37°C.

    • Purify the islets from the digested tissue using a Ficoll density gradient.

  • Static Insulin Secretion Assay:

    • Pre-incubate batches of size-matched islets in KRB buffer with low glucose (e.g., 2.8 mM) for 1 hour.

    • Incubate the islets in KRB buffer with low glucose, high glucose (e.g., 16.7 mM), or other test compounds for 1 hour.

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

Protocol 4: Immunohistochemistry for Human VIP and PHM-27

This protocol is for the visualization of human VIP and PHM-27 protein expression in the pancreatic islets of the transgenic mice.

Materials:

  • 4% Paraformaldehyde (PFA)

  • Paraffin embedding reagents

  • Microtome

  • Primary antibodies specific for human VIP and human PHM-27 (ensure minimal cross-reactivity with mouse peptides)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Tissue Preparation:

    • Perfuse the mouse with 4% PFA.

    • Dissect the pancreas and post-fix in 4% PFA overnight.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

    • Section the paraffin-embedded tissue at 5 µm thickness.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate buffer.

    • Block non-specific binding sites with normal serum.

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the ABC reagent.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Imaging:

    • Dehydrate, clear, and mount the slides.

    • Visualize and capture images using a light microscope.

Visualization of Signaling Pathways and Workflows

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP_PHM27 VIP / PHM-27 VPAC2 VPAC2 Receptor VIP_PHM27->VPAC2 Binds G_protein Gαs Protein VPAC2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates PKA_active PKA (active) PKA->PKA_active Downstream Downstream Effectors (e.g., Ion Channels, Exocytotic Proteins) PKA_active->Downstream Phosphorylates Epac2_active Epac2 (active) Epac2->Epac2_active Epac2_active->Downstream Activates Insulin_Granules Insulin Granules Exocytosis Insulin Exocytosis Insulin_Granules->Exocytosis Fusion Downstream->Insulin_Granules Promotes Mobilization & Priming

Caption: VIP/PHM-27 Signaling Pathway in Pancreatic Beta Cells.

Transgenic_Mouse_Workflow cluster_generation Transgene Generation & Mouse Production cluster_analysis Phenotypic Analysis A 1. Design Transgene Construct (Insulin Promoter + Human VIP/PHM-27 Gene) B 2. Pronuclear Microinjection of Transgene into Fertilized Oocytes A->B C 3. Embryo Transfer into Surrogate Mother B->C D 4. Birth of Pups C->D E 5. Genotyping (PCR) to Identify Founder Mice D->E F 6. Glucose Tolerance Test (GTT) E->F Founder Mice G 7. Islet Isolation & Insulin Secretion Assay E->G Founder Mice H 8. Immunohistochemistry for Human VIP/PHM-27 E->H Founder Mice

Caption: Experimental Workflow for Transgenic Mouse Generation and Analysis.

References

In Vivo Administration of PHM-27 for Glucose Tolerance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine (PHM-27), the human form of Peptide Histidine Isoleucine (PHI-27), is a 27-amino acid peptide belonging to the vasoactive intestinal peptide (VIP) and secretin/glucagon superfamily of hormones.[1][2] Co-localized and co-released with VIP, PHM-27 is involved in a variety of physiological processes. Of particular interest to metabolic research is its potential role in regulating glucose homeostasis. This document provides detailed application notes and protocols for the in vivo administration of PHM-27 in murine models to study its effects on glucose tolerance.

PHM-27 and its rodent counterpart, PHI-27, exert their biological effects by binding to the VPAC1 and VPAC2 receptors, which are G protein-coupled receptors.[1][3] Activation of these receptors, particularly VPAC2 in pancreatic β-cells, is known to stimulate insulin secretion in a glucose-dependent manner.[3][4][5] This suggests a potential therapeutic role for PHM-27 in conditions characterized by impaired glucose tolerance, such as type 2 diabetes.

These application notes provide a framework for investigating the effects of PHM-27 on glucose metabolism, including detailed experimental protocols and data presentation guidelines.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data from glucose tolerance studies should be summarized in clearly structured tables.

Table 1: Effect of PHM-27 Administration on Blood Glucose Levels During an Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Treatment GroupTime (minutes)Blood Glucose (mg/dL)
Vehicle Control0Value ± SEM
15Value ± SEM
30Value ± SEM
60Value ± SEM
120Value ± SEM
PHM-270Value ± SEM
15Value ± SEM
30Value ± SEM
60Value ± SEM
120Value ± SEM

Table 2: Effect of PHM-27 Administration on Plasma Insulin Levels During an Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Treatment GroupTime (minutes)Plasma Insulin (ng/mL)
Vehicle Control0Value ± SEM
15Value ± SEM
30Value ± SEM
60Value ± SEM
PHM-270Value ± SEM
15Value ± SEM
30Value ± SEM
60Value ± SEM

Experimental Protocols

Animal Models

C57BL/6J mice are a commonly used strain for metabolic studies, including glucose tolerance tests.[6][7] Age and sex-matched mice should be used for all experimental groups to minimize variability.

PHM-27 (or PHI-27 for rodent studies) Administration Protocol

Materials:

  • PHM-27 or PHI-27 peptide (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Animal scale

  • Syringes (e.g., 27-30 gauge) for intraperitoneal (IP) injection

Procedure:

  • Reconstitution: Reconstitute the lyophilized PHM-27/PHI-27 peptide in sterile saline to the desired stock concentration. Gently vortex to dissolve completely. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Dosing: The optimal dose of PHM-27/PHI-27 should be determined through dose-response studies. Based on studies with related peptides, a starting point could be in the range of 1-100 nmol/kg body weight.

  • Administration:

    • Weigh each mouse accurately on the day of the experiment.

    • Calculate the required volume of the PHM-27/PHI-27 solution for each mouse based on its body weight and the desired dose.

    • Administer the calculated volume via intraperitoneal (IP) injection. The timing of administration relative to the glucose challenge is a critical parameter and may need to be optimized (e.g., 15-30 minutes prior to the glucose bolus).

Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is adapted from established methods.[6][8]

Materials:

  • Glucose (D-glucose)

  • Sterile saline (0.9% NaCl)

  • Glucometer and glucose test strips

  • Blood collection tubes (e.g., EDTA-coated for plasma insulin)

  • Pipettes and sterile tips

  • Restraining device for mice

  • Timer

Procedure:

  • Fasting: Fast the mice for 6 hours prior to the experiment.[6] Ensure free access to water during the fasting period. Overnight fasting (16-18 hours) can also be used, but may induce a more pronounced metabolic stress response.[6]

  • Baseline Blood Collection (t=0):

    • Gently restrain the mouse.

    • Make a small incision at the tip of the tail to obtain a drop of blood.

    • Measure the baseline blood glucose level using a glucometer.

    • If measuring insulin, collect a small blood sample (e.g., 20-50 µL) into an appropriate tube. Keep the sample on ice.

  • PHM-27/PHI-27 Administration: Administer PHM-27/PHI-27 or vehicle control via IP injection as described in the protocol above.

  • Glucose Administration: After the predetermined pre-treatment time with PHM-27/PHI-27, administer a 2 g/kg body weight bolus of a 20% D-glucose solution via IP injection.[6]

  • Serial Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose injection to measure blood glucose levels. If insulin is being measured, additional blood samples can be collected at these time points.

  • Sample Processing:

    • For plasma insulin measurement, centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Data Analysis: Plot the mean blood glucose and plasma insulin levels at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall response.

Visualization of Signaling Pathways and Workflows

PHM-27 Signaling Pathway in Pancreatic β-Cells

The binding of PHM-27 to its G protein-coupled receptors (VPAC1/VPAC2) on pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.

PHM27_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 VPACR VPAC1/VPAC2 Receptor PHM27->VPACR Binding G_protein Gs Protein VPACR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation EPAC2 Epac2 cAMP->EPAC2 Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilization & Exocytosis EPAC2->Insulin_Vesicles Mobilization & Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

PHM-27 signaling in pancreatic β-cells.
Experimental Workflow for In Vivo Glucose Tolerance Study

The following diagram outlines the key steps in conducting an in vivo glucose tolerance study with PHM-27.

IPGTT_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (C57BL/6J mice) Fasting 6-hour Fasting Animal_Acclimation->Fasting PHM27_Prep PHM-27 Reconstitution & Dosing Calculation Treatment IP Injection: Vehicle or PHM-27 PHM27_Prep->Treatment Glucose_Prep Glucose Solution Preparation (20%) Glucose_Challenge IP Glucose Injection (2g/kg) Glucose_Prep->Glucose_Challenge Baseline Baseline Blood Sample (t=0) (Glucose & Insulin) Fasting->Baseline Baseline->Treatment Treatment->Glucose_Challenge Time_Points Blood Sampling at 15, 30, 60, 120 min Glucose_Challenge->Time_Points Glucose_Measure Blood Glucose Measurement Time_Points->Glucose_Measure Insulin_Measure Plasma Insulin Measurement (ELISA) Time_Points->Insulin_Measure Data_Table Tabulate Quantitative Data Glucose_Measure->Data_Table Insulin_Measure->Data_Table AUC_Calc Calculate Area Under the Curve (AUC) Data_Table->AUC_Calc Stats Statistical Analysis AUC_Calc->Stats

Workflow for IPGTT with PHM-27.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for investigating the in vivo effects of PHM-27 on glucose tolerance in mice. By adhering to standardized procedures and systematic data presentation, researchers can generate robust and comparable data to elucidate the therapeutic potential of PHM-27 in metabolic diseases. Further studies may explore the chronic effects of PHM-27 administration and its impact on insulin sensitivity in various tissues.

References

Application Notes and Protocols for PHM-27 Antibody Production and Use in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1][2] It is derived from the same precursor protein as VIP, prepro-VIP, and shares significant sequence homology with VIP.[1][2] PHM-27 is expressed in various tissues, including the gastrointestinal tract, nervous system, and endocrine organs.[2][3] It exerts its biological effects by binding to G protein-coupled receptors, primarily the VIP receptors (VPAC1 and VPAC2) and has been found to be a potent agonist of the human calcitonin receptor.[4][5][6] Its functions include regulating smooth muscle relaxation, stimulating intestinal secretion, and modulating immune responses.[2][7] The development of a specific antibody against PHM-27 is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target. These application notes provide detailed protocols for the production and validation of a polyclonal antibody against PHM-27 for use in immunohistochemistry (IHC).

Signaling Pathway of PHM-27

PHM-27, like its counterpart VIP, primarily signals through the VPAC1 and VPAC2 receptors. These receptors are coupled to G proteins, which upon activation, stimulate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.

PHM27_Signaling PHM27 PHM-27 Receptor VPAC1/VPAC2 Receptor PHM27->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Figure 1: Simplified signaling pathway of PHM-27 through VPAC receptors.

I. Antibody Production Protocol

This protocol outlines the generation of a polyclonal antibody against a synthetic PHM-27 peptide.

Antigen Design and Synthesis

A crucial step in generating a specific antibody is the design of the immunogenic peptide. For PHM-27, the full-length 27-amino acid peptide can be used as the immunogen.

Peptide Sequence (Human PHM-27): His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2[8]

  • Synthesis: The peptide should be synthesized with a C-terminal amide to mimic the native peptide.

  • Purity: A purity of >95% as determined by HPLC is recommended.

  • Conjugation: To enhance immunogenicity, the synthetic peptide should be conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Immunization of Rabbits

Immunization_Workflow cluster_pre_immunization Pre-immunization cluster_immunization_schedule Immunization Schedule cluster_monitoring Monitoring cluster_final_steps Final Steps Antigen_Prep Antigen Preparation (PHM-27-KLH conjugate) Emulsion Emulsification Antigen_Prep->Emulsion Adjuvant Adjuvant (e.g., Freund's) Adjuvant->Emulsion Day0 Day 0: Primary Immunization Emulsion->Day0 Pre_bleed Pre-immune Bleed Pre_bleed->Day0 Day14 Day 14: Booster 1 Day0->Day14 Day28 Day 28: Booster 2 Day14->Day28 Day42 Day 42: Booster 3 Day28->Day42 Test_Bleed Test Bleeds (e.g., Day 35, 49) Day28->Test_Bleed Day42->Test_Bleed Titer_Check Titer Check (ELISA) Test_Bleed->Titer_Check Final_Bleed Final Bleed (Day 56-70) Titer_Check->Final_Bleed Purification Antibody Purification Final_Bleed->Purification

Figure 2: General workflow for polyclonal antibody production.

Protocol:

  • Animals: Two healthy New Zealand white rabbits.

  • Pre-immune Serum: Collect blood from the ear artery of each rabbit before the first immunization to serve as a negative control.

  • Primary Immunization (Day 0): Emulsify 0.5 mg of the PHM-27-KLH conjugate in Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.

  • Booster Immunizations (Days 14, 28, 42): Emulsify 0.25 mg of the PHM-27-KLH conjugate in Incomplete Freund's Adjuvant (IFA) and inject subcutaneously.

  • Test Bleeds and Titer Monitoring: Collect small blood samples (test bleeds) 7-10 days after the second and subsequent booster injections. Determine the antibody titer using an indirect ELISA.

  • Final Bleed: Once a high antibody titer is achieved, perform a final bleed.

Antibody Purification

Purification of the antibody from the rabbit serum is essential to reduce background staining in IHC.

  • Protein A/G Affinity Chromatography: This is the standard method for purifying IgG antibodies.

  • Antigen-Specific Affinity Purification: For higher specificity, the antibody can be purified using a column with the immobilized PHM-27 peptide. This step will remove antibodies that recognize the carrier protein or other non-specific antigens.

II. Antibody Validation

Thorough validation is critical to ensure the specificity and functionality of the newly generated antibody.

ELISA for Titer Determination

An indirect ELISA is used to determine the antibody titer in the rabbit serum.

Table 1: Representative ELISA Titer Data

Serum Dilution Pre-immune Serum (OD 450nm) Immune Serum (OD 450nm)
1:1,000 0.052 2.850
1:5,000 0.055 2.100
1:10,000 0.060 1.550
1:50,000 0.058 0.850
1:100,000 0.062 0.450
1:200,000 0.059 0.250

Note: These are representative data. Actual values will vary.

Dot Blot for Specificity

A dot blot is a quick method to confirm that the antibody recognizes the PHM-27 peptide.[4][9][10][11][12]

Protocol:

  • Spot serial dilutions of the PHM-27 peptide, VIP peptide (as a closely related control), and an unrelated peptide onto a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with the purified anti-PHM-27 antibody.

  • Wash and incubate with a secondary HRP-conjugated antibody.

  • Detect using a chemiluminescent substrate.

A strong signal should only be observed for the PHM-27 peptide spots.

Western Blot

Western blotting can be used to assess the antibody's ability to detect PHM-27 in complex protein mixtures, such as tissue lysates from areas known to express the peptide.

Peptide Blocking/Competition Assay for IHC

This is a critical control to demonstrate the specificity of the antibody in the context of IHC.

Protocol:

  • Pre-incubate the diluted primary antibody with an excess of the PHM-27 peptide for 1-2 hours at room temperature.

  • Perform the IHC staining in parallel with the antibody that has not been pre-incubated.

  • Specific staining should be abolished in the tissue section stained with the peptide-blocked antibody.

III. Immunohistochemistry Protocol for PHM-27

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Protocol Start Start: FFPE Tissue Section Deparaffinization Deparaffinization (Xylene, Ethanol series) Start->Deparaffinization Rehydration Rehydration (Ethanol series, Water) Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) Rehydration->Antigen_Retrieval Blocking Blocking (Peroxidase & Protein Block) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-PHM-27) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Clearing Dehydration & Clearing Counterstain->Dehydration_Clearing Mounting Mounting Dehydration_Clearing->Mounting End Microscopy Mounting->End

Figure 3: Workflow for Immunohistochemical Staining.

Reagents and Materials
  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody: Purified Rabbit anti-PHM-27

  • Biotinylated Goat Anti-Rabbit IgG

  • Streptavidin-HRP

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Protein Blocking:

    • Incubate slides in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PHM-27 antibody to its optimal concentration in antibody diluent.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with biotinylated goat anti-rabbit IgG for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Incubate with Streptavidin-HRP for 30 minutes at room temperature.

    • Rinse slides with PBS.

    • Incubate with DAB substrate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Optimization and Controls
  • Antibody Titration: The optimal dilution of the primary antibody must be determined empirically. A typical starting range for a new polyclonal antibody is 1:100 to 1:2000.

  • Positive Control: Use tissue known to express PHM-27, such as sections of the small intestine or pancreas.

  • Negative Control:

    • Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Use pre-immune serum at the same dilution as the primary antibody.

    • Perform a peptide blocking assay as described in section 2.4.

IV. Data Presentation and Interpretation

Expected Staining Pattern

PHM-27 is expected to be localized in the cytoplasm of neuroendocrine cells and nerve fibers.

Quantitative Data (Representative)

The following tables provide representative quantitative data that should be generated during antibody validation.

Table 2: Antibody Affinity (Illustrative)

Method Parameter Value
Surface Plasmon Resonance (SPR) KD (dissociation constant) 1-10 nM
ELISA EC50 5-20 ng/mL

Note: These are typical ranges for peptide-specific polyclonal antibodies and should be determined experimentally.

Table 3: Recommended Dilutions for IHC (Illustrative)

Tissue Type Fixation Antigen Retrieval Recommended Dilution
Human Small Intestine 10% NBF HIER (Citrate pH 6.0) 1:500 - 1:1000
Human Pancreas 10% NBF HIER (Citrate pH 6.0) 1:400 - 1:800
Human Brain (Hypothalamus) 10% NBF HIER (Citrate pH 6.0) 1:800 - 1:1500

Note: Optimal dilutions need to be determined for each specific tissue and experimental setup.

V. Troubleshooting

Table 4: Common IHC Troubleshooting

Issue Possible Cause Solution
No Staining Primary antibody not effective Validate antibody by ELISA/Dot Blot
Incorrect antibody dilution Perform antibody titration
Antigen masking Optimize antigen retrieval method
High Background Non-specific antibody binding Increase blocking time/concentration
Primary antibody concentration too high Further dilute primary antibody
Endogenous peroxidase activity Ensure adequate peroxidase blocking
Non-specific Staining Cross-reactivity of primary antibody Perform peptide blocking control

| | Secondary antibody binding | Omit primary antibody control |

Conclusion

The production of a high-quality, specific antibody against PHM-27 is achievable through careful antigen design, a robust immunization protocol, and thorough validation. The provided protocols offer a comprehensive guide for researchers to generate and utilize a PHM-27 antibody for immunohistochemical applications, enabling further investigation into the distribution and function of this important peptide hormone.

References

Application Note: Quantification of PHM-27 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peptide Histidine Methioninamide-27 (PHM-27) is a 27-amino acid peptide hormone that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family.[1][2] It is co-synthesized with VIP from the same precursor protein.[1][2] PHM-27 exhibits a wide range of biological activities, similar to those of VIP, including smooth muscle relaxation, stimulation of intestinal water and electrolyte secretion, and the release of various hormones.[1] Given its physiological importance, a sensitive and selective method for the quantification of PHM-27 in biological matrices is crucial for pharmacokinetic studies and clinical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of PHM-27 in human plasma.

Signaling Pathway of PHM-27

PHM-27 exerts its biological effects by interacting with G-protein coupled receptors of the VIP/PACAP family, namely VPAC1, VPAC2, and PAC1. Upon binding to these receptors, PHM-27 activates downstream signaling cascades, primarily through the adenylyl cyclase and phospholipase C pathways. This leads to an increase in intracellular cyclic AMP (cAMP) and the mobilization of intracellular calcium, respectively, which in turn modulates various cellular responses. Additionally, studies have shown that PHM-27 can act as a potent agonist at the human calcitonin receptor.

PHM27_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PHM27 PHM-27 VPAC1_R VPAC1/VPAC2/PAC1 Receptors PHM27->VPAC1_R binds Calcitonin_R Calcitonin Receptor PHM27->Calcitonin_R binds G_protein_s Gαs VPAC1_R->G_protein_s activates G_protein_q Gαq VPAC1_R->G_protein_q activates Calcitonin_R->G_protein_s activates AC Adenylyl Cyclase G_protein_s->AC stimulates PLC Phospholipase C G_protein_q->PLC stimulates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Biological Effects (e.g., smooth muscle relaxation, hormone secretion) PKA->Cellular_Response PKC Protein Kinase C IP3_DAG->PKC activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release induces PKC->Cellular_Response Ca_release->Cellular_Response Experimental_Workflow Sample_Collection Plasma Sample Collection (with protease inhibitors) Sample_Preparation Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition & Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for Studying PHM-27 in Neuroendocrine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), the human ortholog of the porcine Peptide Histidine Isoleucine (PHI-27), is a 27-amino acid peptide with significant roles in neuroendocrine signaling.[1][2][3][4] Co-synthesized and secreted with Vasoactive Intestinal Peptide (VIP), PHM-27 is a member of the VIP/secretin/glucagon superfamily of peptides.[1][2][3][4] Its diverse physiological functions are mediated through its interaction with G protein-coupled receptors (GPCRs), making it a compelling target for research and therapeutic development in various neuroendocrine contexts.

These application notes provide a comprehensive overview of PHM-27, its signaling pathways, and detailed protocols for its study.

Molecular and Biological Characteristics

  • Structure: A 27-amino acid peptide.[1]

  • Origin: Derived from the same precursor protein as VIP.[1][2][3][4]

  • Receptors: Primarily interacts with Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2) and the human Calcitonin Receptor (hCTr).[5][6]

  • Signaling: Activation of its receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6]

Quantitative Data Summary

The following table summarizes the known quantitative parameters of PHM-27 interaction with its receptors and its effects on hormone secretion.

ParameterReceptor/HormoneValueSpecies/SystemReference
EC50 Human Calcitonin Receptor (hCTr)11 nMHuman[5]
Prolactin Release In vitro (dispersed rat pituitary cells)Significant stimulation at 10⁻⁷ MRat[7][8]
Prolactin Release In vivo (human)100 µg IV infusion over 60 minHuman[9]

Signaling Pathways of PHM-27

PHM-27 binding to its primary receptors, VPAC1, VPAC2, and the calcitonin receptor, initiates a cascade of intracellular events. The canonical pathway involves the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately cellular responses such as hormone secretion.

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 VPAC1R VPAC1R PHM27->VPAC1R binds VPAC2R VPAC2R PHM27->VPAC2R binds hCTr Calcitonin Receptor (hCTr) PHM27->hCTr binds G_protein Gs Protein VPAC1R->G_protein activates VPAC2R->G_protein activates hCTr->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Hormone Secretion) PKA->Cellular_Response leads to

PHM-27 signaling pathway.

Experimental Workflows

Studying the effects of PHM-27 on neuroendocrine signaling typically involves a series of in vitro and in vivo experiments. A general workflow is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assays (Determine Ki/Kd) Functional_Assay Functional Assays (e.g., cAMP measurement) Receptor_Binding->Functional_Assay Hormone_Secretion_InVitro Hormone Secretion Assays (e.g., from cultured pituitary cells) Functional_Assay->Hormone_Secretion_InVitro Animal_Model Animal Model Selection (e.g., Rat, Mouse) Hormone_Secretion_InVitro->Animal_Model Data_Analysis Data Analysis and Interpretation Hormone_Secretion_InVitro->Data_Analysis Administration PHM-27 Administration (Dose, Route, Timing) Animal_Model->Administration Hormone_Measurement Measurement of Circulating Hormones (e.g., Prolactin, ACTH, Corticosterone, Thyroid Hormone) Administration->Hormone_Measurement Physiological_Response Assessment of Physiological Response (e.g., Glucose tolerance) Hormone_Measurement->Physiological_Response Physiological_Response->Data_Analysis

General experimental workflow for studying PHM-27.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Calcitonin Receptor

This protocol is adapted from established methods for GPCR binding assays and is specifically tailored for determining the binding affinity of PHM-27 to the human calcitonin receptor.[2][10][11][12][13][14]

  • Objective: To determine the inhibition constant (Ki) of PHM-27 for the human calcitonin receptor.

  • Materials:

    • Membrane preparations from cells expressing the human calcitonin receptor (e.g., T-47D human breast cancer cells).[10]

    • Radioligand: [¹²⁵I]Calcitonin (salmon).[10]

    • Non-specific binding control: Unlabeled salmon calcitonin.[10]

    • PHM-27 (test compound).

    • Assay Buffer: Modified PBS, pH 7.4.[10]

    • Wash Buffer: Cold PBS.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed amount of cell membrane preparation (e.g., 0.2 mg protein) with a constant concentration of [¹²⁵I]Calcitonin (e.g., 50 pM) and varying concentrations of unlabeled PHM-27.[10]

    • To determine non-specific binding, incubate the membrane preparation and radioligand with a high concentration of unlabeled salmon calcitonin (e.g., 0.5 µM).[10]

    • Incubate for 60 minutes at 37°C.[10]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the PHM-27 concentration.

    • Determine the IC50 value (the concentration of PHM-27 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This protocol measures the ability of PHM-27 to stimulate the production of cyclic AMP in cells expressing its target receptors.

  • Objective: To determine the EC50 of PHM-27 for cAMP production.

  • Materials:

    • Cell line expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with the human calcitonin receptor, VPAC1R, or VPAC2R).[15]

    • PHM-27.

    • cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or similar).

    • Cell culture medium.

  • Procedure:

    • Seed the cells in a 96-well plate and culture until they reach the desired confluency.

    • On the day of the assay, replace the culture medium with assay buffer provided in the cAMP kit.

    • Add varying concentrations of PHM-27 to the wells.

    • Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes) at room temperature or 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the PHM-27 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

3. In Vitro Prolactin Release Assay

This protocol assesses the direct effect of PHM-27 on prolactin secretion from pituitary cells.[16][7][8][17]

  • Objective: To measure the dose-dependent effect of PHM-27 on prolactin release from primary pituitary cells.

  • Materials:

    • Primary cultures of dispersed rat anterior pituitary cells.

    • PHM-27.

    • Culture medium (e.g., Krebs-Ringer bicarbonate medium).[16]

    • Rat prolactin ELISA or RIA kit.

  • Procedure:

    • Prepare primary cultures of dispersed anterior pituitary cells from rats.

    • After a pre-incubation period, replace the medium with fresh medium containing varying concentrations of PHM-27 (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • Incubate for a defined period (e.g., 4 hours).[16]

    • Collect the culture supernatant.

    • Measure the concentration of prolactin in the supernatant using a specific ELISA or RIA kit.

  • Data Analysis:

    • Plot the concentration of prolactin released against the logarithm of the PHM-27 concentration.

    • Analyze for a statistically significant dose-dependent increase in prolactin secretion.

In Vivo Assays

1. Effect of PHM-27 on Prolactin Secretion in Humans

This protocol is based on a clinical study and should be conducted under appropriate ethical guidelines.[9]

  • Objective: To evaluate the effect of intravenous PHM-27 administration on serum prolactin levels in human subjects.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • Administer a 100 µg intravenous infusion of PHM-27 over 60 minutes.[9]

    • Collect blood samples at baseline and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the start of the infusion.[9]

    • Separate serum and store at -20°C until analysis.

    • Measure serum prolactin concentrations using a validated immunoassay.

  • Data Analysis:

    • Plot mean serum prolactin concentrations over time.

    • Use statistical analysis (e.g., repeated measures ANOVA) to compare prolactin levels at different time points to the baseline.

2. General Protocol for Studying the Effect of PHM-27 on Pituitary and Adrenal Hormones in Rodents

This protocol provides a framework for investigating the in vivo effects of PHM-27 on the hypothalamic-pituitary-adrenal (HPA) axis.

  • Objective: To determine the effect of PHM-27 administration on plasma ACTH and corticosterone levels in rats or mice.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Acclimatize animals to handling and injection procedures.

    • Administer PHM-27 via an appropriate route (e.g., intraperitoneal or intravenous injection). The optimal dose should be determined in pilot studies.

    • Collect blood samples at baseline and at various time points post-injection (e.g., 15, 30, 60, 120 minutes).

    • Separate plasma and store at -80°C until analysis.

    • Measure plasma ACTH and corticosterone concentrations using specific immunoassays.

  • Data Analysis:

    • Plot mean plasma hormone concentrations over time for each treatment group.

    • Use statistical analysis to compare hormone levels in PHM-27-treated animals to a vehicle-treated control group.

3. General Protocol for Studying the Effect of PHM-27 on Thyroid Hormone Secretion in Rodents

This protocol outlines a general approach to assess the impact of PHM-27 on the thyroid axis.[4][18][19][20][21][22][23][24][25][26]

  • Objective: To investigate the effect of PHM-27 on serum thyroid hormone (T3 and T4) and TSH levels.

  • Animals: Male Wistar rats or similar rodent model.

  • Procedure:

    • Administer PHM-27 (dose and route to be optimized).

    • Collect blood samples at baseline and at selected time points after administration.

    • Separate serum and store at -20°C or -80°C.

    • Measure serum T3, T4, and TSH concentrations using specific immunoassays.

  • Data Analysis:

    • Compare serum hormone levels between PHM-27-treated and vehicle-treated control groups using appropriate statistical tests.

Conclusion

PHM-27 is a pleiotropic peptide with significant effects on neuroendocrine signaling. Its ability to interact with multiple receptors and modulate the secretion of several key hormones highlights its importance as a subject of ongoing research. The protocols and data presented in these application notes provide a solid foundation for investigators to explore the multifaceted roles of PHM-27 in both physiological and pathological states, and to evaluate its potential as a therapeutic agent.

References

Application of PHM-27 in Cardiac Contractility Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine (PHM-27), the human equivalent of peptide histidine isoleucine (PHI-27), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. PHM-27 and its cognate peptides, VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), are widely distributed throughout the central and peripheral nervous systems and have been shown to exert significant cardiovascular effects. This document provides detailed application notes and protocols for researchers investigating the role of PHM-27 in cardiac contractility. Due to the structural and functional similarities between PHM-27, VIP, and PACAP, and the limited research specifically on PHM-27 in the heart, this document will draw upon the more extensive literature available for VIP and PACAP to provide a comprehensive guide.

These peptides are known to elicit positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart.[1][2] These actions are mediated through their interaction with a common set of G-protein coupled receptors: VPAC1, VPAC2, and PAC1, all of which are present in cardiac tissue.[3] The primary signaling cascade initiated upon receptor binding involves the activation of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key downstream targets involved in cardiac excitation-contraction coupling, ultimately enhancing the contractile force of the heart.[4][5]

Data Presentation

The following tables summarize quantitative data from studies on the effects of VIP and PACAP on cardiac parameters. This data can serve as a reference for designing experiments with PHM-27.

Table 1: In Vitro Effects of VIP and PACAP on Cardiac Parameters

PeptidePreparationSpeciesParameterConcentration/DoseObserved EffectReference
VIPCardiac MuscleMultipleIsometric Force10⁻⁸–10⁻⁵ molAugmentation of developed force[1][6]
PACAP-38Rat Cardiac MyocytesRatcAMP ProductionEC₅₀ of 1.5 x 10⁻⁹ MStimulation of cAMP production[2]

Table 2: In Vivo Hemodynamic Effects of VIP and PACAP

PeptideModelSpeciesParameterDoseObserved EffectReference
VIPHealthy SubjectsHumanLeft Ventricular Contractility400 pmol/kg/hr for 100 minIncreased contractility[7]
VIPClosed-chest dogsDogLV End-Systolic Elastance (Ees)0.02, 0.05, and 0.10 µg/kg/minIncreased to 129%, 156%, and 181% of control[8]
PACAP-38Anesthetized dogsDogLeft Ventricular Systolic Pressure270 or 420 pmol/kgDose-dependent increase[2]
PACAP-38Anesthetized dogsDogHeart Rate270 or 420 pmol/kgDose-dependent increase[2]
PACAP-38Anesthetized dogsDogCardiac Output270 or 420 pmol/kgDose-dependent increase[2]

Signaling Pathway

The binding of PHM-27/VIP/PACAP to their receptors on cardiomyocytes initiates a well-defined signaling cascade that enhances cardiac contractility. The key steps are outlined in the diagram below.

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 / VIP / PACAP Receptor VPAC1/VPAC2/PAC1 Receptor PHM27->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phospholamban Phospholamban (PLN) PKA->Phospholamban Phosphorylates TroponinI Troponin I (cTnI) PKA->TroponinI Phosphorylates MyosinBP Myosin Binding Protein-C (cMyBP-C) PKA->MyosinBP Phosphorylates LTCC L-type Ca2+ Channel PKA->LTCC Phosphorylates SERCA SERCA2a Phospholamban->SERCA Disinhibits Contractility Increased Cardiac Contractility TroponinI->Contractility Modulates Ca2+ sensitivity MyosinBP->Contractility Modulates cross-bridge cycling LTCC->Contractility Increases Ca2+ influx SERCA->Contractility Increases SR Ca2+ uptake

PHM-27 Signaling Pathway in Cardiomyocytes

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of PHM-27 on cardiac contractility.

Langendorff Perfused Heart Preparation

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic neuro-hormonal influences.

Langendorff_Workflow start Start: Anesthetize Animal (e.g., pentobarbital) excision Excise Heart and Place in Ice-Cold Buffer start->excision cannulation Cannulate Aorta excision->cannulation perfusion Initiate Retrograde Perfusion with Krebs-Henseleit Buffer cannulation->perfusion stabilization Allow for 15-30 min Stabilization Period perfusion->stabilization balloon Insert Left Ventricular Balloon Catheter stabilization->balloon baseline Record Baseline Parameters (LVDP, HR, etc.) balloon->baseline phm27 Administer PHM-27 via Perfusate (Dose-Response) baseline->phm27 recording Continuously Record Cardiac Parameters phm27->recording data_analysis Data Analysis: Compare Pre- and Post-PHM-27 recording->data_analysis end End data_analysis->end

Langendorff Perfused Heart Experimental Workflow

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) with an appropriate anesthetic like pentobarbital and administer heparin to prevent blood clotting.[9][10]

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.[11]

  • Aortic Cannulation: Identify the aorta and carefully cannulate it with a Langendorff cannula. Secure the aorta to the cannula with surgical silk.[9][10]

  • Retrograde Perfusion: Immediately begin retrograde perfusion of the heart with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 60-80 mmHg).[10][12]

  • Stabilization: Allow the heart to stabilize for 15-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm.[9]

  • Measurement of Contractility: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[11]

  • Baseline Recording: Record baseline cardiac parameters, including left ventricular developed pressure (LVDP = systolic pressure - diastolic pressure), heart rate (HR), and coronary flow for at least 15 minutes.

  • PHM-27 Administration: Prepare a stock solution of PHM-27 in the perfusion buffer. Administer PHM-27 in increasing concentrations to the perfusate to generate a dose-response curve. Allow the heart to reach a new steady-state at each concentration before recording data.

  • Data Analysis: Analyze the recorded data to determine the effects of PHM-27 on LVDP, HR, and other relevant parameters.

Isolated Cardiomyocyte Contractility Assay

This in vitro method allows for the direct measurement of the contractile properties of individual heart muscle cells.

Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from an adult animal heart (e.g., rat, mouse) using enzymatic digestion with collagenase and protease.[13]

  • Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix).[14]

  • Cell Perfusion: Perfuse the cardiomyocytes with a physiological salt solution (e.g., Tyrode's solution) at 37°C.

  • Electrical Stimulation: Electrically stimulate the cardiomyocytes to contract at a fixed frequency (e.g., 1 Hz) using field electrodes.[15]

  • Baseline Recording: Record baseline contractile parameters, including peak shortening (PS), time-to-peak shortening (TPS), and time-to-90% relengthening (TR₉₀).[14]

  • PHM-27 Application: Apply PHM-27 at various concentrations to the perfusion solution.

  • Data Acquisition and Analysis: Record the changes in contractile parameters in response to PHM-27. Compare the data to baseline to determine the effects of the peptide on cardiomyocyte contractility.

cAMP Assay in Cardiomyocytes

This biochemical assay measures the intracellular levels of cAMP, the key second messenger in the PHM-27 signaling pathway.

Protocol:

  • Cell Culture and Treatment: Culture neonatal or adult cardiomyocytes. Treat the cells with different concentrations of PHM-27 for a specified period. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).

  • Cell Lysis: After treatment, lyse the cells with the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: Quantify the cAMP concentration in each sample by comparing the results to a standard curve. Normalize the cAMP levels to the total protein concentration in each sample.

Conclusion

PHM-27, along with its related peptides VIP and PACAP, represents a class of potent modulators of cardiac contractility. The protocols and information provided in this document offer a comprehensive framework for researchers to investigate the mechanisms of action and potential therapeutic applications of PHM-27 in the cardiovascular system. By employing a combination of ex vivo, in vitro, and biochemical approaches, a thorough understanding of the role of PHM-27 in cardiac function can be achieved.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PHM-27 Peptide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of PHM-27 peptide in aqueous buffers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and what are its key physicochemical properties?

A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide derived from the same precursor as Vasoactive Intestinal Peptide (VIP).[1][2] It is a potent agonist for the human calcitonin receptor.[3][4][5] Key properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2[3][6]
Molecular Weight ~2985.4 g/mol [3][6]
C-Terminus Amidated[3]

Q2: What is the expected charge of PHM-27 at neutral pH?

A2: To estimate the charge of PHM-27 at neutral pH (~7.4), we can analyze its amino acid composition.

  • Basic residues (positively charged): Histidine (H), Lysine (K), Arginine (R), and the N-terminal amine group. PHM-27 has 1 Histidine, 3 Lysines, and an N-terminal amine, contributing a potential positive charge.

  • Acidic residues (negatively charged): Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group. PHM-27 has 2 Aspartic acids and 1 Glutamic acid. The C-terminus is amidated, so it does not carry a negative charge.

Based on a simple charge calculation at pH 7.4, PHM-27 is expected to have a net positive charge, making it a basic peptide.[7][8]

Q3: What are the main challenges in dissolving PHM-27?

A3: The primary challenges in dissolving PHM-27 stem from its potential for hydrophobicity and aggregation. While it contains charged residues, the presence of numerous hydrophobic amino acids can lead to poor solubility in aqueous solutions.[9] Conflicting reports on its solubility, with some sources indicating solubility in aqueous/organic mixtures and others suggesting insolubility in water, highlight the need for careful optimization of dissolution conditions.[3][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve in water or aqueous buffer. The peptide's hydrophobic nature is preventing dissolution at neutral pH.Since PHM-27 is a basic peptide, try dissolving it in a slightly acidic solution. Start with a small amount of 10% aqueous acetic acid and then dilute with your buffer.[10] Alternatively, for a stock solution, dissolve the peptide in a minimal amount of an organic solvent like DMSO or acetonitrile first, and then slowly add the aqueous buffer while vortexing.[6]
Precipitation occurs when diluting a stock solution into an aqueous buffer. The peptide has exceeded its solubility limit in the final buffer composition.Reduce the final concentration of the peptide in the aqueous buffer. When diluting, add the concentrated peptide stock solution dropwise to the vigorously stirred aqueous buffer to avoid localized high concentrations that can promote precipitation.[8]
The peptide solution is cloudy or contains visible particulates. Incomplete dissolution or aggregation of the peptide.Sonication can help to break up aggregates and improve dissolution.[7] Centrifuge the solution to pellet any undissolved material before use. For long-term storage, consider filtering the solution through a 0.22 µm filter.
Batch-to-batch variability in solubility. Differences in lyophilization powder characteristics or counter-ion content (e.g., TFA).Always perform a small-scale solubility test with a new batch before dissolving the entire sample. Standardize your dissolution protocol to ensure consistency.

Experimental Protocols

Protocol 1: Solubility Assessment of PHM-27 in Aqueous Buffers

This protocol provides a systematic approach to determine the optimal buffer conditions for dissolving PHM-27.

Materials:

  • Lyophilized PHM-27 peptide

  • Sterile, nuclease-free water

  • Aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), Tris buffer, MES buffer) at various pH values (e.g., 5.0, 7.4, 9.0)

  • 10% Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Procedure:

  • Preparation: Allow the lyophilized PHM-27 vial to equilibrate to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom.[7]

  • Initial Solubility Test in Water: To a small, known amount of PHM-27 (e.g., 1 mg), add a defined volume of sterile water to achieve a target concentration of 1 mg/mL. Vortex for 30 seconds. Observe for complete dissolution (a clear solution).

  • pH Adjustment:

    • If the peptide is not soluble in water, and given its basic nature, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Note the approximate final pH.

    • Alternatively, test solubility in different buffers. Add 1 mL of each prepared buffer (pH 5.0, 7.4, and 9.0) to separate 1 mg aliquots of the peptide.

  • Mechanical Assistance: If the peptide is not fully dissolved after pH adjustment, place the vial in a sonicator bath for 5-10 minutes.[7] Avoid overheating the sample.

  • Observation and Centrifugation: Visually inspect the solutions for clarity. If any particulates remain, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes. A clear supernatant indicates that the soluble portion of the peptide is in solution at that concentration.

  • Record Keeping: Carefully document the conditions (solvent, pH, use of sonication) that resulted in the complete dissolution of PHM-27.

Protocol 2: Preparation of a PHM-27 Stock Solution for Cell-Based Assays

This protocol is designed to prepare a concentrated stock solution of PHM-27 that can be diluted into cell culture media.

Materials:

  • Lyophilized PHM-27 peptide

  • High-purity, sterile Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-treatment: Allow the lyophilized PHM-27 vial to warm to room temperature and centrifuge briefly.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of sterile DMSO or ACN to the lyophilized peptide to create a concentrated stock solution (e.g., 10 mg/mL). Vortex thoroughly until the peptide is completely dissolved.[1][6]

  • Stepwise Dilution: While gently vortexing, slowly add sterile water or your desired aqueous buffer to the concentrated organic stock solution in a dropwise manner to achieve the final desired stock concentration (e.g., 1 mg/mL).[8]

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in your stock solution is compatible with your experimental system. For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%.[10]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Data Presentation

Predicted Solubility of PHM-27 in Aqueous Buffers

The following table provides a predicted solubility profile for PHM-27 based on its amino acid composition and general principles of peptide solubility.[9][11]

Buffer SystempHPredicted SolubilityRationale
Water ~7.0Low to ModerateThe peptide has a net positive charge but also contains a significant number of hydrophobic residues, which may limit solubility in pure water.
MES Buffer 5.0 - 6.0Good At acidic pH, the net positive charge of the peptide is maximized (due to the protonation of histidine and acidic residues), which generally increases solubility.[9]
Phosphate-Buffered Saline (PBS) 7.4ModerateThe peptide will have a net positive charge, aiding solubility. However, the presence of hydrophobic residues may still pose a challenge. The ionic strength of PBS can sometimes aid in solubilizing charged peptides.
Tris or Bicarbonate Buffer 8.0 - 9.0Moderate to LowAs the pH approaches the isoelectric point (pI) of the peptide, its net charge decreases, which can lead to reduced solubility and potential aggregation.

Mandatory Visualizations

PHM-27 Signaling Pathway

PHM27_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gs Gs Pathway cluster_Gq Gq Pathway PHM27 PHM-27 CTR Calcitonin Receptor (CTR) PHM27->CTR Binds to Gs Gs CTR->Gs Activates Gq Gq CTR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA_targets Downstream Targets PKA->PKA_targets Phosphorylates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates PKC_targets Downstream Targets PKC->PKC_targets Phosphorylates

Caption: PHM-27 activates the calcitonin receptor, initiating Gs and Gq signaling pathways.

Experimental Workflow for PHM-27 Solubility Assessment

Solubility_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Lyophilized PHM-27 equilibrate Equilibrate to Room Temp. & Centrifuge start->equilibrate dissolve_water Attempt Dissolution in Sterile Water (1 mg/mL) equilibrate->dissolve_water observe1 Observe for Clarity dissolve_water->observe1 organic_solvent Use Minimal Organic Solvent (DMSO/ACN) dissolve_water->organic_solvent Alternative Path ph_adjust pH Adjustment (e.g., 10% Acetic Acid) observe1->ph_adjust Cloudy/Insoluble end End: Solubilized PHM-27 observe1->end Clear Solution sonicate Sonicate (5-10 min) ph_adjust->sonicate organic_solvent->sonicate observe2 Observe for Clarity sonicate->observe2 centrifuge Centrifuge to Pellet Insolubles observe2->centrifuge Cloudy/Insoluble observe2->end Clear Solution supernatant Collect Supernatant (Soluble Peptide) centrifuge->supernatant supernatant->end

Caption: A systematic workflow for assessing and optimizing the solubility of PHM-27 peptide.

References

Troubleshooting low signal in PHM-27 immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PHM-27 immunoassays. The information is tailored to assist in resolving common issues and optimizing assay performance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a very low or no signal in my PHM-27 ELISA. What are the common causes and how can I troubleshoot this?

A low or absent signal is a frequent issue in immunoassays and can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Reagent-Related Issues:

    • Expired or Improperly Stored Reagents: Ensure all kit components, especially antibodies and enzyme conjugates, are within their expiration dates and have been stored at the recommended temperatures.[1][2] PHM-27 peptide standards should be stored desiccated at -20°C.[3] Repeated freeze-thaw cycles of antibodies and standards should be avoided.[4]

    • Inactive Enzyme Conjugate or Substrate: The enzyme conjugate (e.g., HRP) may have lost activity, or the substrate may be contaminated or degraded.[1] Prepare fresh substrate solution for each experiment and protect it from light.[4]

    • Incorrect Antibody Concentrations: Both capture and detection antibody concentrations are critical for signal generation. If the concentrations are too low, the signal will be weak. It is advisable to perform a titration of both antibodies to determine the optimal concentrations for your specific assay conditions.[5]

  • Procedural Errors:

    • Insufficient Incubation Times or Incorrect Temperatures: Inadequate incubation times for antibodies or the substrate can lead to incomplete binding and a reduced signal.[4] Conversely, temperatures that are too low can slow down reaction kinetics.[4] Ensure all incubation steps are performed for the recommended duration and at the specified temperature.[2]

    • Vigorous Washing: While washing is necessary to reduce background, overly aggressive washing steps can lead to the dissociation of bound antibodies or antigen, resulting in a lower signal.[1]

    • Omission of a Key Reagent: Double-check that all reagents were added in the correct order during the assay setup.[6]

  • Peptide-Specific Issues:

    • Low Antigen Concentration in the Sample: The concentration of PHM-27 in your sample may be below the detection limit of the assay.[4] Consider concentrating your sample or using a more sensitive detection method if possible.

    • Poor Adsorption of PHM-27 to the Plate (in direct or competitive assays): For assays where the peptide is directly coated onto the plate, small peptides like PHM-27 may not adhere well. To improve binding, consider conjugating the peptide to a larger carrier protein like BSA.[7][8]

Troubleshooting Workflow for Low Signal

LowSignal_Troubleshooting start Low or No Signal Detected check_reagents Verify Reagent Integrity (Expiration, Storage, Preparation) start->check_reagents check_protocol Review Assay Protocol Execution (Incubation Times/Temps, Washing, Reagent Addition) check_reagents->check_protocol Reagents OK end_fail Consult Technical Support check_reagents->end_fail Issue Found check_antibodies Evaluate Antibody Performance (Concentration, Activity) check_protocol->check_antibodies Protocol Followed check_protocol->end_fail Error Identified check_peptide Investigate Peptide-Specific Issues (Sample Concentration, Plate Adsorption) check_antibodies->check_peptide Antibodies OK check_antibodies->end_fail Problem Detected optimize_assay Systematically Optimize Assay Parameters (Antibody Titration, Incubation Time) check_peptide->optimize_assay Peptide Issues Addressed check_peptide->end_fail No Resolution end_success Signal Restored optimize_assay->end_success

Caption: A flowchart for systematically troubleshooting low signal in PHM-27 immunoassays.

Q2: My PHM-27 immunoassay has high background noise. What are the likely causes and solutions?

High background can obscure the specific signal and reduce the dynamic range of the assay. It is often caused by non-specific binding of assay components.

Possible Causes and Solutions:

  • Insufficient Blocking: The blocking step is crucial to prevent the non-specific adsorption of antibodies to the microplate wells.[1]

    • Solution: Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk, or commercially available blocking buffers).[1] Ensure that the blocking buffer is fresh and free of contaminants.

  • High Antibody Concentrations: Using excessive concentrations of the primary or secondary antibody can lead to non-specific binding and high background.[6]

    • Solution: Titrate the antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

  • Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies and other reagents, contributing to high background.

    • Solution: Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[1]

  • Cross-Reactivity: The detection antibody may be cross-reacting with the capture antibody or other components in the sample matrix.[6]

    • Solution: Use highly specific monoclonal antibodies or affinity-purified polyclonal antibodies. Ensure that the capture and detection antibodies are from different host species if using an anti-species secondary antibody.

  • Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can sometimes interfere with the assay and cause high background.[9][10]

    • Solution: Dilute the sample in an appropriate assay buffer to minimize matrix effects.

Logical Relationship of High Background Causes

HighBackground_Causes high_background High Background Signal insufficient_blocking Insufficient Blocking high_background->insufficient_blocking high_antibody_conc High Antibody Concentration high_background->high_antibody_conc inadequate_washing Inadequate Washing high_background->inadequate_washing cross_reactivity Antibody Cross-Reactivity high_background->cross_reactivity matrix_effects Sample Matrix Effects high_background->matrix_effects

Caption: Common causes contributing to high background signal in immunoassays.

Q3: I am observing high variability between replicate wells in my PHM-27 assay. What could be causing this?

High coefficient of variation (CV%) between replicates can compromise the reliability of your results. The source of this variability is often procedural.

Possible Causes and Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a major source of variability.

    • Solution: Ensure that your pipettes are calibrated. Use proper pipetting techniques, such as pre-wetting the tip and maintaining a consistent angle and speed.

  • Improper Plate Washing: Inconsistent washing across the plate can lead to variable background and signal.

    • Solution: Use an automated plate washer if available for more consistent results. If washing manually, be systematic and ensure all wells are treated identically.

  • Edge Effects: Wells on the edge of the plate can experience different temperature and evaporation rates compared to the inner wells, leading to variability.

    • Solution: Avoid using the outermost wells for samples and standards if edge effects are suspected. Ensure the plate is properly sealed during incubations.

  • Reagent and Sample Inhomogeneity: If reagents or samples are not mixed thoroughly before addition to the plate, their distribution across the wells can be uneven.

    • Solution: Gently vortex or invert all reagents and samples before use.

Data Presentation: Optimizing Assay Parameters

The following tables provide a general framework for optimizing key parameters in a PHM-27 sandwich ELISA. The optimal values should be determined empirically for each specific assay.

Table 1: Antibody Concentration Titration

Capture Antibody (µg/mL)Detection Antibody (ng/mL)Signal (OD)Background (OD)Signal-to-Noise Ratio
11000.80.18
12001.20.158
14001.50.256
21001.00.128.3
2 200 1.8 0.18 10
24002.20.37.3
41001.10.157.3
42001.90.257.6
44002.50.46.25

This table illustrates a hypothetical optimization, with the bolded row indicating the optimal combination.

Table 2: Incubation Time Optimization

Incubation Step30 min60 min120 minOvernight (4°C)
Capture Antibody ---Recommended
Sample/Standard 0.8 OD1.5 OD1.8 OD 1.9 OD
Detection Antibody 0.7 OD1.6 OD 1.7 OD-
Substrate 0.5 OD1.2 OD2.0 OD -

Values represent hypothetical signal ODs. Bolded values indicate potentially optimal times.

Experimental Protocols

Protocol 1: General Sandwich ELISA for PHM-27

This protocol provides a general procedure for a sandwich ELISA to detect PHM-27. Optimization of specific steps is recommended.

  • Plate Coating:

    • Dilute the capture antibody to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).[11]

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.[11]

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[11]

    • Incubate for 1-2 hours at room temperature.[11]

  • Sample and Standard Incubation:

    • Wash the plate as described above.

    • Prepare serial dilutions of the PHM-27 standard and dilute your samples in assay buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[5]

  • Detection Antibody Incubation:

    • Wash the plate.

    • Dilute the biotinylated detection antibody to its optimal concentration in assay buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.[12]

  • Enzyme Conjugate and Substrate Incubation:

    • Wash the plate.

    • Add 100 µL of streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.[5]

    • Wash the plate.

    • Add 100 µL of TMB substrate to each well and incubate until sufficient color development is observed (typically 15-30 minutes).[5]

  • Stopping the Reaction and Reading the Plate:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Sandwich ELISA Workflow

Sandwich_ELISA_Workflow coat_plate Coat Plate with Capture Antibody wash_block Wash and Block Non-specific Sites coat_plate->wash_block add_sample Add Sample/Standard (containing PHM-27) wash_block->add_sample add_detection_ab Add Biotinylated Detection Antibody add_sample->add_detection_ab add_enzyme Add Streptavidin-HRP add_detection_ab->add_enzyme add_substrate Add TMB Substrate add_enzyme->add_substrate stop_read Stop Reaction and Read Absorbance add_substrate->stop_read

Caption: A step-by-step workflow for a typical PHM-27 sandwich ELISA.

References

Reducing non-specific binding in PHM-27 receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in PHM-27 receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in PHM-27 receptor assays?

A1: Non-specific binding refers to the interaction of a ligand with components in the assay system other than the intended PHM-27 receptor target.[1][2][3] This can include binding to other proteins, lipids, the surfaces of assay plates, and filter materials.[1][4] High non-specific binding is a significant source of background noise, which can obscure the true specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1][4] Minimizing NSB is therefore critical for obtaining reliable and reproducible data.[1]

Q2: What are the primary causes of high non-specific binding?

A2: Several factors can contribute to high non-specific binding in PHM-27 receptor assays:

  • Physicochemical Properties of the Ligand: Highly lipophilic or charged ligands have a greater tendency to interact non-specifically with various surfaces through hydrophobic or electrostatic forces.[1]

  • Suboptimal Assay Buffer Conditions: The pH and ionic strength of the assay buffer can significantly influence non-specific interactions.[1]

  • Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay plate, membranes, or filters can result in the ligand binding to these surfaces.

  • Poor Quality of Receptor Preparation: The presence of impurities or denatured proteins in the receptor preparation can create additional sites for non-specific interaction.[1]

  • Inappropriate Choice of Assay Components: The type of assay plates and filtration materials can also contribute to NSB.

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by incubating the radiolabeled or fluorescently tagged ligand with the receptor preparation in the presence of a high concentration of an unlabeled competitor.[1][4] This "cold" ligand saturates the specific binding sites on the PHM-27 receptor, ensuring that any remaining bound labeled ligand represents non-specific binding.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1][4]

Troubleshooting High Non-Specific Binding

This guide provides a systematic approach to identifying and mitigating the common causes of high non-specific binding in your PHM-27 receptor assays.

Issue Potential Cause Troubleshooting Strategy Expected Outcome
High background across all wells Suboptimal Buffer Composition Optimize buffer pH to be near the isoelectric point of the PHM-27 peptide. Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM).[1]Reduced electrostatic interactions, leading to lower overall background.
Insufficient Blocking Optimize the concentration of the blocking agent (e.g., BSA, non-fat dry milk).[1] Increase the blocking incubation time or temperature.Saturation of non-specific sites on the assay plate and membranes, resulting in a lower background signal.
Ligand Sticking to Plasticware Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay and wash buffers.[1] Pre-coat plates and tips with a blocking agent.Minimized hydrophobic interactions between the ligand and plastic surfaces.
Non-specific binding increases linearly with ligand concentration Hydrophobic Interactions Include a non-ionic detergent in the assay buffer to disrupt these interactions.[1]A reduction in the slope of the non-specific binding curve.
Electrostatic Interactions Increase the salt concentration in the assay buffer.[1]Lower non-specific binding at all ligand concentrations.
High background in filtration assays Binding to Filters Pre-soak the filters in a blocking buffer (e.g., 0.3% polyethyleneimine for glass fiber filters).[5] Test different types of filter materials. Increase the volume and/or temperature of the wash buffer.[1]Minimized binding of the ligand to the filter material, leading to a lower and more consistent non-specific signal.[1]

Quantitative Data Summary

The choice of blocking agent can significantly impact the level of non-specific binding. The following table summarizes the relative effectiveness of common blocking agents.

Blocking Agent Typical Concentration Range Advantages Disadvantages Relative Effectiveness
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Well-defined single protein, reduces protein-protein and protein-surface interactions.Can be a source of contamination with other proteins.Moderate to High
Non-fat Dry Milk 1% - 5% (w/v)Inexpensive and effective at blocking a wide range of non-specific sites.Complex mixture of proteins, may contain endogenous enzymes or biotin that can interfere with certain detection methods.High
Casein 0.5% - 2% (w/v)A primary component of milk, very effective at preventing non-specific binding.Can sometimes mask specific interactions if used at high concentrations.Very High
Normal Serum (from the species of the secondary antibody) 1% - 10% (v/v)Contains a natural mixture of proteins that can effectively block non-specific sites.Can contain endogenous antibodies that may cross-react with assay components.High
Polyethylene Glycol (PEG) 1% - 3% (w/v)A non-protein blocking agent, useful for avoiding protein-based interference.May not be as effective as protein-based blockers for all applications.Moderate

Experimental Protocols

Protocol 1: Optimizing Blocking Agent Concentration

This protocol outlines the steps to determine the optimal concentration of a blocking agent to minimize non-specific binding in a PHM-27 receptor assay.

  • Prepare a series of blocking buffer concentrations: Dilute your chosen blocking agent (e.g., BSA) in your assay buffer to create a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5%).

  • Coat Assay Plate: If applicable, coat the wells of your microplate with your PHM-27 receptor preparation and incubate as required.

  • Wash: Wash the wells with an appropriate wash buffer to remove any unbound receptor.

  • Block: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Thoroughly wash the wells to remove the unbound blocking agent.[1]

  • Perform Binding Assay: Add your labeled ligand (at a concentration that gives a good signal) and a high concentration of an unlabeled competitor (to measure non-specific binding) to separate sets of wells for each blocking concentration.

  • Incubate and Wash: Incubate the plate to allow binding to reach equilibrium, then wash to remove the unbound ligand.

  • Measure Signal: Read the plate using the appropriate detection method.

  • Analyze Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly compromising the specific binding signal.

Protocol 2: Standard Radioligand Binding Assay for PHM-27 Receptor

This protocol provides a general framework for a filtration-based radioligand binding assay.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the PHM-27 (calcitonin) receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the following in each well:

      • Receptor membranes (typically 10-50 µg of protein).

      • Radiolabeled PHM-27 or a suitable analog (at a concentration at or below its Kd).

      • For total binding wells: Assay buffer.

      • For non-specific binding wells: A high concentration (at least 100-fold higher than the radioligand's Kd) of unlabeled PHM-27 or another calcitonin receptor agonist.

      • For competition assays: A range of concentrations of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (typically 30-120 minutes).

  • Filtration and Washing:

    • Pre-soak a glass fiber filter plate (e.g., GF/B or GF/C) with a solution like 0.3% polyethyleneimine to reduce non-specific filter binding.

    • Rapidly transfer the contents of the assay plate to the filter plate under vacuum to separate bound from free radioligand.

    • Wash the filters quickly with several volumes of ice-cold wash buffer (often the same as the assay buffer).

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

    • For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated.

Mandatory Visualizations

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binds Gs Gs Protein CTR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Experimental_Workflow cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare Receptor Membranes Incubation 4. Incubate Membranes, Ligands, & Competitors Membrane_Prep->Incubation Buffer_Prep 2. Prepare Assay Buffers (with/without blocking agents) Buffer_Prep->Incubation Ligand_Prep 3. Prepare Labeled & Unlabeled Ligands Ligand_Prep->Incubation Filtration 5. Rapid Filtration Incubation->Filtration Washing 6. Wash Filters Filtration->Washing Counting 7. Scintillation Counting Washing->Counting Analysis 8. Data Analysis (Total, NSB, Specific Binding) Counting->Analysis

References

Technical Support Center: Solid-Phase Synthesis of PHM-27

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of solid-phase synthesized PHM-27. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

PHM-27 Sequence

The sequence for human PHM-27 is as follows: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH₂

Troubleshooting Guide: Enhancing PHM-27 Synthesis Yield

Low yield and impurities are common hurdles in the solid-phase synthesis of long peptides like PHM-27. This guide addresses specific issues that may arise during the synthesis process.

ProblemPotential CauseRecommended Solution
Low Overall Yield Incomplete coupling reactions.- Increase coupling time or perform double coupling for sterically hindered amino acids. - Use a more efficient coupling reagent such as HBTU or HATU. - Monitor coupling completion with a ninhydrin (Kaiser) test.[1]
Peptide aggregation on the resin.- Use a high-swelling resin (e.g., PEG-PS) with a low loading capacity.[2] - Incorporate pseudoproline dipeptides at key positions if aggregation is severe. - Perform synthesis at a slightly elevated temperature (if using a suitable synthesizer).
Premature cleavage of the peptide from the resin.- Ensure the linker is stable to the repeated Fmoc deprotection conditions (20% piperidine in DMF).
Presence of Deletion Sequences Incomplete Fmoc deprotection.- Extend the deprotection time or perform a second deprotection step. - Ensure the 20% piperidine in DMF solution is fresh.
Incomplete coupling.- See "Low Overall Yield" solutions for incomplete coupling.
Side Product Formation Racemization of Histidine.- Use a pre-formed activated ester of Fmoc-His(Trt)-OH or a coupling reagent known to suppress racemization, such as COMU. - The imidazole nitrogen of histidine can catalyze racemization, so proper side-chain protection (e.g., Trityl group) is crucial.[3]
Aspartimide formation at Asp-Gly and Asp-Phe sequences.- Use a protecting group for the Asp side chain that is less prone to cyclization, such as an O-ester that provides steric hindrance. - Add a small amount of HOBt to the piperidine deprotection solution to suppress succinimide formation.
Oxidation of Methionine.- Use scavengers such as thioanisole or 1,2-ethanedithiol (EDT) in the final cleavage cocktail.[4] - Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation during synthesis.

Frequently Asked Questions (FAQs)

Q1: Which resin is most suitable for the synthesis of PHM-27?

A1: For a 27-amino acid peptide like PHM-27, a resin with good swelling properties and a relatively low substitution level is recommended to minimize peptide aggregation. A Rink Amide resin is appropriate for obtaining the C-terminal amide.[2] A polyethylene glycol-polystyrene (PEG-PS) graft resin with a loading of 0.15-0.3 mmol/g is an excellent choice.

Q2: What are the most critical steps in the synthesis of PHM-27?

A2: The most critical steps are the coupling of sterically hindered amino acids and the management of potentially problematic residues. Specifically, pay close attention to the coupling steps involving Phenylalanine, Valine, and Leucine, as these bulky residues may require longer reaction times or double coupling. Additionally, the handling of Histidine, Aspartic Acid, and Methionine residues is critical to prevent side reactions.

Q3: How can I confirm the successful synthesis of PHM-27?

A3: After cleavage from the resin, the crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to assess its purity and by Mass Spectrometry (MS) to confirm its molecular weight. The expected molecular weight for PHM-27 is approximately 2985.4 g/mol .[1]

Q4: What is the recommended cleavage cocktail for PHM-27?

A4: A common and effective cleavage cocktail for a peptide containing Trp, Met, and Arg residues (though PHM-27 does not contain Trp or Arg, this is a robust general cocktail) is Reagent K. Given the presence of Methionine in PHM-27, a scavenger is necessary. A suitable cocktail would be: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[3]

Experimental Protocol: Fmoc Solid-Phase Synthesis of PHM-27

This protocol outlines a standard manual procedure for the synthesis of PHM-27 on a 0.1 mmol scale using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell 0.1 mmol of Rink Amide PEG-PS resin in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 x 5 mL).

2. Amino Acid Coupling:

  • In a separate vessel, pre-activate 4 equivalents of the Fmoc-protected amino acid with 3.95 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For bulky amino acids (Val, Phe, Leu), extend the coupling time to 3 hours or perform a double coupling.

  • Monitor the completion of the coupling reaction using the Kaiser test.[1]

  • After complete coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Chain Elongation:

  • Repeat the deprotection and coupling steps for each amino acid in the PHM-27 sequence.

4. Final Deprotection:

  • After coupling the final amino acid (Histidine), remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the peptide-resin extensively with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally with methanol (3 x 5 mL).

  • Dry the peptide-resin under vacuum.

5. Cleavage and Precipitation:

  • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature. To protect the Methionine residue from oxidation, a cocktail containing scavengers like thioanisole and EDT is recommended.[3][4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PHM-27 peptide.

Visualizations

Experimental Workflow for PHM-27 Synthesis

experimental_workflow Resin Rink Amide PEG-PS Resin Swell Swell in DCM & DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for all 27 Amino Acids Wash1->Repeat Next Amino Acid Repeat->Deprotection1 Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Wash2 Final Wash & Dry Deprotection2->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification PHM27 Pure PHM-27 Purification->PHM27

Caption: Solid-phase synthesis workflow for PHM-27.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Overall Yield CheckCoupling Check Coupling Efficiency (Kaiser Test) Start->CheckCoupling CheckDeprotection Check Deprotection Efficiency Start->CheckDeprotection CheckAggregation Assess Peptide Aggregation Start->CheckAggregation IncompleteCoupling Incomplete Coupling CheckCoupling->IncompleteCoupling Positive Result IncompleteDeprotection Incomplete Deprotection CheckDeprotection->IncompleteDeprotection Incomplete Aggregation Peptide Aggregation CheckAggregation->Aggregation Suspected SolutionCoupling Increase Coupling Time Use Stronger Reagent Double Couple IncompleteCoupling->SolutionCoupling SolutionDeprotection Increase Deprotection Time Use Fresh Reagent IncompleteDeprotection->SolutionDeprotection SolutionAggregation Use High-Swelling Resin Lower Loading Density Pseudoproline Dipeptides Aggregation->SolutionAggregation

Caption: Troubleshooting guide for low yield in PHM-27 synthesis.

PHM-27 Signaling Pathway via the Calcitonin Receptor

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binds G_protein G-Protein (Gs/Gq) CTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes CellularResponse1 Cellular Response 1 Phosphorylation->CellularResponse1 PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release from ER IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates Phosphorylation2 Phosphorylation of Target Proteins PKC->Phosphorylation2 Catalyzes CellularResponse2 Cellular Response 2 Phosphorylation2->CellularResponse2

Caption: PHM-27 signaling through the calcitonin receptor.

References

Technical Support Center: PHM-27 Agonist Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PHM-27 in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and what is its primary target?

A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is a potent agonist for the human calcitonin receptor (hCTR), a G protein-coupled receptor (GPCR).[1][2][3] It is an endogenous peptide product of the human prepro-vasoactive intestinal polypeptide (VIP) gene.[2][3]

Q2: What is the expected potency (EC50) of PHM-27 in functional assays?

A2: The most frequently cited potency for PHM-27 is an EC50 of approximately 11 nM in cyclic AMP (cAMP) functional assays using cells expressing the human calcitonin receptor.[1][2][3]

Q3: Which signaling pathways are activated by PHM-27?

A3: PHM-27 primarily activates the Gs alpha subunit of its receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] The calcitonin receptor has also been shown to couple to Gq proteins, which would activate the phospholipase C (PLC) pathway and lead to an increase in intracellular calcium.[4][6]

Q4: What are the best cell lines to use for PHM-27 functional assays?

A4: Cell lines recombinantly expressing the human calcitonin receptor (hCTR) are recommended. Commonly used host cell lines include HEK293 and CHO cells. It is crucial to use a cell line with a high level of receptor expression to ensure a robust signal.

Q5: How should I prepare and store PHM-27?

A5: Lyophilized PHM-27 peptide should be stored at -20°C.[7] For reconstitution, it is often insoluble in water alone.[8] A common recommendation is to dissolve it first in a small amount of DMSO or a solution of 60% acetonitrile in water with 0.1% TFA, and then dilute it further with the desired aqueous buffer.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.[8]

Quantitative Data Summary

AgonistReceptorAssay TypeCell LineReported EC50 (nM)Reference
PHM-27Human Calcitonin Receptor (hCTR)cAMP AccumulationNot specified11[1][2][3]
αCGRPCGRP1 Receptor (endogenous)cAMP AccumulationSK-N-MC0.4 ± 0.08[9]
Cys2,7EtαCGRPCGRP1 Receptor (endogenous)cAMP AccumulationSK-N-MC1.6 ± 0.2[9]
Chicken CTChicken CTR + RAMP1Luciferase ReporterNot specified0.77 ± 0.07[10]
Chicken CTChicken CTR + RAMP2Luciferase ReporterNot specified0.67 ± 0.10[10]
Chicken CTChicken CTR + RAMP3Luciferase ReporterNot specified0.44 ± 0.10[10]
Chicken CGRPChicken CTR + RAMP1Luciferase ReporterNot specified0.10 ± 0.01[10]

Signaling Pathway Diagram

PHM27_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PHM27 PHM-27 hCTR hCTR PHM27->hCTR Binds Gs Gs hCTR->Gs Activates Gq Gq hCTR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene PIP2 PIP2 Ca Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse

PHM-27 Signaling Pathway

Experimental Protocols

cAMP Accumulation Assay

This protocol is adapted for a 96-well plate format using a commercially available cAMP assay kit (e.g., HTRF, Lance, or similar).

Materials:

  • HEK293 or CHO cells stably expressing the human calcitonin receptor (hCTR).

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.

  • PHM-27 peptide.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit.

  • 96-well white opaque microplates.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the hCTR-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Peptide Preparation:

    • Prepare a stock solution of PHM-27 (e.g., 1 mM) in an appropriate solvent.

    • Perform serial dilutions of PHM-27 in assay buffer to create a concentration range for the dose-response curve (e.g., 1 pM to 1 µM).

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.

    • Add 50 µL of the various concentrations of PHM-27 to the respective wells. Include a vehicle control (assay buffer with no peptide).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the PHM-27 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

This protocol is designed for a 96-well plate format using a fluorescent calcium indicator dye.

Materials:

  • HEK293 or CHO cells stably expressing the hCTR.

  • Cell culture medium.

  • PHM-27 peptide.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (to prevent dye leakage).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the hCTR-expressing cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, typically in assay buffer containing probenecid.

    • Remove the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Peptide Preparation:

    • Prepare a stock solution of PHM-27.

    • Prepare serial dilutions of PHM-27 in assay buffer at a concentration that is 5-10 times the final desired concentration.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

    • Program the instrument to inject a small volume (e.g., 20 µL) of the PHM-27 dilutions into the wells.

    • Continue recording the fluorescence for the remainder of the time course to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of PHM-27.

    • Plot the peak response against the logarithm of the PHM-27 concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Troubleshooting Guide

Troubleshooting_Workflow Start Low or No Agonist Potency Observed CheckPeptide Check PHM-27 Peptide Integrity Start->CheckPeptide CheckCells Verify Cell Health and Receptor Expression Start->CheckCells CheckAssay Review Assay Conditions Start->CheckAssay Solubility Is the peptide fully dissolved? (Insoluble in water alone) CheckPeptide->Solubility No Storage Was the peptide stored correctly? (Lyophilized at -20°C) CheckPeptide->Storage No Degradation Is there potential for degradation in assay buffer? CheckPeptide->Degradation Yes Viability Are cells viable and at the correct density? CheckCells->Viability No ReceptorExpression Is hCTR expression confirmed? (e.g., by FACS or qPCR) CheckCells->ReceptorExpression No PassageNumber Is the cell passage number within the optimal range? CheckCells->PassageNumber No IncubationTimes Are incubation times optimal? CheckAssay->IncubationTimes No Reagents Are all assay reagents fresh and correctly prepared? CheckAssay->Reagents No Controls Are positive and negative controls working as expected? CheckAssay->Controls No ResolvePeptide Re-dissolve peptide in DMSO/ACN first. Use fresh aliquot. Solubility->ResolvePeptide Storage->ResolvePeptide ResolveAssay Optimize incubation times. Prepare fresh reagents. Degradation->ResolveAssay ResolveCells Optimize cell density. Verify receptor expression. Viability->ResolveCells ReceptorExpression->ResolveCells PassageNumber->ResolveCells IncubationTimes->ResolveAssay Reagents->ResolveAssay Controls->ResolveAssay

Troubleshooting Workflow
Issue Potential Cause Recommended Solution
No response or very low potency Peptide Insolubility: PHM-27 is known to be poorly soluble in aqueous solutions.[8]Ensure the lyophilized peptide is first dissolved in a small amount of an organic solvent like DMSO or acetonitrile before further dilution in aqueous assay buffer.[8]
Peptide Degradation: Peptides can be susceptible to degradation by proteases in serum-containing media or by repeated freeze-thaw cycles.Prepare fresh dilutions of the peptide for each experiment. If using serum in the assay, consider its potential to degrade the peptide. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Low Receptor Expression: The cell line may have low expression of the hCTR, leading to a weak signal.Confirm receptor expression using a complementary technique like flow cytometry with a labeled antibody or qPCR. Use a cell line with validated high-level expression of hCTR.
Incorrect Assay Conditions: Suboptimal cell density, incubation times, or reagent concentrations can all lead to poor results.Optimize cell seeding density to ensure a confluent monolayer on the day of the assay. Perform time-course experiments to determine the optimal stimulation time for PHM-27. Titrate key reagents like the PDE inhibitor (for cAMP assays) or calcium dye concentration.
High background signal Basal cAMP/Calcium Levels are Too High: This can be due to high cell density or issues with the assay buffer.Reduce the number of cells seeded per well.[11] Ensure the assay buffer is fresh and at the correct pH.
Poor Z'-factor or high well-to-well variability Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variable responses.Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques to dispense cells evenly.
Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile water or PBS to minimize evaporation from the inner wells.
Reagent Preparation/Addition Errors: Inaccurate dilutions or inconsistent addition of reagents will increase variability.Use calibrated pipettes and ensure all reagents are thoroughly mixed before use. For calcium assays, ensure the injector system of the plate reader is functioning correctly and not introducing bubbles.

References

Technical Support Center: PHM-27 Antibody Cross-Reactivity with VIP and PACAP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies against Peptide Histidine Methionine-27 (PHM-27). A primary challenge in immunoassays involving PHM-27 is the potential for cross-reactivity with Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) due to their significant structural homology. This guide offers insights and practical solutions for identifying and mitigating these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my anti-PHM-27 antibody detecting signals in tissues where PHM-27 is not expected?

This is a common issue and often points to cross-reactivity with VIP or PACAP. PHM-27 is the human equivalent of Peptide Histidine Isoleucine (PHI) and is derived from the same precursor as VIP.[1][2] PACAP-27 shares a 68% sequence homology with VIP.[2] This high degree of similarity, particularly in key epitopes, can lead to off-target binding by polyclonal or even some monoclonal antibodies. We recommend performing validation experiments, such as Western blotting or ELISA with purified VIP and PACAP peptides, to confirm the specificity of your antibody.

Q2: What are the key differences in receptor binding that I should be aware of when interpreting my results?

PHM-27, VIP, and PACAP exert their effects through a shared set of G protein-coupled receptors: PAC1, VPAC1, and VPAC2.[2][3] However, their binding affinities differ significantly, which can influence biological responses and should be considered when interpreting immunoassay data in a physiological context.

  • PACAP binds with high affinity to all three receptors (PAC1, VPAC1, and VPAC2).[2]

  • VIP and PHM bind with high affinity to VPAC1 and VPAC2 receptors but have a much lower affinity for the PAC1 receptor.[1][4]

Unexpected physiological effects or immunoassay signals could be due to the antibody detecting VIP or PACAP, which then interact with their high-affinity receptors.

Q3: Can I use a blocking peptide to eliminate non-specific signals?

Yes, pre-incubation of your primary antibody with a blocking peptide can help determine if the observed signal is specific to the target antigen. To investigate cross-reactivity, you should perform parallel experiments where the antibody is pre-incubated with an excess of purified PHM-27, VIP, and PACAP peptides separately. If the signal is diminished after pre-incubation with VIP or PACAP, it is strong evidence of cross-reactivity.

Q4: Are there specific experimental conditions I can modify to reduce cross-reactivity?

Optimizing your immunoassay protocol can help minimize non-specific binding. Consider the following adjustments:

  • Increase Stringency of Washing Steps: Use a higher concentration of detergent (e.g., Tween-20) in your wash buffers and increase the number and duration of washes.

  • Optimize Antibody Concentration: Titrate your primary antibody to determine the lowest concentration that still provides a robust signal for your target, as higher concentrations can increase off-target binding.

  • Adjust Blocking Buffers: Experiment with different blocking agents (e.g., bovine serum albumin (BSA), non-fat dry milk) as they can influence non-specific interactions.[5]

Troubleshooting Guides

Issue 1: Unexpected Positive Bands in Western Blot

Symptoms: You observe bands at the molecular weight of VIP or PACAP in your Western blot when probing with an anti-PHM-27 antibody in a sample that should not contain PHM-27.

Troubleshooting Steps:

  • Positive and Negative Controls:

    • Run parallel lanes with purified PHM-27, VIP, and PACAP peptides as positive and cross-reactivity controls.

    • Use a lysate from a cell line or tissue known to not express any of the three peptides as a negative control.

  • Antibody Specificity Check:

    • Perform a dot blot with all three purified peptides to quickly assess cross-reactivity.

    • If available, test a different anti-PHM-27 antibody from another vendor or a monoclonal antibody with a well-characterized epitope.

  • Protocol Optimization:

    • Increase the stringency of your wash buffers (e.g., up to 0.5% Tween-20 in TBS or PBS).

    • Optimize the primary antibody dilution; a higher dilution may reduce off-target binding.

Issue 2: High Background or False Positives in ELISA

Symptoms: Your ELISA assay for PHM-27 shows high background noise or positive results in samples that are expected to be negative.

Troubleshooting Steps:

  • Competitive ELISA:

    • Perform a competitive ELISA by pre-incubating your samples with an excess of unlabeled VIP or PACAP. A significant drop in the signal indicates cross-reactivity.

  • Checkerboard Titration:

    • Optimize the concentrations of both the capture and detection antibodies (if using a sandwich ELISA) to find the optimal signal-to-noise ratio.

  • Blocking Efficiency:

    • Ensure your blocking buffer is effective. Incubate the plate with blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.[6]

    • Consider trying different blocking buffers to see if one performs better for your specific antibody-antigen system.[7]

Quantitative Data Summary

The following tables summarize the binding affinities of PHM-27, VIP, and PACAP for their respective receptors. This data is crucial for understanding the potential biological implications of antibody cross-reactivity.

Table 1: Receptor Binding Affinities (Kd in nM)

PeptidePAC1 ReceptorVPAC1 ReceptorVPAC2 Receptor
PHM-27 > 500~0.5~0.5
VIP > 500~0.5~0.5
PACAP-27 ~0.5~0.5~0.5
PACAP-38 ~0.5~0.5~0.5

Data compiled from multiple sources indicating relative affinities.[4][8]

Experimental Protocols

Protocol 1: Cross-Reactivity Testing by Indirect ELISA
  • Coating: Coat separate wells of a 96-well microtiter plate with 100 µL of 1 µg/mL of PHM-27, VIP, and PACAP in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[6][9]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add 100 µL of your anti-PHM-27 antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a suitable HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M sulfuric acid.

  • Read Absorbance: Measure the absorbance at 450 nm. Compare the signal generated from the VIP and PACAP wells to the PHM-27 well to determine the percentage of cross-reactivity.

Protocol 2: Western Blot for Specificity Validation
  • Sample Preparation: Prepare lysates from cells or tissues known to express PHM-27, VIP, or PACAP. Also, prepare samples of purified peptides (e.g., 100 ng per lane).

  • SDS-PAGE: Separate the proteins and peptides by SDS-polyacrylamide gel electrophoresis.[10][11]

  • Transfer: Transfer the separated proteins/peptides to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).[5]

  • Primary Antibody Incubation: Incubate the membrane with the anti-PHM-27 antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the bands. An antibody that is highly specific to PHM-27 should only show a strong band in the PHM-27 lane and lysate, with minimal to no signal in the VIP and PACAP lanes.

Visualizations

Signaling Pathways

The activation of PAC1, VPAC1, and VPAC2 receptors by PHM-27, VIP, and PACAP primarily leads to the activation of the adenylyl cyclase and phospholipase C pathways.[12][13][14][15]

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling PHM27 PHM-27 VPAC1 VPAC1 PHM27->VPAC1 VPAC2 VPAC2 PHM27->VPAC2 VIP VIP VIP->VPAC1 VIP->VPAC2 PACAP PACAP PACAP->VPAC1 PACAP->VPAC2 PAC1 PAC1 PACAP->PAC1 Gs Gαs VPAC1->Gs VPAC2->Gs PAC1->Gs Gq Gαq PAC1->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Response Cellular Response PKA->Response PKC PKC IP3_DAG->PKC PKC->Response

Caption: Ligand-receptor interactions and downstream signaling pathways.

Experimental Workflow for Cross-Reactivity Assessment

This workflow outlines the logical steps to diagnose and confirm antibody cross-reactivity.

Cross_Reactivity_Workflow start Start: Unexpected Signal Observed check_controls Run Controls: - Purified Peptides (PHM-27, VIP, PACAP) - Negative Control Lysate start->check_controls signal_in_vip_pacap Signal observed in VIP/PACAP lanes? check_controls->signal_in_vip_pacap no_cross_react Cross-reactivity unlikely. Investigate other causes. signal_in_vip_pacap->no_cross_react No cross_react_suspected Cross-reactivity suspected. signal_in_vip_pacap->cross_react_suspected Yes competitive_assay Perform Competitive ELISA or Blocking Peptide Experiment cross_react_suspected->competitive_assay signal_reduced Signal reduced by VIP/PACAP pre-incubation? competitive_assay->signal_reduced cross_react_confirmed Cross-reactivity confirmed. - Source new antibody - Optimize assay conditions signal_reduced->cross_react_confirmed Yes no_reduction Cross-reactivity not confirmed. Re-evaluate initial findings. signal_reduced->no_reduction No

References

Technical Support Center: Stable Calcitonin Receptor Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection, generation, and validation of stable cell lines expressing the calcitonin receptor (CALCR).

Frequently Asked Questions (FAQs)

Q1: Which cell line is most suitable for stable expression of the calcitonin receptor?

A1: Both Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are excellent choices for generating stable cell lines expressing the calcitonin receptor.[1][2] The best option depends on your specific experimental needs.

  • HEK293 cells are of human origin, easy to transfect, and often exhibit high levels of protein expression.[1][3] They are a good choice for studying signaling pathways that are relevant to human physiology.

  • CHO cells are widely used in the biopharmaceutical industry for producing recombinant proteins due to their capacity for correct protein folding, assembly, and post-translational modifications similar to human cells.[2][4] They are robust in culture and can be adapted for high-density suspension culture, making them ideal for large-scale protein production.[2]

Q2: What are the key signaling pathways activated by the calcitonin receptor?

A2: The calcitonin receptor is a G protein-coupled receptor (GPCR) that primarily couples to two major signaling pathways:

  • Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6]

  • Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[5][7]

Therefore, functional assays for calcitonin receptor activity typically measure changes in intracellular cAMP or calcium levels.[8][9]

Q3: How can I confirm that my stable cell line is expressing a functional calcitonin receptor?

A3: Validation of your stable cell line should involve confirming both receptor expression and function.

  • Expression Analysis:

    • Flow Cytometry: Use a fluorescently labeled antibody against an extracellular epitope tag (if present) or against the calcitonin receptor itself to quantify the percentage of cells expressing the receptor on their surface.[1][10]

    • Western Blot: To confirm the expression of the full-length receptor protein.[5]

    • Quantitative PCR (qPCR): To measure the mRNA expression level of the calcitonin receptor gene.[5]

  • Functional Assays:

    • cAMP Assay: Stimulate the cells with calcitonin and measure the resulting increase in intracellular cAMP.[9]

    • Calcium Flux Assay: Stimulate the cells with calcitonin and measure the transient increase in intracellular calcium.[8]

Q4: Should I use a polyclonal or monoclonal stable cell line?

A4: The choice between a polyclonal or monoclonal cell line depends on your application.

  • Polyclonal (or cell pools): A mixed population of clones with varying expression levels. They are quicker to generate and can be useful for initial screening and proof-of-concept studies.[11] However, they may be heterogeneous and less stable over time.

  • Monoclonal: A cell line derived from a single clone, ensuring a homogenous population with consistent receptor expression.[12] This is the preferred choice for quantitative and reproducible assays, such as those used in drug discovery and development.[13] Generating monoclonal lines is more time-consuming.[6]

Troubleshooting Guides

Stable Cell Line Generation
Issue Potential Cause(s) Troubleshooting Step(s)
Low or no colony formation after antibiotic selection 1. Low transfection efficiency.- Optimize transfection reagent-to-DNA ratio and cell density.[14]- Ensure plasmid DNA is of high quality.
2. Antibiotic concentration is too high.- Perform a kill curve to determine the optimal antibiotic concentration for your specific cell line.[14][15]
3. Selection started too early.- Allow cells to recover and express the resistance gene for 24-48 hours post-transfection before adding the antibiotic.[4]
4. Cells are not healthy.- Ensure cells are in the exponential growth phase and have high viability before transfection.
High cell death after antibiotic selection 1. Antibiotic concentration is too high.- Use the lowest concentration of antibiotic determined from the kill curve that effectively kills non-transfected cells.[14][16]
2. Cells are too sparse during selection.- Plate cells at a higher density during the initial selection phase to improve survival.[14]
Loss of calcitonin receptor expression over time 1. Gene silencing (epigenetic modifications).- This is a common issue with stable cell lines.[14] Try re-cloning the cell line to select for a more stable clone.- Maintain some level of antibiotic selection in the culture medium if possible.
2. Instability of the integration site.- Screen multiple clones to identify those with stable long-term expression.[17]
3. Overgrowth by low-expressing cells.- Periodically re-select the cell line with the appropriate antibiotic or re-clone from a frozen stock.[14]
Functional Assays
Issue Potential Cause(s) Troubleshooting Step(s)
No or low signal in cAMP or calcium flux assay 1. Low receptor expression or function.- Verify receptor expression at the cell surface using flow cytometry.[1]- Use a positive control agonist at a high concentration.
2. Problem with the assay reagents.- Check the expiration dates and proper storage of all assay components.- Use a positive control cell line known to respond.
3. Incorrect assay conditions.- Optimize cell number, agonist incubation time, and temperature.[18]
4. For Gαi-coupled receptors, basal cAMP is too low to detect a decrease.- Stimulate cells with forskolin to elevate basal cAMP levels before adding the agonist.[18]
High background signal in functional assays 1. Constitutive receptor activity.- This may be inherent to the receptor. Measure basal activity in the absence of an agonist.
2. Cell stress.- Handle cells gently and avoid over-confluency.
3. For calcium assays, spontaneous calcium oscillations.- Ensure a healthy cell monolayer and use an appropriate assay buffer.[19]
4. For fluorescent assays, autofluorescence.- Include a no-dye control to determine the background fluorescence of the cells.
High well-to-well variability 1. Inconsistent cell number per well.- Ensure a homogenous cell suspension before plating and use a multichannel pipette for accuracy.
2. Edge effects in the microplate.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
3. Inconsistent compound addition.- Use an automated liquid handler for compound addition if available.

Experimental Protocols

Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)

This protocol is crucial for determining the lowest concentration of a selection antibiotic (e.g., G418, Puromycin, Hygromycin B) that effectively kills non-transfected host cells.

  • Cell Plating: Seed the host cell line (HEK293 or CHO) into a 24-well plate at a density that allows for 25-50% confluency on the day of antibiotic addition.[15][16]

  • Antibiotic Dilution Series: The next day, prepare a series of antibiotic concentrations in the complete growth medium. The range should be broad enough to identify the minimal lethal dose.

    • Example for G418: 0, 100, 200, 400, 600, 800, 1000 µg/mL.

    • Example for Puromycin: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL.[16]

  • Treatment: Replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.

  • Incubation and Monitoring: Incubate the cells and monitor cell viability daily for 7-10 days.[14] Replace the selective medium every 2-3 days.[15]

  • Analysis: The optimal antibiotic concentration is the lowest concentration that results in 100% cell death within the 7-10 day period.[15]

Protocol 2: Generation of a Stable Cell Line
  • Transfection:

    • Plate the host cells in a 6-well plate and grow to 70-90% confluency.

    • Transfect the cells with the expression vector containing the calcitonin receptor cDNA and a selectable marker using a suitable transfection reagent according to the manufacturer's protocol.[14]

  • Selection:

    • 24-48 hours post-transfection, passage the cells into larger culture vessels (e.g., 10 cm dishes) at a 1:10 or 1:20 dilution.[14]

    • Add the complete growth medium containing the predetermined optimal concentration of the selection antibiotic.

    • Replace the selective medium every 3-4 days, removing dead cells.[14]

    • Continue selection until discrete, antibiotic-resistant colonies are visible (typically 2-3 weeks).

  • Isolation of Clones (Monoclonal Line Generation):

    • Limiting Dilution:

      • Trypsinize the resistant colonies and perform a serial dilution to a concentration of approximately 0.5-1 cell per 100 µL.

      • Plate 100 µL per well in multiple 96-well plates.[12]

      • Microscopically identify wells containing a single cell and monitor for colony growth.

    • Cloning Cylinders:

      • Place sterile cloning cylinders over well-isolated colonies.

      • Add a small volume of trypsin to detach the cells within the cylinder.

      • Transfer the cell suspension to a new well for expansion.[6]

  • Expansion and Validation:

    • Expand the single-cell-derived clones.

    • Cryopreserve aliquots of each clone at an early passage.

    • Validate the clones for calcitonin receptor expression and function as described in the FAQs.

Protocol 3: cAMP Functional Assay
  • Cell Plating: Seed the stable calcitonin receptor-expressing cells into a 96- or 384-well plate and culture overnight.

  • Assay Preparation:

    • Wash the cells with a serum-free assay buffer.

    • Add a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer to prevent cAMP degradation and incubate for a short period.[20]

  • Agonist Stimulation: Add calcitonin at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[21]

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.[20]

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Protocol 4: Calcium Flux Functional Assay
  • Cell Plating: Seed the stable calcitonin receptor-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.[22]

  • Dye Loading:

    • Remove the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) in an appropriate assay buffer, often containing probenecid to prevent dye leakage.[22][23]

    • Incubate for 30-60 minutes at 37°C, followed by a short incubation at room temperature.[22]

  • Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) capable of kinetic reading.

    • Establish a baseline fluorescence reading.

    • Add calcitonin at various concentrations to the wells.

    • Immediately measure the change in fluorescence over time as an indicator of intracellular calcium mobilization.[24]

  • Data Analysis: Plot the peak fluorescence response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for cell lines stably expressing the calcitonin receptor. Note that these values can vary depending on the specific clone, cell line, and assay conditions.

Parameter HEK293-CALCR CHO-K1/CALCR/Gα15 Reference
Agonist CalcitoninHuman Calcitonin[9],[25]
EC50 (cAMP Assay) 5.12 x 10⁻¹¹ MNot Reported[9]
EC50 (Calcium Flux Assay) 8.00 x 10⁻⁸ M6.0 nM[9],[25]
Stability Validated for at least 10 passages>15 Passages[26],[25]
Selection Marker(s) Not specifiedHygromycin B, Zeocin[25]

Visualizations

Calcitonin_Receptor_Signaling cluster_membrane Plasma Membrane cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway CTR Calcitonin Receptor (CALCR) Gs Gαs CTR->Gs Activates Gq Gαq CTR->Gq Activates Calcitonin Calcitonin Calcitonin->CTR Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse

Caption: Calcitonin receptor signaling pathways.

Stable_Cell_Line_Workflow cluster_prep Preparation cluster_generation Generation cluster_cloning Monoclonal Selection cluster_validation Validation & Banking Vector Expression Vector (CALCR + Selection Marker) Transfection Transfection Vector->Transfection HostCells Host Cell Line (HEK293 or CHO) HostCells->Transfection KillCurve Determine Optimal Antibiotic Concentration (Kill Curve) Selection Antibiotic Selection KillCurve->Selection Informs concentration Transfection->Selection ColonyPicking Isolation of Resistant Colonies (Polyclonal Pool) Selection->ColonyPicking SingleCell Single-Cell Cloning (e.g., Limiting Dilution) ColonyPicking->SingleCell Expansion Expansion of Clones SingleCell->Expansion Expression Expression Analysis (Flow Cytometry, Western Blot) Expansion->Expression Functional Functional Assays (cAMP, Calcium Flux) Expansion->Functional Cryo Cryopreservation (Master & Working Cell Banks) Expression->Cryo Functional->Cryo Select best clone

Caption: Workflow for generating stable cell lines.

References

Interpreting Off-Target Effects of PHM-27 In Vivo: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for interpreting the potential off-target effects of the peptide hormone PHM-27 during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and what is its primary on-target effect?

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide derived from the same precursor as Vasoactive Intestinal Peptide (VIP), prepro-VIP.[1] It shares significant structural homology with VIP and Peptide Histidine Isoleucine (PHI).[1] The primary, on-target effect of PHM-27 is potent agonism of the human calcitonin receptor (hCTr), with an EC50 of approximately 11 nM.[2] This interaction is known to stimulate adenylate cyclase and increase intracellular cyclic AMP (cAMP) levels.[3] In vivo, a key on-target effect is the enhancement of glucose-induced insulin secretion.

Q2: What are the likely off-target receptors for PHM-27?

Due to its structural similarity to VIP and PHI, PHM-27 is predicted to interact with receptors for these peptides. The primary off-target candidates belong to the secretin receptor family (Class B G-protein coupled receptors).[4][5][6] These include:

  • Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2): These receptors bind both VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with high affinity.[7][8][9] Given the homology, PHM-27 is likely to have some affinity for these receptors.

  • PAC1 Receptor: This receptor shows a preference for PACAP over VIP.[10][11][12] The potential for PHM-27 to bind to PAC1 should be considered.

  • Prolactin-Releasing Peptide Receptor (PRLHR): The related peptide PHI has been shown to stimulate prolactin release, suggesting a potential interaction with the prolactin-releasing peptide receptor.[1][3][13]

  • Corticotropin-Releasing Hormone Receptors (CRHR1 and CRHR2): PHI has also been observed to potentiate the effect of corticotropin-releasing hormone (CRH) on ACTH release, indicating a possible interaction with the CRH receptor family.[2][14][15][16][17]

Q3: What are the potential physiological consequences of these off-target effects?

Activation of these off-target receptors could lead to a range of physiological responses that are independent of PHM-27's on-target calcitonin receptor agonism. These may include:

  • Cardiovascular effects: VIP and PACAP are known vasodilators and can influence heart rate and blood pressure.[13]

  • Gastrointestinal effects: VIP plays a role in smooth muscle relaxation and intestinal secretion.[13]

  • Hormonal changes: Interactions with PRLHR and CRHR could lead to alterations in prolactin and ACTH levels, respectively, potentially impacting lactation, stress responses, and metabolism.[1][14]

  • Immunomodulation: VIP is known to have immunomodulatory effects.[9]

Quantitative Data Summary

The following table summarizes the on-target activity of PHM-27 and its predicted off-target interactions. The off-target binding affinities are hypothetical and should be experimentally determined.

ReceptorEndogenous Ligand(s)Predicted PHM-27 Binding Affinity (Ki/EC50)Potential In Vivo Physiological Consequence of Off-Target Activation
Calcitonin Receptor (hCTr) (On-Target) Calcitonin~11 nM (EC50)[2]Enhanced glucose-induced insulin secretion, potential effects on calcium homeostasis.
VPAC1 Receptor VIP, PACAP50 - 200 nM (Predicted)Vasodilation, bronchodilation, intestinal fluid secretion, immunomodulation.
VPAC2 Receptor VIP, PACAP100 - 500 nM (Predicted)Smooth muscle relaxation, positive chronotropic and inotropic effects on the heart.
PAC1 Receptor PACAP>1000 nM (Predicted)Neuronal signaling, pituitary hormone release.
Prolactin-Releasing Peptide Receptor Prolactin-Releasing PeptideMicromolar range (Predicted)Increased plasma prolactin levels.
Corticotropin-Releasing Hormone Receptor 1 CRH, UrocortinsMicromolar range (Predicted)Potentiation of ACTH release, involvement in stress response.

Experimental Protocols & Methodologies

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of PHM-27 to a panel of potential off-target receptors.

Methodology: Radioligand Competition Binding Assay

  • Cell Culture: Culture cell lines stably expressing the human recombinant receptors of interest (e.g., VPAC1, VPAC2, PAC1, PRLHR, CRHR1).

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • Incubate a fixed concentration of a specific radioligand for the receptor of interest (e.g., [125I]-VIP for VPAC receptors) with the cell membranes.

    • Add increasing concentrations of unlabeled PHM-27 to compete with the radioligand for binding.

    • As a positive control, use the unlabeled endogenous ligand (e.g., VIP).

  • Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (concentration of PHM-27 that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Assessment of Off-Target Effects in a Rodent Model

Objective: To evaluate the physiological consequences of potential off-target PHM-27 activity in vivo.

Methodology: Systemic Administration and Physiological Monitoring

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Administer PHM-27 via intravenous (IV) or subcutaneous (SC) injection at a range of doses. Include a vehicle control group.

  • Physiological Monitoring:

    • Cardiovascular: Monitor heart rate and blood pressure using telemetry or a tail-cuff system at baseline and at various time points post-injection.

    • Hormonal Analysis: Collect blood samples at baseline and at peak expected effect times. Measure plasma levels of prolactin and ACTH using commercially available ELISA kits.

    • Metabolic Parameters: Monitor blood glucose levels at regular intervals.

    • Behavioral Observations: Observe animals for any signs of altered behavior, such as changes in activity or signs of stress.

  • Data Analysis: Compare the physiological parameters between the PHM-27 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing Pathways and Workflows

on_target_pathway PHM27 PHM-27 hCTr Calcitonin Receptor (hCTr) PHM27->hCTr Binds G_protein Gs Protein hCTr->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: On-target signaling pathway of PHM-27 via the calcitonin receptor.

off_target_pathway PHM27 PHM-27 (Off-Target) VPAC1 VPAC1 Receptor PHM27->VPAC1 Binds G_protein Gs Protein VPAC1->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Off-Target Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: Potential off-target signaling of PHM-27 via the VPAC1 receptor.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment receptor_panel Select Potential Off-Target Receptors binding_assay Radioligand Competition Binding Assays receptor_panel->binding_assay determine_affinity Determine Ki/EC50 Values binding_assay->determine_affinity animal_model Select Animal Model (e.g., Rat, Mouse) determine_affinity->animal_model Inform In Vivo Study Design dose_response Dose-Response Study with PHM-27 animal_model->dose_response physiological_monitoring Monitor Physiological Parameters dose_response->physiological_monitoring data_analysis Analyze and Compare with Vehicle Control physiological_monitoring->data_analysis interpretation Interpret Off-Target Effect Profile data_analysis->interpretation Correlate with In Vitro Data

Caption: Experimental workflow for assessing off-target effects of PHM-27.

Troubleshooting Guide

Q: My in vivo study shows a significant drop in blood pressure after PHM-27 administration, which is not expected from its on-target activity. What could be the cause?

A: This is a strong indication of an off-target effect, likely mediated by the activation of VIP receptors (VPAC1 and/or VPAC2), which are known to cause vasodilation.

  • Troubleshooting Steps:

    • Confirm with In Vitro Data: Check your in vitro binding data. Does PHM-27 show affinity for VPAC1 or VPAC2 receptors?

    • Use a Selective Antagonist: In a follow-up in vivo experiment, pre-treat a group of animals with a selective VPAC1 or VPAC2 receptor antagonist before administering PHM-27. If the hypotensive effect is blocked or attenuated, this confirms the involvement of that specific receptor.

    • Dose-Response Analysis: Analyze the dose-response relationship of the hypotensive effect. Is it consistent with the predicted off-target binding affinity?

Q: We observed an unexpected increase in plasma prolactin levels in our animal studies. How do we investigate this?

A: This suggests a potential interaction with the prolactin-releasing peptide receptor (PRLHR), an effect that has been noted with the related peptide PHI.[1][18]

  • Troubleshooting Steps:

    • In Vitro Validation: Perform a receptor binding assay to determine if PHM-27 binds to PRLHR. You can also use a cell-based functional assay to see if PHM-27 can stimulate signaling downstream of this receptor (e.g., calcium mobilization or ERK phosphorylation).

    • Time Course Analysis: Conduct a time-course study to understand the kinetics of the prolactin release after PHM-27 administration.

    • Pituitary Explant Studies: To isolate the effect to the pituitary, you can perform ex vivo studies using pituitary gland explants and measure prolactin secretion in the culture medium after exposure to PHM-27.

Q: Our in vivo results are highly variable between individual animals. What could be causing this?

A: High variability in in vivo peptide studies can arise from several factors.

  • Troubleshooting Steps:

    • Peptide Stability and Formulation: Ensure the peptide is properly solubilized and stable in the vehicle. Peptides can be prone to degradation and aggregation. Consider analyzing the formulation for peptide integrity and concentration.

    • Administration Technique: Inconsistent injection technique (e.g., subcutaneous vs. intraperitoneal) can lead to variable absorption and bioavailability. Ensure all personnel are using a standardized and precise administration protocol.

    • Animal Health and Stress: The physiological status of the animals can significantly impact their response. Ensure animals are healthy, properly acclimated, and handled minimally to reduce stress, which can affect cardiovascular and hormonal baselines.

    • Genetic Background: If using different strains of mice or rats, be aware that receptor expression levels can vary, leading to different sensitivities to on-target and off-target effects.

Q: We don't observe any of the predicted off-target effects in our in vivo model, even at high doses. Does this mean PHM-27 is completely selective?

A: Not necessarily. The absence of an observable effect in one model does not definitively rule out off-target interactions.

  • Considerations:

    • Species Differences: Receptor pharmacology can differ between species. The human receptors used in your in vitro assays may have different affinities for PHM-27 compared to the rodent orthologs in your animal model.

    • Physiological Reserve: The biological system may have compensatory mechanisms that mask the functional consequence of a low-affinity off-target interaction.

    • Endpoint Sensitivity: The physiological parameters you are measuring may not be sensitive enough to detect subtle off-target effects. Consider more sensitive or direct measures of target engagement in specific tissues if possible.

    • Pharmacokinetics: The peptide may be rapidly cleared or may not reach the off-target tissues in sufficient concentrations to elicit a response. A pharmacokinetic study to determine the tissue distribution and half-life of PHM-27 would be informative.

References

Technical Support Center: Optimizing Dosage for PHM-27 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the dosage of PHM-27 for animal models.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with PHM-27.

Issue Potential Cause Troubleshooting Steps
No or low biological response observed after PHM-27 administration. Inadequate Dosage: The administered dose may be too low to elicit a significant biological response.- Consult Dosage Reference Tables: Review the provided tables for dosage ranges of related peptides like Vasoactive Intestinal Peptide (VIP) and other calcitonin receptor agonists to inform dose selection. - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific animal model and experimental endpoint.
Peptide Instability/Degradation: PHM-27, like other peptides, can be susceptible to degradation by proteases in vivo, leading to reduced activity.- Proper Handling and Storage: Ensure PHM-27 is stored at -20°C or lower in a desiccated, airtight container. Avoid repeated freeze-thaw cycles by aliquoting the peptide upon reconstitution. - Use of Protease Inhibitors: Consider co-administration with protease inhibitors, although this should be carefully validated for its impact on the experimental outcome.
Suboptimal Administration Route: The chosen route of administration may not provide adequate bioavailability.- Evaluate Different Routes: Common administration routes for peptides include subcutaneous (SC) and intraperitoneal (IP) injections. The optimal route can vary depending on the desired pharmacokinetic profile. Consider the information in the experimental protocols section.
High variability in response between animals. Inconsistent Peptide Preparation: Variations in the reconstitution and handling of the lyophilized peptide can lead to inconsistent dosing.- Standardized Reconstitution Protocol: Follow a strict, standardized protocol for reconstituting the PHM-27 powder. Ensure complete dissolution and accurate dilution. Refer to the detailed Experimental Protocol for Reconstitution of Lyophilized PHM-27.
Biological Variability: Individual animal differences in metabolism and physiology can contribute to varied responses.- Increase Sample Size: A larger cohort of animals can help to account for biological variability and increase the statistical power of the study. - Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions before PHM-27 administration to minimize stress-related variations.
Signs of toxicity or adverse effects in animals. Excessive Dosage: The administered dose may be too high, leading to off-target effects or toxicity.- Dose De-escalation: If signs of toxicity are observed, reduce the dosage in subsequent experiments. - Monitor Animal Welfare: Closely monitor animals for any signs of distress, such as weight loss, lethargy, or changes in behavior.
Impure Peptide: The PHM-27 preparation may contain impurities that cause adverse reactions.- Verify Peptide Purity: Ensure the PHM-27 used is of high purity (typically >95%), as confirmed by the supplier's certificate of analysis.

Frequently Asked Questions (FAQs)

1. What is a good starting dose for PHM-27 in a mouse or rat model?

As there is limited direct data on PHM-27 dosage in animal models, a good starting point can be extrapolated from studies using the closely related Vasoactive Intestinal Peptide (VIP) and other calcitonin receptor agonists. For VIP, doses in the range of 1-15 µg per mouse have been used in studies of intestinal inflammation[1]. For other calcitonin receptor agonists like KBP-089 and ZP5461, effective doses in rats have been reported in the range of 0.625-40 µg/kg for metabolic studies[2][3][4]. Therefore, a pilot study with PHM-27 could start with a dose range of 1-10 µg/kg and be adjusted based on the observed biological response and animal tolerance.

2. What is the best way to reconstitute and store PHM-27?

For long-term storage, lyophilized PHM-27 should be kept at -20°C or -80°C. To reconstitute, use a sterile, nuclease-free solvent such as sterile water or a buffer appropriate for your in vivo studies. Gently swirl the vial to dissolve the peptide completely; do not vortex, as this can cause aggregation. After reconstitution, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For detailed instructions, please refer to the Experimental Protocol for Reconstitution of Lyophilized PHM-27.

3. What is the expected in vivo stability of PHM-27?

The in vivo stability of PHM-27 has not been extensively reported. However, like other peptides, it is susceptible to degradation by endogenous proteases. The half-life of similar peptides can be short, often in the range of minutes. To enhance stability, formulation strategies or the use of protease inhibitors can be considered, but these modifications should be carefully validated for their effects on the peptide's activity and the overall experimental outcome.

4. Which administration route is recommended for PHM-27?

The most common and convenient routes for peptide administration in rodents are subcutaneous (SC) and intraperitoneal (IP) injections. SC injections generally provide a slower release and more sustained plasma concentration, while IP injections lead to faster absorption. The choice of administration route should be guided by the specific aims of the study and the desired pharmacokinetic profile. For detailed procedures, see the Experimental Protocol for Peptide Administration in Rodents.

5. How does PHM-27 exert its biological effects?

PHM-27 is a potent agonist for the human calcitonin receptor (CTR). Binding of PHM-27 to the CTR, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins to elicit a cellular response.

Quantitative Data Summary

Due to the limited availability of direct in vivo dosage data for PHM-27, this section provides a summary of dosages used for the related peptide VIP and other calcitonin receptor agonists in rodent models. This information can serve as a valuable reference for designing initial dose-finding studies for PHM-27.

Table 1: In Vivo Dosages of Vasoactive Intestinal Peptide (VIP) in Rodent Models

Animal ModelAdministration RouteDosageObserved EffectReference
MouseIntraperitoneal (IP)15 µ g/mouse (daily)Inhibition of experimental colitis[1]
RatIntravenous (IV)300 pmol/kgEnhanced glycogenolysis and hyperglycemia[5]
Rat-1 ng/ml - 20 ng/mlInhibition of insulin-stimulated glucose transport in adipocytes[6]

Table 2: In Vivo Dosages of Other Calcitonin Receptor Agonists in Rat Models

PeptideAnimal ModelAdministration RouteDosage RangeObserved EffectReference
KBP-089High-fat diet-fed ratsSubcutaneous (SC)0.625 - 2.5 µg/kg (daily)Dose-dependent and sustained weight loss[2]
KBP-089High-fat diet-fed ratsSubcutaneous (SC)2.5 - 40 µg/kg~15% vehicle-corrected weight loss[3][4]
ZP5461Chow- and high-fat diet-fed ratsSubcutaneous (SC)0.5 - 3 nmol/kgSuppression of energy intake and body weight gain[7][8][9]

Experimental Protocols

Experimental Protocol for Reconstitution of Lyophilized PHM-27

Materials:

  • Lyophilized PHM-27 vial

  • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized PHM-27 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully open the vial and add the calculated volume of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL). Use a calibrated micropipette for accuracy.

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly to ensure the peptide is completely dissolved. Avoid vigorous shaking or vortexing to prevent peptide aggregation. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Once fully dissolved, aliquot the PHM-27 stock solution into sterile, low-protein binding microcentrifuge tubes in volumes suitable for single experiments. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Refer to the manufacturer's instructions for specific storage recommendations.

Experimental Protocol for Peptide Administration in Rodents

A. Subcutaneous (SC) Injection

Materials:

  • Reconstituted PHM-27 solution at the desired concentration

  • Sterile insulin syringes (28-31 gauge)

  • 70% ethanol wipes

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Gently restrain the mouse or rat. For mice, scruffing the back of the neck is a common method. For rats, they can be held securely against a surface.

  • Site Preparation: Identify the injection site, typically the loose skin over the back between the shoulder blades. While not always necessary, you can wipe the area with a 70% ethanol wipe and allow it to dry.

  • Injection: Pinch the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new site with a fresh needle.

  • Administration: If no blood is aspirated, slowly depress the plunger to inject the PHM-27 solution.

  • Withdrawal: Once the full volume is administered, withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

B. Intraperitoneal (IP) Injection

Materials:

  • Reconstituted PHM-27 solution at the desired concentration

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol wipes

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Restrain the mouse or rat securely, exposing the abdomen. For mice, scruffing and holding the tail is common. For rats, a two-person technique may be preferred where one person restrains the animal.

  • Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection: Tilt the animal's head downwards at a slight angle. Insert the needle, bevel up, at a 10-20 degree angle into the identified quadrant.

  • Aspiration: Gently pull back on the plunger to check for the aspiration of any fluid (e.g., urine or intestinal contents) or blood. If any fluid is aspirated, discard the syringe and prepare a new injection.

  • Administration: If no fluid is aspirated, inject the PHM-27 solution smoothly.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions.

Visualizations

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 CTR Calcitonin Receptor (CTR) (GPCR) PHM27->CTR Binds G_Protein G-Protein CTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Target Proteins PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: PHM-27 signaling pathway via the calcitonin receptor.

Experimental_Workflow start Start: Lyophilized PHM-27 reconstitution Reconstitution (See Protocol) start->reconstitution dose_prep Dose Preparation and Dilution reconstitution->dose_prep administration PHM-27 Administration (SC or IP) dose_prep->administration animal_prep Animal Acclimatization and Preparation animal_prep->administration monitoring Post-administration Monitoring administration->monitoring data_collection Data Collection (e.g., blood glucose, behavior) monitoring->data_collection analysis Data Analysis data_collection->analysis end End: Results Interpretation analysis->end

Caption: General experimental workflow for in vivo studies with PHM-27.

Caption: Troubleshooting logic for addressing a lack of biological response.

References

Technical Support Center: Quantifying Endogenous PHM-27 Levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of endogenous Peptide Histidine Methionine-27 (PHM-27). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of PHM-27 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and why is its quantification challenging?

A1: PHM-27 is a 27-amino acid peptide hormone that is co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor protein, preproVIP.[1][2][3] This shared origin is the primary challenge in accurately quantifying endogenous PHM-27. Due to their significant sequence homology, antibodies raised against PHM-27 often exhibit cross-reactivity with the more abundant VIP, potentially leading to overestimated PHM-27 levels in immunoassays.[4][5]

Q2: Which methods are commonly used to quantify PHM-27?

A2: The most common methods for quantifying peptide hormones like PHM-27 are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method has its own set of advantages and challenges that researchers must consider.

Q3: What are the expected physiological concentrations of PHM-27 in human plasma?

A3: Endogenous PHM-27 levels in healthy individuals are typically low. In patients with certain endocrine tumors, such as VIPomas, plasma concentrations of PHM-27 can be significantly elevated. For a summary of reported values, please refer to the Data Presentation section.

Q4: What is the known signaling pathway for PHM-27?

A4: PHM-27 has been identified as a potent agonist of the human calcitonin receptor (CTR), a G-protein coupled receptor.[6] Activation of the CTR by PHM-27 stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] This signaling cascade is involved in various physiological processes.

Troubleshooting Guides

Immunoassay (RIA & ELISA) Troubleshooting
Problem Potential Cause Recommended Solution
High Background Signal 1. Cross-reactivity with VIP: Due to sequence homology, the antibody may be binding to VIP. 2. Non-specific antibody binding: The antibody may be binding to other proteins or the plate surface. 3. Insufficient washing: Residual reagents can cause a high background.1. Antibody Specificity Check: Test the antibody against a range of VIP concentrations to quantify the percentage of cross-reactivity. If high, consider sourcing a more specific monoclonal antibody. 2. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Test different blocking agents (e.g., BSA, non-fat dry milk). 3. Improve Washing: Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.
Low or No Signal 1. Poor antibody binding: The antibody may have low affinity for PHM-27. 2. Degradation of PHM-27: Peptides are susceptible to degradation by proteases in the sample. 3. Incorrect reagent concentration: Standards, antibodies, or conjugates may be improperly diluted.1. Antibody Titration: Perform a titration of the primary antibody to determine the optimal concentration. 2. Sample Handling: Collect samples in tubes containing protease inhibitors (e.g., aprotinin) and keep them on ice. Store samples at -80°C for long-term stability. 3. Reagent Preparation: Prepare fresh reagents and standards for each assay. Verify all dilution calculations.
High Variability Between Replicates 1. Pipetting inconsistency: Inaccurate or inconsistent pipetting of samples, standards, or reagents. 2. Inconsistent incubation times or temperatures: Variations in incubation conditions across the plate. 3. Edge effects: Evaporation from wells at the edge of the plate.1. Pipetting Technique: Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips before dispensing. 2. Standardize Incubation: Ensure the entire plate is at a uniform temperature during incubation. Use a plate shaker for even mixing. 3. Minimize Evaporation: Use plate sealers during incubation steps. Avoid stacking plates in the incubator.
Mass Spectrometry (LC-MS/MS) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Signal Intensity / Low Sensitivity 1. Inefficient sample extraction: PHM-27 may not be efficiently extracted from the sample matrix. 2. Ion suppression: Co-eluting substances from the sample matrix can interfere with the ionization of PHM-27. 3. Adsorption of PHM-27: The peptide may adsorb to sample tubes, pipette tips, or the LC system.1. Optimize Extraction: Test different solid-phase extraction (SPE) sorbents and elution solvents. Consider immunoaffinity purification using a PHM-27 specific antibody. 2. Improve Chromatographic Separation: Optimize the LC gradient to separate PHM-27 from interfering matrix components. Consider using a microflow or nanoflow LC system to enhance sensitivity. 3. Minimize Adsorption: Use low-binding tubes and pipette tips. Include a small amount of a non-ionic surfactant or organic solvent in the sample diluent.
Inaccurate Quantification 1. Lack of a suitable internal standard: An inappropriate internal standard can lead to inaccurate quantification. 2. Incomplete digestion (if using a bottom-up approach): Inconsistent enzymatic digestion can lead to variable peptide fragments.1. Use a Stable Isotope-Labeled (SIL) Internal Standard: The ideal internal standard is a SIL version of PHM-27, which will have the same chemical and physical properties as the endogenous peptide. 2. Optimize Digestion Protocol: Ensure complete and reproducible digestion by optimizing enzyme-to-protein ratio, digestion time, and temperature.
Co-elution with VIP 1. Similar physicochemical properties: PHM-27 and VIP have similar properties, making chromatographic separation challenging.1. High-Resolution Chromatography: Employ a long analytical column with a shallow gradient to maximize the separation of PHM-27 and VIP. 2. High-Resolution Mass Spectrometry (HRMS): Use a mass spectrometer with high resolving power to distinguish between the precursor and fragment ions of PHM-27 and VIP, even if they co-elute.

Data Presentation

Table 1: Reported Endogenous PHM-27 Concentrations in Human Plasma

Condition Sample Type Number of Subjects (n) Median Concentration (pmol/L) Concentration Range (pmol/L)
Normal Plasma28205 - 60
VIP-Secreting Tumors Plasma121800500 - 6800
Diarrhea (non-endocrine) Plasma234010 - 80

Data adapted from a study on patients with VIP-secreting tumors.

Experimental Protocols

General Protocol for Peptide Extraction from Plasma for Immunoassay
  • Blood Collection: Collect whole blood into chilled EDTA tubes containing a protease inhibitor cocktail (e.g., aprotinin).

  • Centrifugation: Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Plasma Collection: Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Acidification: Before the assay, acidify the plasma with an equal volume of a suitable buffer (e.g., buffer A from a commercial kit) to precipitate larger proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Supernatant for Assay: Use the resulting supernatant for the immunoassay.

General Protocol for Peptide Extraction from Tissue for Mass Spectrometry
  • Tissue Homogenization: Homogenize frozen tissue samples in a pre-cooled lysis buffer containing protease inhibitors. Mechanical disruption using ceramic beads is often employed.[8][9]

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins.[10][11]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the peptides.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator and reconstitute the peptide extract in a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water).[11]

  • Solid-Phase Extraction (SPE): For further purification and concentration, pass the reconstituted sample through an SPE cartridge. Wash the cartridge to remove salts and interfering substances, and then elute the peptides with an appropriate solvent.[10]

Visualizations

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 CTR Calcitonin Receptor (CTR) (GPCR) PHM27->CTR Binds G_protein G-Protein (Gs) CTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Plasma, Tissue) Extraction 2. Peptide Extraction (e.g., Protein Precipitation, SPE) Sample_Collection->Extraction Quantification 3. Quantification Method Extraction->Quantification RIA RIA Quantification->RIA Immunoassay ELISA ELISA Quantification->ELISA Immunoassay LC_MS LC-MS/MS Quantification->LC_MS Mass Spectrometry Data_Acquisition 4. Data Acquisition RIA->Data_Acquisition ELISA->Data_Acquisition LC_MS->Data_Acquisition Data_Analysis 5. Data Analysis (Standard Curve/Peak Integration) Data_Acquisition->Data_Analysis Results 6. Concentration Determination Data_Analysis->Results

References

Technical Support Center: Refinement of PHM-27 Peptide Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of the PHM-27 peptide using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and why is its purity important?

A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide derived from the human prepro-vasoactive intestinal polypeptide.[1][2] It is a potent agonist for the human calcitonin receptor and plays a role in enhancing glucose-induced insulin secretion.[2][3][4] High purity of PHM-27 is crucial for accurate biological assays, ensuring therapeutic efficacy, and minimizing potential off-target effects or immunogenicity caused by impurities.[5]

Q2: What are the common impurities encountered during PHM-27 synthesis and purification?

A2: Common impurities in synthetic peptides like PHM-27 arise from the solid-phase peptide synthesis (SPPS) process and subsequent handling. These can include:

  • Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[6][7]

  • Truncated sequences: Peptides that are shorter than the full-length PHM-27.[6]

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.[6][7]

  • Oxidized peptides: Particularly the methionine residue in PHM-27 is susceptible to oxidation.[7]

  • Aggregates: Formation of non-covalent oligomers of the peptide.[8]

  • By-products: From cleavage and side reactions during synthesis.[6]

Q3: What is the recommended type of HPLC for PHM-27 purification?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like PHM-27.[5][6] This technique separates the peptide from its impurities based on differences in their hydrophobicity.[6] A C18 column is a commonly used stationary phase for this purpose.[6]

Q4: How can I improve the solubility of PHM-27 for HPLC analysis?

A4: PHM-27 is reported to be insoluble in water. To dissolve it for HPLC, it is recommended to use organic solvents or a mixture of organic solvent and water with an ion-pairing agent. Common solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • A mixture of ACN and water (e.g., 60% ACN in water) containing 0.1% trifluoroacetic acid (TFA).

Always filter the sample after dissolution and before injection into the HPLC system to remove any particulate matter.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of PHM-27.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Broadening) 1. Secondary interactions with the stationary phase. 2. Peptide aggregation . 3. Inappropriate mobile phase pH . 4. Column overload .1. Use an ion-pairing agent: Add 0.1% TFA to both mobile phases (A and B) to minimize interactions with residual silanol groups on the silica-based column.[3] 2. Optimize temperature: Increase the column temperature (e.g., to 40-60°C) to reduce aggregation and improve peak shape. 3. Adjust mobile phase pH: Ensure the pH is well below the pKa of acidic residues and above the pKa of basic residues to maintain a consistent charge state. For most peptide separations, a low pH (around 2) using TFA is effective.[9] 4. Reduce sample load: Inject a smaller amount of the peptide to see if peak shape improves.
Low Peptide Recovery 1. Poor solubility in the mobile phase. 2. Peptide aggregation and precipitation on the column. 3. Adsorption to the HPLC system components.1. Modify the mobile phase: Increase the initial percentage of the organic solvent (ACN) in your gradient if the peptide is highly hydrophobic. 2. Use detergents (with caution): For highly aggregation-prone peptides, adding a small amount of a detergent like SDS to the sample preparation can help, but it will require a specific protocol for removal during purification.[10] 3. Passivate the system: If adsorption is suspected, passivating the HPLC system with a strong acid can help.
Co-elution of Impurities 1. Suboptimal gradient slope . 2. Insufficient column resolution . 3. Similar hydrophobicity of the impurity and PHM-27.1. Shallow the gradient: A slower, more gradual increase in the organic solvent concentration around the elution time of PHM-27 can improve the separation of closely eluting impurities.[1] 2. Use a different stationary phase: If a C18 column does not provide adequate resolution, try a C8 or a phenyl-hexyl column. 3. Change the mobile phase modifier: Switching from TFA to formic acid (FA) can alter the selectivity of the separation, though it may affect peak shape.
No Retention (Peptide elutes in the void volume) 1. Highly hydrophilic peptide (less likely for PHM-27 based on its sequence). 2. Inappropriate sample solvent: Injecting the peptide in a solvent much stronger (more organic) than the initial mobile phase. 3. Column phase collapse (for C18 columns with highly aqueous mobile phases).1. Ensure proper sample dissolution: Dissolve the peptide in the initial mobile phase composition or a weaker solvent. 2. Check initial gradient conditions: Start with a low percentage of organic solvent (e.g., 5% ACN). 3. Re-equilibrate the column: If phase collapse is suspected, wash the column with a high concentration of organic solvent (e.g., 100% ACN) and then re-equilibrate with the initial mobile phase for an extended period.

Data Presentation

The following tables provide representative data for the purification of a synthetic peptide similar to PHM-27, illustrating the impact of different HPLC conditions on purity and yield.

Table 1: Effect of Gradient Slope on Peptide Purity and Yield

Gradient Slope (%B/min)Main Peak Retention Time (min)Purity (%)Yield (%)
2.015.292.585
1.022.897.178
0.535.198.972
Conditions: C18 column (4.6 x 250 mm, 5 µm), Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in ACN, Flow Rate: 1.0 mL/min.

Table 2: Comparison of Different C18 Columns for Peptide Purification

ColumnPurity (%)Resolution (Main Peak vs. Closest Impurity)
Column A (Standard C18)96.51.8
Column B (High-Purity Silica C18)98.22.5
Column C (Wide-Pore C18, 300Å)97.82.3
Conditions: Optimized gradient, Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in ACN, Flow Rate: 1.0 mL/min.

Experimental Protocols

Protocol 1: Analytical RP-HPLC of Crude PHM-27

This protocol is for analyzing the crude synthetic PHM-27 to determine its initial purity and the retention time of the target peptide.

  • Sample Preparation:

    • Dissolve the lyophilized crude PHM-27 peptide in a solvent mixture of 50% acetonitrile in water with 0.1% TFA to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC Conditions:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[1][3]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1][3]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1][3]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 5% to 65% B over 30 minutes.

      • 65% to 95% B over 2 minutes.

      • Hold at 95% B for 3 minutes.

      • 95% to 5% B over 1 minute.

      • Re-equilibrate at 5% B for 9 minutes.

Protocol 2: Preparative RP-HPLC for PHM-27 Purification

This protocol is for the purification of the target PHM-27 peptide from the crude mixture.

  • Sample Preparation:

    • Dissolve the crude PHM-27 peptide in a minimal volume of a suitable solvent (e.g., DMSO or 50% ACN/water with 0.1% TFA) to a high concentration (e.g., 10-20 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.[1]

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).[1]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions).[1]

    • Column Temperature: 40°C.

    • Detection: UV at 220 nm.

    • Injection Volume: Dependent on column loading capacity, determined from a loading study.

    • Optimized Gradient: Based on the analytical run, create a shallow gradient around the elution time of PHM-27. For example, if PHM-27 elutes at 40% B in the analytical run:

      • 5% to 30% B over 10 minutes.

      • 30% to 50% B over 40 minutes (shallow gradient for separation).

      • 50% to 95% B over 5 minutes.

      • Hold at 95% B for 5 minutes.

      • 95% to 5% B over 2 minutes.

      • Re-equilibrate at 5% B for 10 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 2-5 mL per fraction) across the main peak corresponding to PHM-27.[1]

    • Analyze the purity of each fraction using the analytical HPLC method (Protocol 1).

    • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

    • Pool the fractions that meet the desired purity level (e.g., >98%).[1]

    • Lyophilize the pooled fractions to obtain the purified PHM-27 peptide as a powder.

Mandatory Visualizations

Signaling Pathway of PHM-27 and Related Peptides

PHM-27 is structurally and functionally related to Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). These peptides exert their effects through a family of G protein-coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1. The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

PHM27_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Signaling PHM27 PHM-27 VPAC1 VPAC1 PHM27->VPAC1 VPAC2 VPAC2 PHM27->VPAC2 VIP VIP VIP->VPAC1 VIP->VPAC2 PACAP PACAP PACAP->VPAC1 PACAP->VPAC2 PAC1 PAC1 PACAP->PAC1 Gs Gαs VPAC1->Gs Gq Gαq VPAC1->Gq VPAC2->Gs PAC1->Gs PAC1->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Ca_PKC->Response

Caption: Signaling pathways of PHM-27 and related peptides.

Experimental Workflow for PHM-27 Purification

The following diagram outlines the logical workflow for the purification and analysis of synthetic PHM-27 peptide.

purification_workflow start Crude Synthetic PHM-27 dissolve Dissolve in appropriate solvent (e.g., 50% ACN/H₂O/0.1% TFA) start->dissolve analytical Analytical RP-HPLC (Scouting Run) dissolve->analytical preparative Preparative RP-HPLC dissolve->preparative Load Sample optimize Optimize Gradient (Shallow gradient around target peak) analytical->optimize Determine tR optimize->preparative collect Fraction Collection preparative->collect analyze_fractions Analyze Fractions (Analytical HPLC & Mass Spectrometry) collect->analyze_fractions pool Pool Pure Fractions (>98% Purity) analyze_fractions->pool Purity Check lyophilize Lyophilization pool->lyophilize final_product Purified PHM-27 (Lyophilized Powder) lyophilize->final_product

Caption: Workflow for the purification of synthetic PHM-27 peptide.

References

Validation & Comparative

A Comparative Analysis of PHM-27 and VIP on Insulin Secretion for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the insulinotropic effects of Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP), supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the effects of PHM-27 and VIP on insulin secretion, tailored for researchers, scientists, and professionals in drug development. Both peptides, originating from the same precursor protein, play a role in glucose homeostasis, yet subtle differences in their interaction with pancreatic beta-cell receptors may influence their therapeutic potential.

Quantitative Data Summary

PeptideReceptorParameterValue (nM)Cell TypeReference
VIP human VPAC1EC50 (cAMP accumulation)0.87CHO cells[1]
human VPAC2EC50 (cAMP accumulation)0.89CHO cells[1]
PHM-27 VPAC ReceptorsBinding AffinityLower than VIP-[2]

Note: The data for PHM-27's direct effect on insulin secretion is less characterized in comparative studies. The lower binding affinity of PHM for VPAC receptors, as noted in the literature, suggests it is likely a less potent secretagogue than VIP.[2]

Signaling Pathways of PHM-27 and VIP in Pancreatic Beta-Cells

Both PHM-27 and VIP are understood to stimulate insulin secretion through the activation of G-protein coupled receptors on pancreatic beta-cells, primarily the VPAC2 receptor. This initiates a cascade of intracellular events culminating in the exocytosis of insulin granules. The process is glucose-dependent, meaning the peptides potentiate insulin secretion in the presence of elevated glucose levels.

The binding of VIP or PHM-27 to the VPAC2 receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). Both PKA and Epac signaling pathways contribute to an increase in intracellular calcium concentrations ([Ca2+]), a critical trigger for the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin.[2][3][4]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM-27 PHM-27 VPAC2 Receptor VPAC2 Receptor PHM-27->VPAC2 Receptor binds VIP VIP VIP->VPAC2 Receptor binds G-protein (Gs) G-protein (Gs) VPAC2 Receptor->G-protein (Gs) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Increase [Ca2+] Increase [Ca2+] PKA->Increase [Ca2+] leads to Epac->Increase [Ca2+] leads to Insulin Exocytosis Insulin Exocytosis Increase [Ca2+]->Insulin Exocytosis triggers

Signaling cascade of PHM-27 and VIP in beta-cells.

Experimental Protocols

To objectively compare the insulinotropic effects of PHM-27 and VIP, a static glucose-stimulated insulin secretion (GSIS) assay using isolated pancreatic islets is a standard and reliable method.

Objective: To determine and compare the dose-dependent effects of PHM-27 and VIP on insulin secretion from isolated pancreatic islets at a stimulatory glucose concentration.

Materials:

  • Pancreatic islets (e.g., isolated from mice or rats)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Low glucose KRB (e.g., 2.8 mM glucose)

  • High glucose KRB (e.g., 16.7 mM glucose)

  • Stock solutions of PHM-27 and VIP in a suitable solvent (e.g., sterile water or DMSO)

  • Insulin ELISA kit

  • Multi-well culture plates (e.g., 24-well plates)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method. Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate. Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal rate of insulin secretion.

  • Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing:

    • Low glucose (2.8 mM) as a negative control.

    • High glucose (16.7 mM) as a positive control.

    • High glucose (16.7 mM) plus varying concentrations of PHM-27 (e.g., 0.1, 1, 10, 100 nM).

    • High glucose (16.7 mM) plus varying concentrations of VIP (e.g., 0.1, 1, 10, 100 nM).

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Sample Collection: At the end of the incubation period, collect the supernatant from each well. The supernatant contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin values to the number of islets per well. Plot the dose-response curves for both PHM-27 and VIP. Calculate the EC50 values to compare the potency of the two peptides. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences.

cluster_prep Preparation cluster_assay GSIS Assay cluster_analysis Analysis A Isolate Pancreatic Islets B Overnight Culture A->B C Pre-incubation in Low Glucose B->C D Stimulation with Test Compounds C->D E 1-hour Incubation at 37°C D->E F Collect Supernatant E->F G Insulin ELISA F->G H Data Analysis & Dose-Response Curves G->H

Workflow for comparing PHM-27 and VIP effects.

Conclusion

References

PHM-27 vs. PACAP-27: A Comparative Analysis of VPAC Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the binding affinities of Peptide Histidine Methionine-27 (PHM-27) and Pituitary Adenylate Cyclase-Activating Polypeptide-27 (PACAP-27) for the Vasoactive Intestinal Peptide (VPAC) receptors, VPAC1 and VPAC2. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.

PHM-27, the human counterpart of peptide histidine isoleucine (PHI), and PACAP-27 are structurally related neuropeptides that, along with Vasoactive Intestinal Peptide (VIP), belong to the secretin/glucagon superfamily.[1] They exert their physiological effects by binding to and activating Class B G-protein coupled receptors (GPCRs), specifically the VPAC1 and VPAC2 receptors.[1] While both peptides exhibit high affinity for these receptors, their binding characteristics show subtle but significant differences.

Quantitative Comparison of Binding Affinities

Experimental data from competitive binding assays provide a quantitative measure of the affinity of PHM-27 and PACAP-27 for VPAC1 and VPAC2 receptors. The half-maximal inhibitory concentration (IC50) is a commonly used metric to represent the concentration of a ligand that is required to inhibit the binding of a radiolabeled ligand by 50%. A lower IC50 value indicates a higher binding affinity.

While direct comparative studies for PHM-27 are limited, data for its closely related precursor, VIP, offers valuable insights. It is important to note that PHM peptides generally exhibit a lower affinity for VPAC1 and VPAC2 receptors compared to VIP.[2]

LigandReceptorCell LineIC50 (nM)
PACAP-27 VPAC1PANC-10.23[3]
VPAC2PANC-14.8[3]
VIP (PHM-27 analog) VPAC1PANC-10.14 - 6[3]
VPAC2PANC-11.00[3]

Table 1: Comparative binding affinities of PACAP-27 and VIP for human VPAC1 and VPAC2 receptors expressed in PANC-1 cells.

Based on this data, PACAP-27 demonstrates a high affinity for both VPAC1 and VPAC2 receptors, with a notably higher affinity for VPAC1. VIP also binds with high affinity to both receptors.

Experimental Protocols

The determination of binding affinities for PHM-27 and PACAP-27 at VPAC receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol adapted from established methodologies.[4]

Competitive Radioligand Binding Assay

Objective: To determine the IC50 values of unlabeled PHM-27 and PACAP-27 by measuring their ability to displace a radiolabeled ligand from VPAC1 and VPAC2 receptors.

Materials:

  • Cell Lines: Human cell lines stably expressing either the VPAC1 or VPAC2 receptor (e.g., PANC-1 cells).

  • Radioligand: 125I-VIP or 125I-PACAP-27.

  • Unlabeled Ligands: PHM-27 and PACAP-27.

  • Binding Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash Buffer: Cold binding buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Multi-well plates.

  • Gamma counter.

Procedure:

  • Cell Preparation: Culture cells expressing the target VPAC receptor to an appropriate density in multi-well plates.

  • Assay Setup:

    • To each well, add a fixed concentration of the radioligand (e.g., 50 pM 125I-VIP for VPAC1 or 50 pM 125I-PACAP-27 for VPAC2).[4]

    • Add increasing concentrations of the unlabeled competitor ligands (PHM-27 or PACAP-27) to different wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand, e.g., 1 µM).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by aspirating the incubation mixture and washing the cells with ice-cold wash buffer.

  • Harvesting: Lyse the cells and filter the contents through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_prep Cell Culture with VPAC Receptors incubation Incubate Cells with Radioligand & Competitors cell_prep->incubation radioligand_prep Prepare Radiolabeled Ligand (e.g., 125I-VIP) radioligand_prep->incubation competitor_prep Prepare Unlabeled Competitors (PHM-27, PACAP-27) competitor_prep->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Gamma Counter) filtration->counting calculation Calculate Specific Binding counting->calculation analysis Determine IC50 Values (Non-linear Regression) calculation->analysis

Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways of VPAC Receptors

Upon binding of an agonist like PHM-27 or PACAP-27, VPAC receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Both VPAC1 and VPAC2 receptors are primarily coupled to the Gαs protein, which activates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of cellular responses.

In addition to the canonical Gαs pathway, VPAC receptors can also couple to other G proteins, such as Gαq/11, leading to the activation of Phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_pathway Signaling Pathways Ligand PHM-27 or PACAP-27 VPACR VPAC Receptor (VPAC1 or VPAC2) Ligand->VPACR Gas Gαs VPACR->Gas Gaq Gαq/11 VPACR->Gaq AC Adenylyl Cyclase Gas->AC activates PLC Phospholipase C Gaq->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Responses PKA->Response leads to IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca_PKC activate Ca_PKC->Response leads to

Signaling pathways activated by VPAC receptors.

References

A Comparative Analysis of PHM-27 and Porcine PHI-27: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the structural and functional characteristics of the human peptide PHM-27 and its porcine counterpart, PHI-27, for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of Peptide Histidine Methionine-27 (PHM-27) and porcine Peptide Histidine Isoleucine-27 (PHI-27), two closely related members of the glucagon-secretin family of peptides. While direct comparative studies under identical experimental conditions are limited, this document synthesizes available data to highlight their key similarities and differences in structure, receptor interaction, and biological activity.

Structural Comparison

PHM-27 is the human ortholog of the porcine-derived PHI-27. Both are 27-amino acid peptides and share a high degree of sequence homology, differing by only two amino acid residues.[1][2] Both peptides are co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor protein, prepro-VIP.[1]

Table 1: Amino Acid Sequence Comparison of PHM-27 and Porcine PHI-27

Position123456789101112131415161718192021222324252627
PHM-27 (Human) HisAlaAspGlyValPheThrSerAspPheSerLys LeuLeuGlyGlnLeuSerAlaLysLysTyrLeuGluSerLeuMet -NH2
Porcine PHI-27 HisAlaAspGlyValPheThrSerAspPheSerArg LeuLeuGlyGlnLeuSerAlaLysLysTyrLeuGluSerLeuIle -NH2

Differences are highlighted in bold.

Functional Comparison: Receptor Binding and Biological Activity

Both PHM-27 and porcine PHI-27 exhibit biological activities characteristic of the VIP/secretin/glucagon family, including the ability to stimulate adenylyl cyclase and interact with VIP receptors.[2] Porcine PHI-27 has been shown to inhibit the binding of VIP to its receptors, suggesting they share common receptor targets.[2] It is also known to stimulate the release of prolactin.[3]

A key finding for PHM-27 is its identification as a potent agonist for the human calcitonin receptor (hCTr), an activity not documented for porcine PHI-27. This suggests a potential divergence in the receptor interaction profiles of the human and porcine peptides.

Table 2: Comparative Biological Activity of PHM-27 and Porcine PHI-27

ParameterPHM-27 (Human)Porcine PHI-27
Receptor Agonism Potent agonist at the human calcitonin receptor (hCTr)Known to interact with VIP receptors
EC50 (hCTr) 11 nMData not available
Adenylyl Cyclase Activation Confirmed to stimulate cAMP production (downstream of hCTr activation)Known to stimulate cyclic AMP production
VIP Receptor Binding Implied due to high homology with PHI-27Inhibits binding of VIP to its receptors
Other Activities -Stimulates prolactin release

Note: The lack of direct comparative studies means that the receptor binding affinities and potencies cannot be directly compared from the available literature.

Signaling Pathways and Experimental Workflow

The primary signaling pathway for both peptides, particularly in the context of VIP receptor interaction, involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The discovery of PHM-27's activity at the hCTr also points to a G-protein coupled receptor (GPCR) signaling cascade.

cluster_membrane Cell Membrane Receptor GPCR (e.g., VIPR, hCTr) G_protein G Protein (Gs) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Peptide PHM-27 or Porcine PHI-27 Peptide->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation Cascade

Figure 1. Generalized signaling pathway for PHM-27 and porcine PHI-27 via Gs-coupled GPCRs.

A typical experimental workflow to compare the biological activity of these two peptides would involve receptor binding assays followed by functional assays to measure downstream signaling.

start Start peptide_prep Prepare PHM-27 and Porcine PHI-27 Solutions start->peptide_prep cell_prep Prepare Cells/Membranes Expressing Target Receptor start->cell_prep binding_assay Competitive Receptor Binding Assay (e.g., with radiolabeled VIP) peptide_prep->binding_assay functional_assay Functional Assay (Adenylyl Cyclase Activity) peptide_prep->functional_assay cell_prep->binding_assay cell_prep->functional_assay determine_ki Determine Ki Values binding_assay->determine_ki comparison Compare Binding Affinities and Potencies determine_ki->comparison determine_ec50 Determine EC50 Values functional_assay->determine_ec50 determine_ec50->comparison end End comparison->end

Figure 2. Experimental workflow for comparing PHM-27 and porcine PHI-27.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize and compare peptides like PHM-27 and porcine PHI-27.

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of PHM-27 and porcine PHI-27 for a specific receptor (e.g., VPAC1 receptor) by measuring their ability to compete with a radiolabeled ligand.

a. Materials:

  • Cell membranes prepared from a cell line stably expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [125I]-VIP).

  • Unlabeled PHM-27 and porcine PHI-27.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

b. Procedure:

  • In a 96-well plate, add increasing concentrations of unlabeled PHM-27 or porcine PHI-27.

  • Add a fixed concentration of the radiolabeled ligand to each well.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled VIP.

  • Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of PHM-27 and porcine PHI-27 to stimulate the production of cAMP in cells expressing the target receptor.

a. Materials:

  • Intact cells or cell membranes expressing the receptor of interest.

  • PHM-27 and porcine PHI-27.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM ATP, a GTP source, and a phosphodiesterase inhibitor like IBMX).

  • [α-³²P]ATP.

  • Lysis buffer.

  • Alumina columns for cAMP separation.

  • Scintillation counter.

b. Procedure:

  • Pre-incubate the cells or membranes with varying concentrations of PHM-27 or porcine PHI-27.

  • Initiate the adenylyl cyclase reaction by adding the assay buffer containing [α-³²P]ATP.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Terminate the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).

  • Lyse the cells and separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

  • Quantify the amount of [³²P]cAMP by scintillation counting.

  • Plot the concentration-response curves and determine the EC50 values for cAMP production for each peptide.

In Vitro Smooth Muscle Relaxation Assay

This protocol assesses the functional effect of PHM-27 and porcine PHI-27 on smooth muscle contractility.

a. Materials:

  • Isolated smooth muscle strips (e.g., from guinea pig trachea or rat colon).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Isotonic force transducer and data acquisition system.

  • A contractile agent (e.g., carbachol or histamine).

  • PHM-27 and porcine PHI-27.

b. Procedure:

  • Mount the smooth muscle strips in the organ baths under a resting tension.

  • Allow the tissues to equilibrate for a period of time.

  • Induce a stable submaximal contraction with the contractile agent.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of PHM-27 or porcine PHI-27 to the bath.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • Construct concentration-response curves and calculate the EC50 for the relaxant effect of each peptide.

Conclusion

PHM-27 and porcine PHI-27 are structurally and functionally similar peptides. The primary known distinction is the potent agonism of PHM-27 at the human calcitonin receptor, a property not yet established for its porcine counterpart. Further direct comparative studies are necessary to fully elucidate the subtle differences in their receptor binding profiles and potencies at shared receptors like those for VIP and PACAP. The experimental protocols provided here offer a framework for conducting such comparative analyses, which will be crucial for understanding their distinct physiological roles and for guiding potential therapeutic applications.

References

PHM-27 vs. Salmon Calcitonin: A Comparative Analysis of Potency at the Human Calcitonin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Peptide Histidine Methionine-27 (PHM-27) and salmon calcitonin (sCT) at the human calcitonin receptor (hCTR). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.

Potency at the Human Calcitonin Receptor (hCTR)

PHM-27, an endogenous peptide, has been identified as a potent agonist at the human calcitonin receptor.[1] In functional assays, PHM-27 demonstrated a potency (EC50) of 11 nM with an efficacy similar to that of human calcitonin.[1]

Salmon calcitonin is a well-established and potent agonist of the hCTR, widely used in research and clinical settings. Studies have shown that sCT and human calcitonin (hCT) are equipotent in short-term stimulations of the hCTR.[2] Specifically, in assays measuring cyclic AMP (cAMP) production, salmon calcitonin exhibited a high potency with an EC50 value in the picomolar range. For β-arrestin recruitment, another important signaling pathway, the potency of salmon calcitonin was in the nanomolar range.

The following table summarizes the reported potency values for PHM-27 and salmon calcitonin at the hCTR. It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical experimental conditions are limited. However, the data provides a strong indication of the relative potencies of these two peptides.

PeptideAssay TypePotency (EC50)Reference
PHM-27 Functional Assay11 nM[1]
Salmon Calcitonin cAMP Production~7.2 pM[2]
Salmon Calcitonin β-arrestin Recruitment~36 nM[2]

Experimental Protocols

The determination of agonist potency at the hCTR typically involves cell-based functional assays that measure the downstream signaling events following receptor activation. A common method is the measurement of intracellular cyclic AMP (cAMP) accumulation.

Protocol: Determination of Agonist-Induced cAMP Accumulation in hCTR-Expressing Cells

1. Cell Culture and Plating:

  • HEK293 cells stably or transiently expressing the human calcitonin receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight at 37°C in a 5% CO2 humidified incubator.

2. Agonist Stimulation:

  • The culture medium is removed, and the cells are washed with serum-free DMEM.
  • Cells are then incubated with serum-free DMEM containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 15-30 minutes at 37°C to prevent cAMP degradation.
  • Varying concentrations of the agonist (PHM-27 or salmon calcitonin) are added to the wells. A vehicle control (e.g., buffer) is also included.
  • The plate is incubated for 30 minutes at 37°C.

3. Cell Lysis and cAMP Measurement:

  • Following incubation, the medium is aspirated, and the cells are lysed using a lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF-based or ELISA-based kits).
  • The intracellular cAMP concentration in the cell lysates is determined according to the manufacturer's instructions.

4. Data Analysis:

  • The raw data (e.g., fluorescence ratio for HTRF) is converted to cAMP concentrations using a standard curve.
  • The cAMP concentrations are then plotted against the logarithm of the agonist concentrations.
  • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways

Activation of the human calcitonin receptor by agonists such as PHM-27 and salmon calcitonin initiates intracellular signaling cascades primarily through the coupling to heterotrimeric G proteins, predominantly the Gs and Gq alpha subunits. Additionally, β-arrestin recruitment plays a crucial role in signal transduction and receptor regulation.

dot

hCTR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol hCTR hCTR Gs Gαs hCTR->Gs Activation Gq Gαq hCTR->Gq Activation beta_arrestin β-arrestin hCTR->beta_arrestin Recruitment beta_gamma Gβγ AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates ERK ERK beta_arrestin->ERK Activates Agonist PHM-27 or Salmon Calcitonin Agonist->hCTR Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture hCTR-expressing cells Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating IBMX_Incubation Pre-incubate with IBMX Cell_Plating->IBMX_Incubation Agonist_Addition Add varying concentrations of agonist IBMX_Incubation->Agonist_Addition Incubation Incubate for 30 minutes Agonist_Addition->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP Cell_Lysis->cAMP_Measurement Data_Analysis Analyze data and determine EC50 cAMP_Measurement->Data_Analysis

References

A Comparative Analysis of PHM-27, VIP, and PACAP Binding to VPAC and PAC1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of three related neuropeptides—Peptide Histidine Methionine-27 (PHM-27), Vasoactive Intestinal Peptide (VIP), and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)—to the VPAC1, VPAC2, and PAC1 receptors. This document summarizes key quantitative binding data, details common experimental protocols for competitive binding studies, and visualizes the primary signaling pathways activated by these ligands.

Data Presentation: Competitive Binding Affinities

The binding affinities of PHM-27, VIP, and PACAP for VPAC1, VPAC2, and PAC1 receptors are critical for understanding their biological specificity and potential as therapeutic agents. The following table summarizes the inhibitory constants (IC50) from competitive binding studies. Lower IC50 values indicate higher binding affinity.

LigandReceptorIC50 (nM)Radioligand UsedCell Line/Tissue
VIP VPAC11.35[¹²⁵I]VIPPANC-1 cells
VPAC21.00[¹²⁵I]PACAP-27PANC-1 cells
PAC1>500[¹²⁵I]PACAP-273T3 cells
PACAP-27 VPAC10.23[¹²⁵I]VIPPANC-1 cells
VPAC24.8[¹²⁵I]PACAP-27PANC-1 cells
PAC12.82[¹²⁵I]PACAP-273T3 cells
PACAP-38 VPAC11.35[¹²⁵I]VIPPANC-1 cells
VPAC21.00[¹²⁵I]PACAP-27PANC-1 cells
PAC10.28[¹²⁵I]PACAP-273T3 cells
PHM-27 VPAC1Lower affinity than VIPNot specifiedNot specified
VPAC2Lower affinity than VIPNot specifiedNot specified
PAC1Not specifiedNot specifiedNot specified

Note: Direct competitive binding data (IC50 or Ki values) for PHM-27 in direct comparison with VIP and PACAP across all three receptors is limited in the reviewed literature. However, it is established that PHM-27, the human homolog of PHI-27, binds to VPAC1 and VPAC2 receptors with a lower affinity than VIP.[1] In a functional assay on Calu-3 cells, 10 nM PHM-27 did not elicit a response, whereas VIP and PACAP-27 were potent activators, suggesting significantly lower affinity or efficacy at the VPAC1 receptor expressed in these cells.

Experimental Protocols

The following section details a standard protocol for a competitive radioligand binding assay, a common method to determine the binding affinities of ligands to their receptors.

Radioligand Competitive Binding Assay

This assay measures the ability of an unlabeled ligand (competitor) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]VIP or [¹²⁵I]PACAP-27). The concentration is typically near the Kd of the radioligand for the receptor.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., PHM-27, VIP, or PACAP).

    • The prepared cell membranes.

  • To determine non-specific binding, a separate set of wells is included containing the radioligand and a high concentration of an unlabeled ligand (e.g., 1 µM of the corresponding unlabeled peptide).

  • Total binding is determined in wells containing only the radioligand and membranes.

3. Incubation:

  • The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C).

4. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

5. Quantification:

  • The radioactivity retained on the filters is measured using a gamma counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The inhibitory constant (Ki) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways

PHM-27, VIP, and PACAP binding to VPAC and PAC1 receptors primarily activates G protein-coupled signaling cascades. The diagrams below illustrate the canonical Gαs/cAMP and Gαq/PLC pathways.

G_alpha_s Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PHM-27 / VIP / PACAP Receptor VPAC1 / VPAC2 / PAC1 Receptor Ligand->Receptor Binding G_protein Gαsβγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: Gαs-cAMP Signaling Pathway.

G_alpha_q Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand PACAP (primarily) Receptor PAC1 Receptor Ligand->Receptor Binding G_protein Gαqβγ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins

Caption: Gαq-PLC Signaling Pathway.

Experimental Workflow

The logical flow of a competitive binding experiment is outlined in the diagram below.

Experimental_Workflow start Start prep Prepare Cell Membranes start->prep setup Set up Assay Plate: - Radioligand - Competitor - Membranes prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Count Radioactivity filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Competitive Binding Assay Workflow.

References

A Functional Head-to-Head: PHM-27 and its Counterparts in the Secretin Peptide Family

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative functional analysis of Peptide Histidine Methionine (PHM-27) and other key members of the secretin family of peptides, including Vasoactive Intestinal Peptide (VIP), Secretin, and Glucagon. This guide provides a detailed examination of their receptor binding affinities, functional potencies, and signaling pathways, supported by experimental data and methodologies.

The secretin family of peptides is a group of structurally related hormones and neuropeptides that play crucial roles in a wide array of physiological processes.[1][2] This guide focuses on a functional comparison of four key members: PHM-27, VIP, Secretin, and Glucagon. PHM-27, the human ortholog of peptide histidine isoleucine (PHI), is of particular interest due to its close relationship with VIP, as they are both derived from the same precursor molecule.[3][4] Understanding the nuanced differences in their functional activities is paramount for the development of targeted therapeutics.

Quantitative Comparison of Receptor Binding and Functional Potency

The biological effects of these peptides are mediated by their interaction with specific G protein-coupled receptors (GPCRs).[2][5] The affinity of a peptide for its receptor (Ki) and its ability to elicit a functional response (EC50) are critical parameters for comparative analysis.

PeptideReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
PHM-27 VPAC1Data not availableSlightly less potent than VIP
VPAC2Data not availableData not available
VIP VPAC1~1.1[6]0.18 - 7.6[7][8]
VPAC2Data not available1.0 - 1.5[7]
Secretin Secretin Receptor1.9 - 3.5[9]0.021 - 0.5[9][10]
Glucagon Glucagon Receptor~70 (binding EC50)[4]4.9 - 13[6]

Signaling Pathways: Beyond Cyclic AMP

The primary signaling pathway for the secretin family of peptides involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12][13] However, evidence suggests the involvement of alternative signaling pathways, including the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[14][15][16]

Canonical cAMP Signaling Pathway

camp_pathway Peptide Secretin Family Peptide (PHM-27, VIP, Secretin, Glucagon) Receptor GPCR (VPAC1/2, Secretin-R, Glucagon-R) Peptide->Receptor Binds G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates plc_pathway Peptide Secretin Family Peptide Receptor GPCR Peptide->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates binding_assay cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membranes Cell Membranes with Receptor Incubation Incubate at RT Membranes->Incubation Radioligand Radiolabeled Peptide (e.g., ¹²⁵I-VIP) Radioligand->Incubation Unlabeled_Peptide Unlabeled Test Peptide (e.g., PHM-27) Unlabeled_Peptide->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/free ligand Counting Gamma Counting Filtration->Counting Measure bound radioactivity Analysis Calculate Ki from IC50 (Cheng-Prusoff equation) Counting->Analysis camp_assay cluster_0 Cell Culture & Stimulation cluster_1 Lysis & Detection cluster_2 Data Analysis Cells Cells Expressing Receptor Stimulation Stimulate with Peptide (varying concentrations) Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection Kit (e.g., HTRF, ELISA) Lysis->Detection Curve_Fitting Dose-Response Curve Detection->Curve_Fitting EC50_Calc Calculate EC50 Curve_Fitting->EC50_Calc

References

A Cross-Species Comparative Analysis of PHM-27/PHI-27 Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Peptide Histidine Methionine (PHM-27) and Peptide Histidine Isoleucine (PHI-27) across various species. PHM-27, the human ortholog, and PHI-27, the porcine ortholog, are 27-amino acid peptides that are co-synthesized with Vasoactive Intestinal Peptide (VIP) and belong to the secretin/glucagon superfamily of peptides.[1] This guide summarizes their interactions with key receptors, the resultant signaling pathways, and the experimental methodologies used to determine their biological activity.

Peptide and Receptor Sequence Comparison

Understanding the species-specific bioactivity of PHM-27/PHI-27 begins with a comparison of their primary structures and the sequences of their target receptors. PHM-27 and PHI-27 exhibit high sequence homology, differing by only two amino acids.[1] Their primary receptors are the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2), which are Class B G-protein coupled receptors (GPCRs).[2] Additionally, PHM-27 has been identified as a potent agonist of the human calcitonin receptor (CTR).[3]

Table 1: Amino Acid Sequence Alignment of PHM-27 and PHI-27

PeptideSequence
Human PHM-27H-A-D-G-V-F-T-S-D-F-S-K -L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-M -NH2
Porcine PHI-27H-A-D-G-V-F-T-S-D-F-S-R -L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-I -NH2

Differences in amino acid residues are highlighted in bold.

Quantitative Bioactivity Data

The bioactivity of PHM-27 and PHI-27 is determined by their binding affinity (Ki) to their receptors and their potency (EC50) in eliciting a downstream cellular response, typically the accumulation of cyclic AMP (cAMP). The following tables summarize the available quantitative data. It is important to note that direct cross-species comparisons are limited by the availability of data from studies using consistent experimental conditions.

Table 2: Receptor Binding Affinity (Ki) of PHM-27/PHI-27

PeptideReceptorSpeciesTissue/Cell LineKi (nM)Reference(s)
PHI-27VIP ReceptorsRatLung Membranes> VIP[4]
PHI-27VIP ReceptorsMouseLung Membranes> VIP[4]
PHI-27VIP ReceptorsGuinea PigLung Membranes> VIP[4]
PHI-27VIP ReceptorsHumanLung Membranes> VIP[4]

Note: A definitive Ki value for PHI-27 was not provided in the cited study; however, its affinity was consistently lower than that of VIP.

Table 3: Functional Potency (EC50) of PHM-27/PHI-27

PeptideReceptorSpeciesAssayEC50 (nM)Reference(s)
PHM-27Calcitonin ReceptorHumancAMP Accumulation11[3][5]
PHI-27VIP ReceptorsRatAdenylate Cyclase Activation> VIP[4]
PHI-27VIP ReceptorsMouseAdenylate Cyclase Activation> VIP[4]
PHI-27VIP ReceptorsGuinea PigAdenylate Cyclase Activation> VIP[4]
PHI-27VIP ReceptorsHumanAdenylate Cyclase Activation> VIP[4]

Note: A definitive EC50 value for PHI-27 was not provided in the cited study; however, its potency in stimulating adenylate cyclase was consistently lower than that of VIP.

Signaling Pathways

The interaction of PHM-27/PHI-27 with VPAC1 and VPAC2 receptors primarily activates the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

PHM27_PHI27_Signaling_Pathway cluster_membrane Cell Membrane Receptor VPAC1 / VPAC2 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Catalysis Ligand PHM-27 / PHI-27 Ligand->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of substrates Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radiolabeled ligand and competitor (PHM-27/PHI-27) A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate IC50 and Ki values D->E cAMP_Assay_Workflow A Seed cells expressing the target receptor in a 96-well plate B Stimulate cells with varying concentrations of PHM-27/PHI-27 A->B C Lyse cells and measure intracellular cAMP levels B->C D Plot dose-response curve and calculate EC50 value C->D

References

A Comparative Guide to the Neuroprotective Roles of PHM-27 and VIP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP). It summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways to support further research and drug development in the field of neuroprotection.

Introduction

Vasoactive Intestinal Peptide (VIP) is a widely studied neuropeptide with well-documented neuroprotective effects against a variety of insults.[1][2] PHM-27, the human form of Peptide Histidine Isoleucine (PHI), is a structurally related peptide that is co-synthesized from the same precursor as VIP.[3][4] While sharing significant sequence homology and acting on similar receptors, the comparative neuroprotective efficacy of PHM-27 remains less characterized than that of VIP. This guide aims to consolidate the existing evidence to validate the neuroprotective role of PHM-27 in comparison to VIP.

Comparative Analysis of Neuroprotective Efficacy

While direct head-to-head studies comprehensively comparing the neuroprotective effects of PHM-27 and VIP across various neuronal injury models are limited, existing research provides valuable insights. A key in vivo study demonstrated that PHI, the rodent equivalent of PHM-27, mimics the neuroprotective effects of VIP with a similar potency in a mouse model of excitotoxic brain lesions.[5] This effect was shown to be mediated through the VPAC2 receptor.[5]

The following tables summarize the available quantitative and qualitative data for PHM-27 and VIP in the context of neuroprotection.

Table 1: Receptor Binding Affinity
PeptideReceptorAffinity (IC50/EC50)SpeciesReference
VIP VPAC1High (nM range)Human/Rodent[6]
VPAC2High (nM range)Human/Rodent[6]
PAC1Low (>100-fold lower than PACAP)Human/Rodent[6]
PHM-27/PHI VPAC1Lower than VIPHuman/Rodent[7]
VPAC2Lower than VIPHuman/Rodent[7]
PAC1---

Note: Specific IC50/EC50 values can vary depending on the cell type and experimental conditions. PHM-27 and PHI are often used interchangeably in research, with PHI being the rodent counterpart to human PHM-27.

Table 2: Summary of Neuroprotective Effects from In Vitro and In Vivo Studies
ParameterPHM-27/PHIVIPSupporting Experimental Data
Neuronal Survival Mimics VIP's effect with similar potency in an in vivo excitotoxicity model.[5]Increases neuronal survival against various toxins including glutamate, oxidative stress, and β-amyloid.[1][2]MTT assay, TUNEL assay, neuronal cell counts.
Anti-Apoptotic Activity Inferred from mimicking VIP's neuroprotective action.Inhibits caspase-3 activity and reduces apoptosis.[1]TUNEL assay, caspase activity assays.
Reduction of Oxidative Stress Potential antioxidant effects suggested by the presence of a histidine residue.[8]Protects against oxidative stress-induced cell death.[2]Measurement of Reactive Oxygen Species (ROS).
Anti-inflammatory Effects Inferred from shared receptors with VIP.Inhibits the production of pro-inflammatory mediators from microglia.[1]Cytokine assays (e.g., ELISA for TNF-α, IL-1β).

Signaling Pathways in Neuroprotection

Both PHM-27 and VIP exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors.[3] Activation of these receptors triggers downstream signaling cascades that are crucial for their neuroprotective actions. The primary signaling pathways involved are the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phospholipase C/protein kinase C (PLC/PKC) pathway.[9]

Signaling Pathway Diagram

PHM27_VIP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cAMP cAMP/PKA Pathway cluster_PLC PLC/PKC Pathway VPAC2 VPAC2 Receptor AC Adenylyl Cyclase VPAC2->AC Gs PLC Phospholipase C VPAC2->PLC Gq PHM27 PHM-27 PHM27->VPAC2 VIP VIP VIP->VPAC2 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuroprotection Neuroprotection (↓Apoptosis, ↓Oxidative Stress) PKA->Neuroprotection IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->Neuroprotection

Caption: Signaling pathways activated by PHM-27 and VIP leading to neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neuroprotective effects of PHM-27 and VIP.

Neuronal Viability Assay (MTT Assay)

Objective: To quantify the metabolic activity of neuronal cells as an indicator of cell viability following treatment with PHM-27 or VIP and exposure to a neurotoxin.

Protocol:

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a suitable density and culture for 24-48 hours.

  • Treatment: Pre-treat the cells with various concentrations of PHM-27 or VIP for 1-2 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., glutamate, H₂O₂, or MPP+) to the wells, with and without the peptides, and incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the control (untreated, non-toxin exposed) cells.

Apoptosis Detection (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in neuronal cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat neuronal cells on coverslips as described in the MTT assay protocol.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdU-Red), for 1 hour at 37°C in a humidified chamber.

  • Staining: If using an indirect method, follow with the appropriate antibody incubation. Counterstain with a nuclear stain like DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (DAPI-positive).

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS in neurons.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described previously.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm for DCF).

  • Analysis: Normalize the fluorescence intensity to the number of cells and express the results as a fold change relative to the control group.

Experimental Workflow Diagram

Experimental_Workflow start Start: Primary Neuronal Culture treatment Treatment with PHM-27 or VIP start->treatment toxin Induction of Neurotoxicity treatment->toxin mtt MTT Assay (Neuronal Viability) toxin->mtt tunel TUNEL Assay (Apoptosis) toxin->tunel ros ROS Assay (Oxidative Stress) toxin->ros analysis Data Analysis & Comparison mtt->analysis tunel->analysis ros->analysis

References

Differential Receptor Activation by PHM-27 and PACAP Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the differential receptor activation profiles of Peptide Histidine Methionine-27 (PHM-27) and the two isoforms of Pituitary Adenylate Cyclase-Activating Polypeptide, PACAP-27 and PACAP-38. These peptides belong to the vasoactive intestinal polypeptide (VIP)/secretin/glucagon superfamily and exert their effects through a common set of G protein-coupled receptors (GPCRs): the PACAP type I receptor (PAC1) and the VIP/PACAP receptors type 1 (VPAC1) and type 2 (VPAC2). Understanding the nuances of their interactions with these receptors is crucial for the development of selective therapeutic agents.

Ligand-Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a primary determinant of its biological activity. The following table summarizes the reported binding affinities (IC50, Kd, or Ki) of PHM-27, PACAP-27, and PACAP-38 for the PAC1, VPAC1, and VPAC2 receptors. PACAP isoforms generally exhibit high affinity for all three receptors, with a notable preference for the PAC1 receptor.[1][2][3] PHM-27, structurally similar to VIP, demonstrates a higher affinity for VPAC receptors.

LigandReceptorBinding Affinity (nM)Cell Type/Assay ConditionReference
PACAP-38 PAC1IC50: 0.28NIH 3T3 cells[4]
VPAC1IC50: 1.35PANC-1 cells[4]
VPAC2IC50: 1.00PANC-1 cells[4]
PACAP-27 PAC1IC50: 2.82NIH 3T3 cells[4]
Kd: 0.3 (PACAP-A receptor)AR 4-2J cell membranes[5]
VPAC1IC50: 0.23PANC-1 cells[4]
VPAC2---
PHM-27 VPAC1---
VPAC2---
PAC1---

Functional Potency in Signaling Pathways

The activation of PAC1, VPAC1, and VPAC2 receptors by these peptides primarily initiates the Gαs-adenylyl cyclase-cAMP signaling cascade.[6][7] Additionally, PAC1 receptor activation can lead to Gαq-phospholipase C (PLC) activation, resulting in inositol phosphate (IP) accumulation and intracellular calcium mobilization.[7][8] The differential potency of these ligands in activating these pathways highlights the phenomenon of biased agonism, which is particularly evident with different splice variants of the PAC1 receptor.[6][9]

Cyclic AMP (cAMP) Accumulation

The following table summarizes the potencies (EC50) of PHM-27, PACAP-27, and PACAP-38 in stimulating cAMP production. PACAP-27 and PACAP-38 are potent agonists at all three receptors, with particularly high potency at the PAC1 receptor.[7] PHM-27 shows significant potency at the VPAC1 receptor.

LigandReceptorEC50 for cAMP Accumulation (nM)Cell TypeReference
PACAP-38 hPAC1n0.1 - 0.4Transfected Cos7 cells[9]
hVPAC1Equipotent with PACAP-27 and VIPTransfected Cos7 cells[10]
PACAP-27 hPAC1n0.1 - 0.4Transfected Cos7 cells[9]
0.31 ± 0.04NS-1 cells[7]
hVPAC1Equipotent with PACAP-38 and VIPTransfected Cos7 cells[10]
PHM-27 hVPAC1Significantly less potent than PACAP isoforms and VIPTransfected Cos7 cells[10]
Intracellular Calcium Mobilization

PACAP-27 and PACAP-38 are known to induce intracellular calcium mobilization, primarily through the PAC1 receptor.[8][11] This effect is often linked to the activation of phospholipase C. There is evidence that PACAP-38 is more potent in stimulating this pathway compared to PACAP-27 at certain PAC1 receptor splice variants.[9]

LigandReceptorEC50 for Calcium Mobilization (nM)Cell TypeReference
PACAP-38 PAC115 (for PLC stimulation)Transfected cells[9]
PACAP-27 PAC1Induces calcium mobilizationCerebellar granule cells[8]

Note: Quantitative, directly comparable EC50 values for calcium mobilization for all three ligands across all relevant receptors are not extensively documented in a single study.

Signaling Pathways and Experimental Workflows

The differential activation of signaling pathways by PHM-27 and PACAP isoforms can be visualized through the following diagrams.

G cluster_ligands Ligands cluster_receptors Receptors cluster_gs Gαs Pathway cluster_gq Gαq Pathway PHM27 PHM-27 VPAC1 VPAC1 PHM27->VPAC1 High Affinity PACAP27 PACAP-27 PACAP27->VPAC1 VPAC2 VPAC2 PACAP27->VPAC2 PAC1 PAC1 PACAP27->PAC1 High Affinity PACAP38 PACAP-38 PACAP38->VPAC1 PACAP38->VPAC2 PACAP38->PAC1 High Affinity Gs Gαs VPAC1->Gs VPAC2->Gs PAC1->Gs Gq Gαq PAC1->Gq Biased Agonism AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca [Ca²⁺]i IP3->Ca

Caption: Signaling pathways activated by PHM-27 and PACAP isoforms.

G cluster_workflow Experimental Workflow: Receptor Activation Assays cluster_binding Binding Assay cluster_cAMP cAMP Assay cluster_calcium Calcium Assay A 1. Cell Culture (Expressing target receptor) C1 3a. Incubation with Radiolabeled Ligand & Competitor A->C1 C2 3b. Ligand Stimulation A->C2 C3 3c. Loading with Ca²⁺ Indicator Dye A->C3 B 2. Ligand Preparation (PHM-27, PACAP-27, PACAP-38) B->C1 B->C2 D3 4c. Ligand Stimulation B->D3 D1 4a. Separation of Bound/Free Ligand C1->D1 E1 5a. Quantification of Radioactivity D1->E1 F1 6a. Data Analysis (Kd, Ki) E1->F1 D2 4b. Cell Lysis C2->D2 E2 5b. cAMP Quantification (e.g., HTRF, AlphaScreen) D2->E2 F2 6b. Data Analysis (EC50) E2->F2 C3->D3 E3 5c. Fluorescence Measurement D3->E3 F3 6c. Data Analysis (EC50) E3->F3

Caption: General experimental workflow for receptor activation assays.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd or Ki) of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells or cell membranes expressing the receptor of interest (PAC1, VPAC1, or VPAC2).

  • Radiolabeled ligand (e.g., [¹²⁵I]PACAP-27 or [¹²⁵I]VIP).

  • Unlabeled competitor ligands (PHM-27, PACAP-27, PACAP-38).

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor ligands to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate the production of intracellular cyclic AMP.

Materials:

  • Cells expressing the receptor of interest.

  • Ligands (PHM-27, PACAP-27, PACAP-38).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding: Seed the cells into a 96- or 384-well plate and culture overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Ligand Stimulation: Add varying concentrations of the test ligands to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Add the detection reagents from the kit to the cell lysates. These kits typically work on a competitive immunoassay principle.

  • Signal Measurement: After an appropriate incubation period, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration.

Materials:

  • Cells expressing the receptor of interest (primarily PAC1).

  • Ligands (PHM-27, PACAP-27, PACAP-38).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • A fluorescence plate reader with an injection system or a flow cytometer.

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Ligand Injection and Measurement: Inject varying concentrations of the test ligands into the wells while continuously measuring the fluorescence intensity over time. The binding of calcium to the dye results in an increase in fluorescence.

  • Data Analysis: The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is plotted against the log concentration of the ligand. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

A Comparative Guide to the Signaling Pathways of PHM-27 and Calcitonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the intracellular signaling pathways activated by the peptide hormones PHM-27 and calcitonin. Both peptides exert their effects through the calcitonin receptor (CTR), a class B G protein-coupled receptor (GPCR), initiating cascades that modulate key cellular processes. This document synthesizes available experimental data to offer an objective comparison of their signaling mechanisms, complete with detailed experimental protocols and visual representations of the pathways involved.

Executive Summary

PHM-27 is a potent agonist at the human calcitonin receptor (hCTR), exhibiting similar efficacy to human calcitonin.[1] The primary signaling pathway for both ligands involves the activation of Gαs proteins, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, the calcitonin receptor is known to couple to Gαq proteins, initiating the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC). While direct comparative data for PHM-27 on the PLC pathway is limited, its agonism at the CTR suggests a similar mechanism of action to calcitonin.

Comparative Signaling Overview

FeaturePHM-27Calcitonin
Receptor Human Calcitonin Receptor (hCTR)Calcitonin Receptor (CTR)
Primary G Protein Coupling GαsGαs
Secondary G Protein Coupling Gαq (Inferred)Gαq
Primary Second Messenger Cyclic AMP (cAMP)Cyclic AMP (cAMP)
Secondary Second Messengers Inositol trisphosphate (IP3), Diacylglycerol (DAG), Intracellular Calcium ([Ca2+]i) (Inferred)Inositol trisphosphate (IP3), Diacylglycerol (DAG), Intracellular Calcium ([Ca2+]i)
Downstream Kinases Protein Kinase A (PKA)Protein Kinase A (PKA), Protein Kinase C (PKC)

Quantitative Comparison of Receptor Activation

The following table summarizes the available quantitative data for the activation of the calcitonin receptor by PHM-27 and calcitonin. It is important to note that the data for PHM-27 and calcitonin are from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterPHM-27CalcitoninSource
Potency (EC50) for cAMP Production 11 nMVaries (pM to low nM range)[1]
Receptor Binding Competitively inhibits [125I]-calcitonin bindingBinds with high affinity[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling cascades initiated by the binding of PHM-27 and calcitonin to the calcitonin receptor.

PHM27_Calcitonin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PHM27 PHM-27 CTR Calcitonin Receptor (CTR) PHM27->CTR Binds Calcitonin Calcitonin Calcitonin->CTR Binds Gas Gαs CTR->Gas Activates Gaq Gαq CTR->Gaq Activates AC Adenylyl Cyclase Gas->AC Stimulates PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Generates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse1 Cellular Response PKA->CellularResponse1 Phosphorylates Targets Ca2 [Ca2+]i IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates CellularResponse2 Cellular Response PKC->CellularResponse2 Phosphorylates Targets

Figure 1: Overview of PHM-27 and Calcitonin Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the signaling of PHM-27 and calcitonin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of PHM-27 and calcitonin to the calcitonin receptor.

Workflow Diagram:

Binding_Assay_Workflow A Prepare cell membranes expressing CTR B Incubate membranes with [125I]-Calcitonin (radioligand) and varying concentrations of unlabeled ligand (PHM-27 or Calcitonin) A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using a gamma counter C->D E Perform data analysis to determine IC50 and Ki values D->E

Figure 2: Workflow for Radioligand Binding Assay

Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human calcitonin receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of [125I]-Calcitonin (e.g., 50 pM).[2]

    • Add increasing concentrations of unlabeled competitor ligand (PHM-27 or calcitonin).

    • To determine non-specific binding, add a high concentration of unlabeled calcitonin (e.g., 1 µM).

    • Add the cell membrane preparation to each well.

    • Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in buffer, using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding as a function of the log of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the production of cAMP in response to receptor activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Workflow Diagram:

cAMP_Assay_Workflow A Seed CTR-expressing cells in a 96-well plate B Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) A->B C Stimulate cells with varying concentrations of PHM-27 or Calcitonin B->C D Lyse cells and add HTRF reagents (Eu-cryptate labeled anti-cAMP Ab and d2-labeled cAMP) C->D E Incubate to allow for competitive binding D->E F Measure TR-FRET signal on a plate reader E->F G Calculate cAMP concentration and determine EC50 values F->G

Figure 3: Workflow for HTRF cAMP Assay

Protocol:

  • Cell Preparation:

    • Seed cells expressing the calcitonin receptor into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer, typically containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

    • Add varying concentrations of PHM-27 or calcitonin to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents according to the manufacturer's instructions. These reagents typically consist of a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[3]

    • In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. Cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

    • Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Data Analysis:

    • Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation, typically using a fluorescent calcium indicator like Fluo-4 AM.[4][5]

Workflow Diagram:

Calcium_Assay_Workflow A Seed CTR-expressing cells in a black-walled, clear-bottom 96-well plate B Load cells with Fluo-4 AM calcium indicator dye A->B C Wash cells to remove extracellular dye B->C D Measure baseline fluorescence on a plate reader with an injector system C->D E Inject varying concentrations of PHM-27 or Calcitonin and monitor fluorescence change over time D->E F Calculate the peak fluorescence response and determine EC50 values E->F

Figure 4: Workflow for Calcium Mobilization Assay

Protocol:

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the calcitonin receptor into a black-walled, clear-bottom 96-well plate and culture overnight.

    • Aspirate the culture medium and load the cells with a Fluo-4 AM solution in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.[4][5] Probenecid can be included to inhibit dye extrusion.

    • Wash the cells to remove excess extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence (excitation ~490 nm, emission ~525 nm).

    • Inject varying concentrations of PHM-27 or calcitonin into the wells while continuously recording the fluorescence signal over time.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response relative to the baseline.

    • Plot the peak response as a function of the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Downstream Kinase Activation Assays (PKA and PKC)

The activation of PKA and PKC can be assessed by measuring the phosphorylation of their downstream substrates using Western blotting with phospho-specific antibodies.

Workflow Diagram:

Kinase_Assay_Workflow A Culture and starve CTR-expressing cells B Stimulate cells with PHM-27 or Calcitonin for various time points A->B C Lyse cells in buffer containing protease and phosphatase inhibitors B->C D Separate proteins by SDS-PAGE and transfer to a membrane C->D E Probe membrane with primary antibodies against phospho-PKA substrates (e.g., p-CREB) or phospho-PKC substrates D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence and image the blot F->G H Quantify band intensity and normalize to total protein or a loading control G->H

Figure 5: Workflow for Western Blot Analysis of Kinase Activation

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells expressing the calcitonin receptor to near confluence.

    • Serum-starve the cells for several hours to reduce basal kinase activity.

    • Treat the cells with PHM-27 or calcitonin at a specific concentration for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB) or a pan-phospho-PKC substrate antibody.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a loading control protein (e.g., GAPDH or β-actin).

    • Normalize the phospho-protein signal to the total protein or loading control signal.

Conclusion

PHM-27 and calcitonin activate the calcitonin receptor to initiate intracellular signaling cascades. The primary and most well-documented pathway for both is the Gαs-mediated activation of adenylyl cyclase and subsequent cAMP production. The calcitonin receptor also couples to Gαq, leading to PLC activation and an increase in intracellular calcium. While PHM-27 has been confirmed as a potent agonist for the cAMP pathway, further studies are needed to provide a direct quantitative comparison of its effects on the calcium signaling pathway relative to calcitonin. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be valuable for researchers in the field and for the development of novel therapeutics targeting the calcitonin receptor.

References

A Head-to-Head Comparison of PHM-27 and VIP on Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the smooth muscle relaxant effects of Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP). Both PHM-27 and VIP are closely related neuropeptides derived from the same precursor protein, prepro-VIP, and are known to play significant roles in regulating smooth muscle tone throughout the body.[1][2] This document summarizes key experimental findings, details relevant methodologies, and illustrates the signaling pathways involved to offer an objective performance comparison for research and drug development applications.

Quantitative Analysis of Relaxant Potency

The relaxant effects of PHM-27 and VIP have been evaluated in various smooth muscle tissues. While both peptides demonstrate the ability to induce relaxation, studies consistently indicate that VIP is the more potent of the two. The following table summarizes the available quantitative data on the potency of VIP and its non-human equivalent, Peptide Histidine Isoleucine (PHI), which shares high sequence homology with PHM-27.

PeptideTissueSpeciesPotency (EC50/ED50/IC50)Reference
VIP Splenic ArteryDog9.9 ± 3.7 pmol (ED50)[3]
PHI Splenic ArteryDog830 ± 141 pmol (ED50)[3]
VIP Pulmonary ArteryHuman3.4 ± 0.4 x 10⁻⁹ M (EC50)
PHI Pulmonary ArteryHumanSignificantly less effective than VIP
VIP TracheaGuinea Pig72 nM (IC50)[4]
VIP Stomach (Antrum)Human0.53 ± 0.17 nmol/L (ED50)[5]
VIP Stomach (Fundus)Human3.4 ± 1.4 nmol/L (ED50)[5]

A study on the human female reproductive tract found that both PHM and VIP inhibited smooth muscle activity in a dose-dependent manner.[2] When administered together, they exhibited an additive effect with the same efficacy as VIP alone, suggesting they act through a common receptor.[2]

Experimental Protocols

The evaluation of smooth muscle relaxation is typically conducted using isolated organ bath experiments. The following is a generalized protocol for comparing the effects of PHM-27 and VIP.

Isolated Smooth Muscle Tissue Preparation and Mounting
  • Tissue Dissection: Smooth muscle tissues, such as trachea, intestine, or blood vessels, are carefully dissected from the animal model (e.g., guinea pig, rat) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Tissue Preparation: The tissue is prepared into strips or rings of appropriate dimensions. For tracheal studies, cartilage rings are often used.

  • Mounting: The tissue preparations are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh buffer.

Induction of Contraction and Measurement of Relaxation
  • Pre-contraction: A contractile agent is added to the organ bath to induce a stable, submaximal contraction. Common contractile agents include carbachol, methacholine, histamine, or high potassium chloride solution.[4][6]

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the relaxant peptide (PHM-27 or VIP) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation is recorded as a percentage decrease from the pre-contracted tension.

  • Data Analysis: The concentration-response data are plotted, and the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated to determine the potency of each peptide. The maximal relaxation (Emax) is also determined to assess efficacy.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis dissect Dissect Smooth Muscle Tissue prepare Prepare Tissue Strips/Rings dissect->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate Under Tension mount->equilibrate precontract Induce Submaximal Contraction equilibrate->precontract Start Experiment add_peptide Add Cumulative Concentrations of PHM-27 or VIP precontract->add_peptide record Record Relaxation add_peptide->record plot Plot Concentration-Response Curve record->plot Analyze Data calculate Calculate EC50/IC50 and Emax plot->calculate

Fig. 1: Experimental workflow for smooth muscle relaxation assay.

Signaling Pathways

Both PHM-27 and VIP exert their relaxant effects on smooth muscle cells primarily through the activation of G-protein coupled receptors, specifically the VPAC₂ receptor. This initiates a downstream signaling cascade that leads to a decrease in intracellular calcium and ultimately, muscle relaxation.[7]

The binding of PHM-27 or VIP to the VPAC₂ receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase.[8] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to:

  • Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and initiating contraction.

  • Activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin, promoting relaxation.

  • Sequestration of intracellular calcium into the sarcoplasmic reticulum.

  • Opening of potassium channels, leading to hyperpolarization of the cell membrane, which further reduces calcium influx.

In some tissues, the signaling pathway for VIP-induced relaxation may also involve the production of nitric oxide (NO).[8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide PHM-27 or VIP receptor VPAC2 Receptor peptide->receptor gs Gs Protein receptor->gs ac Adenylyl Cyclase atp ATP gs->ac camp cAMP atp->camp converts pka Protein Kinase A (PKA) camp->pka activates mlck_i Inhibition of MLCK pka->mlck_i mlcp_a Activation of MLCP pka->mlcp_a ca_seq Ca2+ Sequestration pka->ca_seq k_channel K+ Channel Opening pka->k_channel relaxation Smooth Muscle Relaxation mlck_i->relaxation mlcp_a->relaxation ca_seq->relaxation k_channel->relaxation

Fig. 2: Signaling pathway for PHM-27 and VIP-induced smooth muscle relaxation.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of PHM-27 (human): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

PHM-27 is a 27-amino acid peptide that acts as a potent agonist of the human calcitonin receptor, influencing physiological processes such as glucose-induced insulin secretion.[1][2] Due to its biological activity, all handling and disposal procedures must be approached with a thorough risk assessment and adherence to institutional and regulatory guidelines.

Immediate Safety and Handling Considerations

Before beginning any procedure that involves PHM-27, a comprehensive risk assessment should be conducted to identify potential hazards.[3] All research peptides should be treated as "Research Use Only" (RUO) materials and handled with appropriate containment measures.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling PHM-27, including during disposal procedures.[3][4]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical-resistant, providing full coverage.
Hand Protection Nitrile GlovesChemical-resistant; should be changed between samples.
Body Protection Lab CoatFull coverage to protect skin and clothing.
Foot Protection Closed-toe ShoesNon-permeable footwear.
Respiratory Fume HoodFor handling powders and preparing solutions.
Waste Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of PHM-27 waste.

PHM27_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: PHM-27 Waste Generated risk_assessment Conduct Risk Assessment (Biological & Chemical Hazards) start->risk_assessment consult_ehs Consult Institutional EHS for Specific Guidance risk_assessment->consult_ehs waste_type Determine Waste Type consult_ehs->waste_type solid_waste Solid Waste (e.g., contaminated vials, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Chemical Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps incineration Dispose via Licensed Hazardous Waste Contractor (Incineration) collect_solid->incineration collect_liquid->incineration collect_sharps->incineration end End: Disposal Complete incineration->end

Caption: Logical workflow for the disposal of PHM-27 waste.

Experimental Protocol: Inactivation and Disposal of Liquid PHM-27 Waste

Specific experimental protocols for the deactivation of PHM-27 are not publicly available. Therefore, a conservative approach based on general peptide inactivation is recommended. The primary method for the disposal of peptide-based compounds is through a licensed facility that can perform controlled incineration.[5] For small liquid waste volumes generated in the lab, a chemical inactivation step prior to collection can be considered, following consultation and approval from your institution's Environmental Health and Safety (EHS) office.

Objective: To chemically degrade PHM-27 in solution to reduce its biological activity before collection for final disposal.

Materials:

  • PHM-27 liquid waste

  • 10% Sodium hypochlorite solution (bleach) or 1 M Sodium hydroxide (NaOH)

  • Appropriate PPE (see table above)

  • Chemical fume hood

  • Labeled hazardous waste container

Procedure:

  • Work in a Ventilated Area: Perform all steps within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Segregate Waste: Collect all aqueous solutions containing PHM-27 in a dedicated, clearly labeled, and compatible waste container.[4]

  • Inactivation (choose one method after EHS consultation):

    • Method A: Oxidation with Bleach: While stirring the peptide waste solution, slowly add a 10% sodium hypochlorite solution to achieve a final concentration of at least 10% bleach in the waste solution. Allow the mixture to react for a minimum of 30 minutes to ensure peptide degradation.

    • Method B: Alkaline Hydrolysis: Slowly add 1 M NaOH to the peptide waste solution until the pH is >12. Maintain this alkaline condition for at least 30 minutes to hydrolyze the peptide bonds.

  • Neutralization (if necessary): If required by your institution's waste management policies, neutralize the pH of the inactivated solution before collection.

  • Containerize for Disposal: Transfer the treated solution to a properly labeled hazardous chemical waste container. The label should include the chemical name ("Inactivated PHM-27 solution"), concentration, and any associated hazards.[4]

  • Final Disposal: Store the sealed waste container in a designated hazardous waste storage area until it is collected by a licensed hazardous waste disposal service for incineration.[5][6]

Disposal of Solid and Sharps Waste

  • Solid Waste: All solid materials contaminated with PHM-27, such as empty vials, pipette tips, and gloves, should be collected in a designated hazardous waste container.[4] This container must be clearly labeled as hazardous chemical waste.[4]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a puncture-resistant sharps container.[4] This container should also be labeled as hazardous chemical waste.

Both solid and sharps waste containing PHM-27 should be ultimately disposed of via incineration through a certified waste management provider.[6]

Disclaimer: The information provided is for guidance on research materials only and is based on general laboratory safety principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[5]

References

Personal protective equipment for handling PHM-27 (human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling PHM-27 (human), a potent calcitonin agonist and endogenous analog of human Vasoactive Intestinal Peptide (VIP). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this peptide hormone for research applications.

Personal Protective Equipment (PPE) and Engineering Controls

When handling PHM-27, especially in its lyophilized powder form, a comprehensive approach to personal protection and engineering controls is mandatory to prevent inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes or airborne powder.
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Dust Mask or RespiratorNIOSH approved (e.g., N95)Recommended when handling the lyophilized powder to prevent inhalation.

Engineering Controls:

Control TypeDescription
Ventilation Work in a well-ventilated area. A chemical fume hood is recommended when handling the powder form to minimize inhalation risk.
Safety Equipment An eyewash station and safety shower should be readily accessible in the laboratory.

Operational Plan: From Receipt to Disposal

A systematic approach to handling PHM-27 from the moment it arrives in the laboratory to its final disposal is crucial for safety and experimental success.

Storage of Lyophilized PHM-27

Proper storage is essential to maintain the stability and biological activity of the peptide.

ConditionTemperatureDurationAdditional Notes
Long-term -20°CUp to 12 months[1]Store in a desiccator to protect from moisture. Keep away from light.
Short-term 4°CFor immediate useAvoid repeated temperature fluctuations.
Experimental Protocol: Reconstitution of Lyophilized PHM-27

The following step-by-step protocol should be followed for the reconstitution of lyophilized PHM-27. This procedure is designed to ensure the peptide is correctly solubilized while minimizing contamination and degradation.

Materials:

  • Vial of lyophilized PHM-27

  • Sterile, high-purity water or a suitable buffer (e.g., bacteriostatic water)

  • Sterile syringes and needles or pipette with sterile tips

  • Alcohol wipes

  • Vortex mixer (optional, for gentle mixing)

  • Centrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized PHM-27 to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[1]

  • Sterilization: Wipe the rubber septum of the vial with an alcohol wipe.

  • Solvent Addition: Using a sterile syringe or pipette, slowly add the desired volume of the appropriate sterile solvent to the vial. Aim the stream of the solvent down the side of the vial to gently wet the powder.

  • Dissolution: Gently swirl the vial or use a vortex on a low setting to mix. Avoid vigorous shaking, as this can cause the peptide to denature. Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use sterile vials.

  • Storage of Reconstituted PHM-27: Store the aliquots at -20°C for long-term use. For short-term storage, they can be kept at 4°C for a few days.

Disposal Plan

All materials that have come into contact with PHM-27, including empty vials, used pipette tips, and gloves, should be considered chemical waste.

Waste TypeDisposal Procedure
Contaminated Sharps Dispose of in a designated sharps container.
Empty Vials and Contaminated Labware Place in a clearly labeled chemical waste container.
Unused Reconstituted Peptide Collect in a sealed, labeled waste container for chemical waste disposal.

Follow all local, state, and federal regulations for the disposal of chemical waste.

Signaling Pathway of PHM-27

PHM-27 is a potent agonist of the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR).[2] Upon binding, it initiates a downstream signaling cascade. As an analog of VIP, it can also interact with VIP receptors (VPAC1 and VPAC2), which are also GPCRs that primarily couple to Gαs to activate adenylyl cyclase.[3] The diagram below illustrates the general signaling pathway initiated by PHM-27 binding to the calcitonin receptor.

PHM27_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binds G_protein G-Protein (Gαs/Gαq) CTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gαs) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: PHM-27 signaling via the calcitonin receptor activates G-proteins, leading to downstream effects through the adenylyl cyclase and phospholipase C pathways.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.